molecular formula C38H60N9O14P B15614025 Ac-GpYLPQTV-NH2

Ac-GpYLPQTV-NH2

Cat. No.: B15614025
M. Wt: 897.9 g/mol
InChI Key: AAIXMIVJLTUMHO-NKXNACQRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-GpYLPQTV-NH2 is a useful research compound. Its molecular formula is C38H60N9O14P and its molecular weight is 897.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C38H60N9O14P

Molecular Weight

897.9 g/mol

IUPAC Name

[4-[(2S)-2-[(2-acetamidoacetyl)amino]-3-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]phenyl] dihydrogen phosphate

InChI

InChI=1S/C38H60N9O14P/c1-19(2)16-27(44-35(54)26(42-30(51)18-41-22(6)49)17-23-9-11-24(12-10-23)61-62(58,59)60)38(57)47-15-7-8-28(47)36(55)43-25(13-14-29(39)50)34(53)46-32(21(5)48)37(56)45-31(20(3)4)33(40)52/h9-12,19-21,25-28,31-32,48H,7-8,13-18H2,1-6H3,(H2,39,50)(H2,40,52)(H,41,49)(H,42,51)(H,43,55)(H,44,54)(H,45,56)(H,46,53)(H2,58,59,60)/t21-,25+,26+,27+,28+,31+,32+/m1/s1

InChI Key

AAIXMIVJLTUMHO-NKXNACQRSA-N

Origin of Product

United States

Foundational & Exploratory

Ac-GpYLPQTV-NH2: A Technical Guide to its Structure, Synthesis, and Role as a STAT3 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and biological function of the peptide Ac-GpYLPQTV-NH2. This peptide is a known inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a key therapeutic target in oncology and immunology. This document details the peptide's chemical properties, a robust protocol for its chemical synthesis, and its mechanism of action within the STAT3 signaling pathway.

Peptide Structure and Properties

This compound is a synthetic octapeptide with an acetylated N-terminus and an amidated C-terminus. These modifications are crucial for its stability and biological activity, as they mimic the structure of a native peptide bond and prevent degradation by exopeptidases.

The primary sequence of the peptide is Glycine-Proline-Tyrosine-Leucine-Proline-Glutamine-Threonine-Valine. The structure can be represented as:

Ac-Gly-Pro-Tyr-Leu-Pro-Gln-Thr-Val-NH2

Below is a table summarizing the key chemical properties of this peptide.

PropertyValueSource
Full Name N-acetyl-Glycyl-L-prolyl-L-tyrosyl-L-leucyl-L-prolyl-L-glutaminyl-L-threonyl-L-valinamide-
Molecular Formula C42H65N9O11Calculated
Average Molecular Weight 888.03 g/mol Calculated
Monoisotopic Molecular Weight 887.4862 g/mol Calculated
Binding Affinity (Kd) for STAT3 150 nM[1]
IC50 for STAT3 Inhibition 0.33 µM[2][3]

Synthesis of this compound

The synthesis of this compound is most effectively achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. The use of a Rink Amide resin is essential for obtaining the C-terminal amide functionality.

Experimental Protocol: Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of this compound on a 0.1 mmol scale.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Val-OH, Fmoc-Thr(tBu)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Pro-OH, Fmoc-Leu-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Acetic anhydride (B1165640)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling (Valine):

    • Activate Fmoc-Val-OH (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Subsequent Amino Acid Couplings: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence (Thr, Gln, Pro, Leu, Tyr, Gly).

  • N-terminal Acetylation:

    • After the final Fmoc deprotection (of the Glycine residue), wash the resin with DMF.

    • Treat the resin with a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF for 1 hour.

    • Wash the resin with DMF and DCM.

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide and wash with cold diethyl ether.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide product.

Synthesis Workflow Diagram

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) Resin_Swelling 1. Resin Swelling (Rink Amide Resin in DMF) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin_Swelling->Fmoc_Deprotection Amino_Acid_Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, DIC, HOBt) Fmoc_Deprotection->Amino_Acid_Coupling Repeat_Cycles Repeat Steps 2 & 3 for G-P-Y-L-P-Q-T-V Amino_Acid_Coupling->Repeat_Cycles N_Acetylation 4. N-terminal Acetylation (Acetic Anhydride, DIPEA) Repeat_Cycles->N_Acetylation Cleavage 5. Cleavage from Resin (TFA/TIS/H2O) N_Acetylation->Cleavage Purification 6. Purification (RP-HPLC) Cleavage->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the solid-phase synthesis of this compound.

Mechanism of Action: STAT3 Signaling Pathway Inhibition

This compound functions as an antagonist of the STAT3 protein. STAT3 is a transcription factor that plays a critical role in cell growth, proliferation, and survival.[4][5][6][7][8] In many cancers, STAT3 is constitutively activated, leading to uncontrolled cell growth.[4][5]

The peptide exerts its inhibitory effect by binding to the SH2 domain of STAT3.[1] This binding event prevents the dimerization of STAT3 monomers, which is a prerequisite for their translocation to the nucleus and subsequent activation of target gene transcription.[4][5][6][8]

STAT3 Signaling Pathway Diagram

G cluster_pathway STAT3 Signaling Pathway Cytokine Cytokine/Growth Factor Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Activation STAT3_mono STAT3 (monomer) JAK->STAT3_mono 3. STAT3 Recruitment pSTAT3_mono pSTAT3 (monomer) STAT3_mono->pSTAT3_mono 4. Phosphorylation STAT3_dimer pSTAT3 Dimer pSTAT3_mono->STAT3_dimer 5. Dimerization Nucleus Nucleus STAT3_dimer->Nucleus 6. Nuclear Translocation Gene_Transcription Target Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription 7. DNA Binding & Transcription Inhibitor This compound Inhibitor->pSTAT3_mono Inhibition of Dimerization

Caption: The STAT3 signaling pathway and the inhibitory action of this compound.

Quality Control and Characterization

The purity and identity of the synthesized this compound peptide should be confirmed using analytical techniques such as RP-HPLC and mass spectrometry.

Experimental Protocol: RP-HPLC and Mass Spectrometry

RP-HPLC:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1 mL/min

  • Detection: UV absorbance at 220 nm

  • Expected Result: A single major peak indicating high purity (>95%).

Mass Spectrometry (Electrospray Ionization - ESI-MS):

  • Mode: Positive ion mode

  • Expected Result: A major peak corresponding to the calculated molecular weight of the peptide ([M+H]+ at m/z 888.5).

Analytical Workflow Diagram

G cluster_analysis Peptide Characterization Crude_Peptide Crude Peptide (Post-Cleavage) RP_HPLC RP-HPLC Analysis (Purity Assessment) Crude_Peptide->RP_HPLC Mass_Spec Mass Spectrometry (Identity Confirmation) Crude_Peptide->Mass_Spec Pure_Peptide Pure this compound (>95% Purity) RP_HPLC->Pure_Peptide Mass_Spec->Pure_Peptide

Caption: Workflow for the analytical characterization of synthesized this compound.

Conclusion

This compound is a potent and specific inhibitor of the STAT3 signaling pathway with significant potential for therapeutic applications. Its synthesis via solid-phase peptide synthesis is a well-established and reproducible method. The detailed protocols and workflows provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this important peptide.

References

The Role of Ac-GpYLPQTV-NH2 in Cancer Cell Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-GpYLPQTV-NH2 is a potent and specific peptide inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). This technical guide provides an in-depth overview of the role of this compound in modulating cancer cell signaling pathways. By competitively binding to the SH2 domain of STAT3, this peptide effectively disrupts STAT3 dimerization, a critical step in its activation cascade. This inhibition leads to the downregulation of various downstream oncogenic signaling pathways, ultimately impacting cancer cell proliferation, survival, and apoptosis. This document details the mechanism of action, presents available quantitative data, outlines key experimental protocols for its study, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction to STAT3 in Cancer

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in normal cellular processes, including proliferation, differentiation, and apoptosis.[1] However, in a vast array of human cancers, STAT3 is constitutively activated, leading to the transcription of genes that promote tumor growth, metastasis, and chemoresistance. The activation of STAT3 is typically initiated by cytokines and growth factors binding to their cell surface receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3 at a specific tyrosine residue (Tyr705), which triggers the formation of STAT3 homodimers. These dimers translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby activating their transcription. Key downstream targets of STAT3 that contribute to the malignant phenotype include anti-apoptotic proteins like Bcl-2 and Survivin, cell cycle regulators such as Cyclin D1, and proto-oncogenes like c-Myc.[2][3]

This compound: A STAT3 SH2 Domain Inhibitor

This compound is a synthetic peptide designed to mimic the phosphotyrosine-containing sequence of the gp130 receptor subunit, which is a natural binding partner of the STAT3 SH2 domain.[4] By competitively binding to the SH2 domain, this compound prevents the recruitment of STAT3 to activated receptor complexes and inhibits the formation of STAT3 homodimers.[5]

Mechanism of Action

The primary mechanism of action of this compound is the disruption of STAT3:STAT3 dimerization.[5] This is achieved through its high-affinity binding to the SH2 domain of STAT3, which is responsible for recognizing and binding to phosphorylated tyrosine residues on activated receptors and other STAT3 monomers. By occupying this binding site, the peptide effectively blocks the protein-protein interactions necessary for STAT3 activation and subsequent downstream signaling.

Quantitative Data

The primary quantitative measure of this compound's potency is its inhibitory concentration (IC50) against STAT3. While extensive data on its effects on various cancer cell lines are limited in publicly available literature, its biochemical potency has been established.

Parameter Value Assay Type Reference
STAT3 Inhibition (IC50)0.33 µMBiochemical Assay[MedChemExpress]

Note: This IC50 value represents the concentration of this compound required to inhibit 50% of STAT3 activity in a cell-free biochemical assay. Further research is needed to establish the IC50 values for inhibition of proliferation and induction of apoptosis in various cancer cell lines.

Signaling Pathways

The inhibition of STAT3 by this compound has significant downstream consequences on multiple signaling pathways critical for cancer cell survival and proliferation.

STAT3_Signaling_Pathway cluster_upstream Upstream Activation cluster_stat3 STAT3 Activation & Inhibition cluster_downstream Downstream Effects Cytokine_Receptor Cytokine/Growth Factor Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation (Tyr705) pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Nuclear Translocation Ac_GpYLPQTV_NH2 This compound Ac_GpYLPQTV_NH2->STAT3_dimer Inhibition Target_Genes Target Gene Transcription (Bcl-2, c-Myc, Cyclin D1, Survivin) Nucleus->Target_Genes Activation Cell_Effects Increased Proliferation & Survival, Decreased Apoptosis Target_Genes->Cell_Effects

STAT3 Signaling Pathway and Point of Inhibition

Experimental Protocols

A key method for studying STAT3 inhibitors like this compound is the Fluorescence Polarization (FP) assay. This assay is widely used to screen for and characterize compounds that disrupt the interaction between the STAT3 SH2 domain and its phosphopeptide binding partners.

Fluorescence Polarization (FP) Assay for STAT3 Inhibition

Principle: This assay measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled peptide (probe) when it binds to a larger protein. In this case, a fluorescently tagged version of this compound (e.g., 5-FAM-GpYLPQTV-NH2) is used as the probe. When the probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger STAT3 protein, its tumbling is restricted, leading to an increase in fluorescence polarization. A test compound that competes with the probe for binding to the STAT3 SH2 domain will displace the probe, causing a decrease in fluorescence polarization.

Materials:

  • Recombinant human STAT3 protein

  • Fluorescently labeled peptide probe (e.g., 5-FAM-GpYLPQTV-NH2)

  • Test inhibitor (e.g., this compound or other small molecules)

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)

  • Black, low-binding 96-well or 384-well plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a solution of the fluorescently labeled peptide probe in the assay buffer at a concentration that gives an optimal signal-to-noise ratio (typically in the low nanomolar range).

  • Prepare a solution of recombinant STAT3 protein in the assay buffer. The concentration should be sufficient to bind a significant fraction of the probe (often determined by a titration experiment).

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • In the wells of the microplate, add the assay buffer, the STAT3 protein solution, and the test inhibitor dilutions.

  • Incubate the plate for a predetermined period (e.g., 30-60 minutes) at room temperature to allow the inhibitor to bind to STAT3.

  • Add the fluorescently labeled peptide probe to all wells.

  • Incubate the plate for another period (e.g., 60 minutes) at room temperature to allow the binding reaction to reach equilibrium.

  • Measure the fluorescence polarization of each well using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

FP_Assay_Workflow Start Start: Prepare Reagents Mix Mix STAT3 and Inhibitor in Plate Start->Mix Incubate1 Incubate (e.g., 30-60 min) Mix->Incubate1 Add_Probe Add Fluorescent Probe (5-FAM-GpYLPQTV-NH2) Incubate1->Add_Probe Incubate2 Incubate (e.g., 60 min) Add_Probe->Incubate2 Read_Plate Measure Fluorescence Polarization Incubate2->Read_Plate Analyze Analyze Data and Determine IC50 Read_Plate->Analyze End End Analyze->End

Fluorescence Polarization Assay Workflow

Downstream Effects of STAT3 Inhibition by this compound

By inhibiting STAT3 activation, this compound is expected to modulate the expression of numerous STAT3 target genes, leading to anti-cancer effects.

Induction of Apoptosis

STAT3 promotes the transcription of several anti-apoptotic genes, including Bcl-2, Bcl-xL, and Survivin. Inhibition of STAT3 by this compound would lead to the downregulation of these proteins, thereby shifting the cellular balance towards apoptosis. This can be experimentally verified by assays such as Annexin V/PI staining and western blotting for cleaved caspases and PARP.

Inhibition of Cell Proliferation

STAT3 also regulates the expression of genes involved in cell cycle progression, such as Cyclin D1 and the proto-oncogene c-Myc.[3] By downregulating these key proliferative genes, this compound can induce cell cycle arrest and inhibit the uncontrolled proliferation of cancer cells. This can be assessed using cell viability assays (e.g., MTT, CellTiter-Glo) and cell cycle analysis by flow cytometry.

Downstream_Effects Ac_Peptide This compound STAT3_Inhibition STAT3 Inhibition Ac_Peptide->STAT3_Inhibition Downregulation Downregulation of Target Genes STAT3_Inhibition->Downregulation Bcl2 Bcl-2, Survivin Downregulation->Bcl2 CyclinD1 Cyclin D1, c-Myc Downregulation->CyclinD1 Apoptosis Induction of Apoptosis Bcl2->Apoptosis Proliferation Inhibition of Proliferation CyclinD1->Proliferation

Downstream Effects of this compound

Conclusion and Future Directions

This compound serves as a valuable research tool for studying the intricacies of STAT3 signaling in cancer. Its high specificity and defined mechanism of action make it an excellent probe for dissecting the roles of STAT3 in various cellular processes. While its therapeutic potential as a standalone agent requires further investigation, including comprehensive studies on its cell permeability, stability, and in vivo efficacy, it provides a strong foundation for the rational design and development of novel, more drug-like STAT3 inhibitors. Future research should focus on characterizing the effects of this compound across a broader range of cancer cell lines, elucidating its impact on the tumor microenvironment, and exploring its potential in combination therapies with existing anti-cancer agents.

References

The Antitumor Potential of Ac-GpYLPQTV-NH2: A Technical Overview of its STAT3 Inhibitory Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-GpYLPQTV-NH2 is a synthetic peptide amide that has garnered significant attention in cancer research due to its potent and specific inhibition of Signal Transducer and Activator of Transcription 3 (STAT3). Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, driving tumor cell proliferation, survival, invasion, and immunosuppression. This technical guide provides an in-depth analysis of the biochemical and potential antitumor properties of this compound, focusing on its mechanism of action, available quantitative data, and the experimental methodologies used for its characterization. While direct antitumor efficacy data such as cytotoxic IC50 values and in vivo tumor regression are not extensively documented in publicly available literature, its well-defined role as a STAT3 inhibitor provides a strong rationale for its investigation as a potential anti-cancer agent.

Introduction: The Role of STAT3 in Oncology

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in regulating the expression of genes involved in critical cellular processes, including cell cycle progression and apoptosis.[1][2] In normal physiological conditions, STAT3 activation is a transient process, tightly regulated by cytokines and growth factors. However, in a vast array of malignancies, STAT3 is persistently activated, leading to the continuous transcription of genes that promote tumorigenesis.[1] This aberrant STAT3 signaling contributes to cancer progression by promoting cell proliferation, inhibiting apoptosis, and fostering a tumor-supportive microenvironment.[1][2] Consequently, the inhibition of the STAT3 pathway has emerged as a promising therapeutic strategy in oncology.[1]

This compound: A Competitive Inhibitor of STAT3

This compound is a peptide designed to mimic the phosphotyrosine-containing sequence of the gp130 receptor subunit, which is a natural binding partner for the STAT3 SH2 domain.[3] By competitively binding to the SH2 domain of STAT3, this compound effectively blocks the recruitment of STAT3 to activated receptor complexes and prevents the subsequent dimerization of STAT3 monomers.[3][4] This dimerization is an essential step for the nuclear translocation of STAT3 and its binding to DNA to initiate the transcription of target genes.[4]

Quantitative Data on STAT3 Inhibition

The primary quantitative data available for this compound pertains to its direct interaction with the STAT3 protein.

ParameterValueMethodReference
STAT3 Inhibition IC50 0.33 μMNot Specified[1]
Binding Affinity (KD) to STAT3 24 nMSurface Plasmon Resonance (SPR)[3]

Note: The IC50 value of 0.33 μM is cited by a commercial supplier, with the primary research article indicating its potent inhibitory activity without specifying this exact value under the described assay conditions.

The STAT3 Signaling Pathway and the Mechanism of Action of this compound

The canonical STAT3 signaling pathway is initiated by the binding of cytokines or growth factors to their respective receptors, leading to the activation of associated Janus kinases (JAKs). JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for the SH2 domain of STAT3. Upon recruitment, STAT3 is itself phosphorylated by JAKs, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression. This compound acts as a competitive antagonist at the SH2 domain, thereby inhibiting these downstream events.

STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine/Growth Factor Cytokine/Growth Factor Receptor Receptor Cytokine/Growth Factor->Receptor 1. Ligand Binding JAK JAK Receptor->JAK STAT3_inactive STAT3 (inactive) Receptor->STAT3_inactive 4. STAT3 Recruitment JAK->Receptor JAK->STAT3_inactive 5. STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer 6. Dimerization DNA DNA STAT3_dimer->DNA 7. Nuclear Translocation & DNA Binding Ac_GpYLPQTV_NH2 This compound Ac_GpYLPQTV_NH2->STAT3_inactive Inhibition of Recruitment (Competitive Binding to SH2 Domain) Target_Genes Target Gene Transcription (e.g., Bcl-xL, Cyclin D1, Survivin) DNA->Target_Genes 8. Gene Transcription Downstream_Effects cluster_apoptosis Apoptosis Regulation cluster_cellcycle Cell Cycle Regulation STAT3 Activated STAT3 Bcl_xL Bcl-xL STAT3->Bcl_xL Upregulates Survivin Survivin STAT3->Survivin Upregulates Cyclin_D1 Cyclin D1 STAT3->Cyclin_D1 Upregulates Apoptosis_Inhibition Inhibition of Apoptosis Bcl_xL->Apoptosis_Inhibition Survivin->Apoptosis_Inhibition Cell_Cycle_Progression Cell Cycle Progression Cyclin_D1->Cell_Cycle_Progression Ac_GpYLPQTV_NH2 This compound Ac_GpYLPQTV_NH2->STAT3 Inhibits FP_Assay_Workflow start Start prepare_reagents Prepare Reagents (STAT3, Fluorescent Probe, Inhibitor) start->prepare_reagents plate_setup Set up 96/384-well Plate prepare_reagents->plate_setup add_stat3 Add STAT3 Protein plate_setup->add_stat3 add_inhibitor Add Test Inhibitor (e.g., this compound) add_stat3->add_inhibitor incubate1 Incubate add_inhibitor->incubate1 add_probe Add Fluorescent Probe incubate1->add_probe incubate2 Incubate to Equilibrium add_probe->incubate2 read_plate Measure Fluorescence Polarization incubate2->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data end End analyze_data->end

References

Ac-GpYLPQTV-NH2 Binding to the STAT3 SH2 Domain: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular signaling, playing a pivotal role in cell growth, differentiation, and survival. Its constitutive activation is implicated in numerous pathologies, including a wide array of cancers, making it a prime target for therapeutic intervention. The Src Homology 2 (SH2) domain of STAT3 is essential for its dimerization, a prerequisite for its nuclear translocation and transcriptional activity. Consequently, inhibiting the protein-protein interactions mediated by the SH2 domain represents a key strategy for modulating STAT3 function.

This technical guide focuses on the binding affinity of the peptide Ac-GpYLPQTV-NH2 to the STAT3 SH2 domain. This peptide, derived from the gp130 subunit of the interleukin-6 (IL-6) receptor, is a well-established high-affinity ligand for the STAT3 SH2 domain and is widely utilized as a tool in the discovery and characterization of STAT3 inhibitors.[1][2][3][4][5] This document provides a compilation of quantitative binding data, detailed experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Binding Affinity Data

The binding affinity of this compound and its derivatives to the STAT3 SH2 domain has been determined using various biophysical techniques. The following table summarizes the reported dissociation constants (Kd), inhibition constants (Ki), and half-maximal inhibitory concentrations (IC50) from the literature. These values provide a quantitative measure of the interaction between the peptide and the STAT3 SH2 domain.

Compound/PeptideAssay TypeParameterValue (nM)Source
Fluorescein-labeled GpYLPQTV-NH2Fluorescence PolarizationKd150[6][7]
GpYLPQTV-NH2Surface Plasmon ResonanceKd24[2]
Ac-G(pTyr)LPQTV-NH2Electrophoretic Mobility Shift AssayIC50150[3]
CJ-887 (peptidomimetic)Not SpecifiedKi15[1]
14aa (hybrid inhibitor)Surface Plasmon ResonanceKd900[2]
14ba (hybrid inhibitor)Surface Plasmon ResonanceKd205[2]
S3I-1757 (small molecule)Fluorescence PolarizationIC5013,500[4]
323-1 (small molecule)Fluorescence PolarizationKi94,000[8]
323-2 (small molecule)Fluorescence PolarizationKi75,000[8]

Key Experimental Protocols

The determination of binding affinity relies on precise and reproducible experimental methods. Below are detailed protocols for two commonly employed techniques for studying the interaction between peptides and the STAT3 SH2 domain.

Fluorescence Polarization (FP) Assay

This high-throughput assay is based on the principle that a small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization.[6] Upon binding to a larger protein, its rotation slows, leading to an increase in polarization. This change in polarization can be used to determine binding affinity and to screen for inhibitors that compete with the fluorescent peptide for binding.

Materials:

  • Recombinant human STAT3 protein

  • Fluorescently labeled phosphopeptide probe (e.g., 5-carboxyfluorescein-GpYLPQTV-NH2)

  • Assay buffer (e.g., 10 mM HEPES, 50 mM NaCl, 1 mM EDTA, 0.01% Triton X-100)

  • Test compounds (inhibitors)

  • 384-well black microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds in the assay buffer. Prepare a solution of STAT3 protein and the fluorescently labeled peptide in the assay buffer.

  • Assay Setup: To the wells of a 384-well plate, add the assay buffer, the STAT3 protein solution (final concentration typically 150 nM), and the test compounds at various concentrations.[8][9]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1 hour) to allow the test compounds to interact with the STAT3 protein.[8]

  • Addition of Fluorescent Probe: Add the fluorescently labeled peptide (final concentration typically 10 nM) to all wells.[8][9]

  • Second Incubation: Incubate the plate at room temperature for a shorter period (e.g., 30 minutes) to allow the binding of the fluorescent probe to reach equilibrium.[8]

  • Measurement: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis: The data are typically plotted as fluorescence polarization versus the logarithm of the inhibitor concentration. The IC50 value, the concentration of inhibitor that displaces 50% of the bound fluorescent probe, is determined by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction in a single experiment.[10][11]

Materials:

  • Recombinant human STAT3 protein

  • This compound peptide

  • ITC buffer (e.g., Phosphate-buffered saline, PBS)

  • Isothermal titration calorimeter

Procedure:

  • Sample Preparation: Prepare a solution of the STAT3 protein in the ITC buffer and place it in the sample cell of the calorimeter. The concentration should be at least 10-fold higher than the expected Kd.[12] Prepare a solution of the this compound peptide in the same buffer and load it into the injection syringe.

  • Titration: A series of small, precise injections of the peptide solution are made into the sample cell containing the STAT3 protein.

  • Heat Measurement: The heat change upon each injection is measured by the instrument. The initial injections result in a larger heat change as most of the injected peptide binds to the protein. As the protein becomes saturated, subsequent injections produce smaller heat changes until only the heat of dilution is observed.

  • Data Analysis: The raw data, a plot of heat flow versus time, is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of the peptide to the protein. The resulting binding isotherm is fitted to a suitable binding model to determine the Kd, stoichiometry, and enthalpy of binding. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka is the association constant (1/Kd).[11]

Visualizations

To better understand the context and methodologies described, the following diagrams illustrate the STAT3 signaling pathway and a typical experimental workflow for a fluorescence polarization assay.

STAT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor (e.g., gp130) JAK JAK Receptor->JAK 2. Receptor Activation JAK->Receptor 3. Receptor Phosphorylation STAT3_mono STAT3 (monomer) JAK->STAT3_mono 5. STAT3 Phosphorylation STAT3_mono->Receptor 4. STAT3 Recruitment (via SH2 domain) pSTAT3_mono pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3_mono->STAT3_dimer 6. Dimerization (reciprocal SH2-pTyr interaction) STAT3_dimer_nuc STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc 7. Nuclear Translocation DNA DNA STAT3_dimer_nuc->DNA 8. DNA Binding Gene_Transcription Gene Transcription DNA->Gene_Transcription 9. Transcriptional Activation Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding

Caption: The STAT3 signaling pathway, from cytokine binding to gene transcription.

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup (384-well) cluster_analysis Data Acquisition & Analysis Reagents Prepare Reagents: - STAT3 Protein - Fluorescent Probe - Test Compounds Add_STAT3_Inhibitor Add STAT3 and Test Compound Reagents->Add_STAT3_Inhibitor Incubate1 Incubate (e.g., 1 hr, 37°C) Add_STAT3_Inhibitor->Incubate1 Add_Probe Add Fluorescent Probe Incubate1->Add_Probe Incubate2 Incubate (e.g., 30 min, RT) Add_Probe->Incubate2 Measure_FP Measure Fluorescence Polarization Incubate2->Measure_FP Plot_Data Plot FP vs. [Inhibitor] Measure_FP->Plot_Data Calculate_IC50 Calculate IC50/Ki Plot_Data->Calculate_IC50

Caption: Workflow for a competitive fluorescence polarization binding assay.

References

An In-depth Technical Guide to the Discovery and Development of Ac-GpYLPQTV-NH2: A Potent STAT3 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of Ac-GpYLPQTV-NH2, a synthetic peptide that has emerged as a valuable tool in the study of Signal Transducer and Activator of Transcription 3 (STAT3) signaling. This compound is a potent inhibitor of STAT3, a key protein implicated in numerous cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of the STAT3 signaling pathway is a hallmark of many cancers, making it a critical target for therapeutic intervention. This document details the scientific journey of this compound, from its rational design based on a natural protein-protein interaction to its application in high-throughput screening for novel drug candidates. Included are detailed experimental protocols, quantitative bioactivity data, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The STAT3 Signaling Pathway and Its Role in Disease

The Signal Transducer and Activator of Transcription (STAT) family of proteins are intracellular transcription factors that mediate the signaling of various cytokines and growth factors. Among the seven identified STAT members, STAT3 plays a pivotal role in a multitude of physiological processes. The canonical JAK/STAT signaling cascade is initiated by the binding of a ligand, such as a cytokine or growth factor, to its corresponding transmembrane receptor. This binding event leads to the activation of associated Janus kinases (JAKs), which in turn phosphorylate specific tyrosine residues on the receptor's cytoplasmic tail. These phosphorylated sites serve as docking stations for the SH2 domain of STAT3 proteins. Once recruited to the receptor, STAT3 is itself phosphorylated by JAKs, leading to its homodimerization, translocation to the nucleus, and subsequent binding to specific DNA response elements to regulate gene transcription.

Dysregulation of the JAK/STAT3 pathway, particularly the persistent activation of STAT3, is a common feature in a wide array of human cancers. Constitutively active STAT3 contributes to tumorigenesis by promoting cell proliferation, survival, invasion, and angiogenesis, while also suppressing anti-tumor immune responses. Consequently, the development of specific and potent STAT3 inhibitors is a major focus of cancer drug discovery.

Discovery and Rational Design of this compound

The discovery of this compound is a prime example of rational drug design, leveraging the understanding of protein-protein interactions. The peptide sequence GpYLPQTV is derived from the gp130 subunit of the interleukin-6 (IL-6) receptor. This specific phosphotyrosine-containing motif is a natural high-affinity binding site for the SH2 domain of STAT3.

By mimicking this natural interaction, a synthetic peptide with the sequence Ac-Gly-pTyr-Leu-Pro-Gln-Thr-Val-NH2 was designed. The N-terminal acetylation (Ac) and C-terminal amidation (NH2) were incorporated to increase the peptide's stability and mimic the context of a native peptide bond, thereby preventing degradation by exopeptidases. The phosphorylated tyrosine (pY) is critical for high-affinity binding to the STAT3 SH2 domain.

This rationally designed peptide, this compound, acts as a competitive inhibitor, binding to the SH2 domain of STAT3 and preventing its dimerization and subsequent downstream signaling.

Quantitative Bioactivity Data

This compound has been characterized as a potent inhibitor of STAT3. The following table summarizes the key quantitative data reported for this peptide and its derivatives.

ParameterValueAssayTargetReference
IC50 0.33 µMSTAT3 Inhibition AssaySTAT3[1][2]
Kd ~150 nMFluorescence PolarizationSTAT3 SH2 Domain[3]

Note: The IC50 value represents the concentration of this compound required to inhibit 50% of STAT3 activity. The Kd (dissociation constant) is a measure of the binding affinity between the peptide and the STAT3 SH2 domain, with a lower value indicating a stronger interaction. While the antitumor activity of this compound has been reported, specific IC50 values for its anti-proliferative or cytotoxic effects on cancer cell lines such as HeLa, MCF-7, A549, and Jurkat are not extensively available in the public domain.

Experimental Protocols

Solid-Phase Peptide Synthesis of this compound

This protocol outlines the manual solid-phase synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (Fmoc-Val-OH, Fmoc-Thr(tBu)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Pro-OH, Fmoc-Leu-OH, Fmoc-Tyr(PO(OBzl)OH)-OH, Fmoc-Gly-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Acetylation reagent: Acetic anhydride (B1165640), DIPEA in DMF

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5)

  • Solvents: DMF, Dichloromethane (DCM), Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling (Valine):

    • Pre-activate Fmoc-Val-OH (3 eq) with HBTU (2.9 eq) and HOBt (3 eq) in DMF.

    • Add DIPEA (6 eq) to the activated amino acid solution.

    • Add the mixture to the deprotected resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling Cycles: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence (Thr, Gln, Pro, Leu, pTyr, Gly). Use appropriate side-chain protecting groups for Thr (tBu), Gln (Trt), and the phosphorylated Tyr.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection of Glycine, treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 1 hour.

    • Wash the resin with DMF and DCM.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail (TFA/TIS/Water) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Fluorescence Polarization (FP) Assay for STAT3 Inhibitor Screening

This assay is used to identify compounds that inhibit the interaction between the STAT3 SH2 domain and the GpYLPQTV peptide. It utilizes a fluorescently labeled version of the peptide, typically 5-FAM-GpYLPQTV-NH2.

Materials:

  • Recombinant human STAT3 protein

  • 5-FAM-GpYLPQTV-NH2 (fluorescent probe)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.1 mg/mL BSA)

  • Test compounds (potential inhibitors)

  • 384-well black, low-volume microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare Reagents:

    • Dilute the STAT3 protein to the desired concentration in the assay buffer.

    • Dilute the 5-FAM-GpYLPQTV-NH2 probe to the desired concentration in the assay buffer.

    • Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup:

    • Add a fixed volume of the STAT3 protein solution to each well of the microplate (except for negative controls).

    • Add the serially diluted test compounds to the wells.

    • Add a fixed volume of the 5-FAM-GpYLPQTV-NH2 probe to all wells.

    • Include control wells:

      • Negative control (no protein): Probe and buffer only.

      • Positive control (no inhibitor): Probe, STAT3, and buffer.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis:

    • The fluorescence polarization values will be high in the positive control wells (probe bound to STAT3) and low in the negative control wells (free probe).

    • Inhibitors will cause a decrease in fluorescence polarization by displacing the fluorescent probe from the STAT3 protein.

    • Calculate the percent inhibition for each test compound concentration and determine the IC50 value.

Visualizations

JAK/STAT3 Signaling Pathway

The following diagram illustrates the canonical JAK/STAT3 signaling pathway and the point of inhibition by this compound.

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor Binding JAK1 JAK Receptor->JAK1 Activation JAK2 JAK Receptor->JAK2 STAT3_inactive STAT3 Receptor->STAT3_inactive Recruitment JAK1->Receptor Phosphorylation JAK1->STAT3_inactive Phosphorylation JAK2->Receptor JAK2->STAT3_inactive Phosphorylation STAT3_p p-STAT3 STAT3_inactive->STAT3_p STAT3_dimer STAT3 Dimer STAT3_p->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Translocation & Binding Inhibitor This compound Inhibitor->STAT3_p Inhibition of Dimerization Gene Target Gene Transcription DNA->Gene Initiation

Caption: The JAK/STAT3 signaling pathway and its inhibition by this compound.

Experimental Workflow for STAT3 Inhibitor Screening

The following diagram outlines the experimental workflow for identifying novel STAT3 inhibitors using the this compound-based fluorescence polarization assay.

Inhibitor_Screening_Workflow start Start prepare_reagents Prepare Reagents: - STAT3 Protein - 5-FAM-GpYLPQTV-NH2 - Assay Buffer start->prepare_reagents prepare_compounds Prepare Compound Library (Serial Dilutions) start->prepare_compounds assay_plate Dispense Reagents and Compounds into 384-well Plate prepare_reagents->assay_plate prepare_compounds->assay_plate incubation Incubate at RT assay_plate->incubation fp_measurement Measure Fluorescence Polarization incubation->fp_measurement data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 fp_measurement->data_analysis hit_identification Identify 'Hit' Compounds data_analysis->hit_identification end End hit_identification->end

Caption: Workflow for STAT3 inhibitor screening using fluorescence polarization.

Structure-Activity Relationship (SAR)

While comprehensive structure-activity relationship (SAR) studies specifically on a wide range of this compound analogs are not extensively published, the initial rational design and subsequent studies on similar peptidomimetics provide some insights. The key structural features crucial for its activity are:

  • Phosphorylated Tyrosine (pY): This is the most critical residue, forming essential salt bridges and hydrogen bonds within the highly conserved phosphotyrosine-binding pocket of the STAT3 SH2 domain.

  • Proline at pY+2: The proline residue induces a turn in the peptide backbone, which is thought to be important for optimal positioning of other residues within the binding cleft.

  • Hydrophobic Residues (Leu, Val): These residues likely engage in hydrophobic interactions with non-polar pockets within the SH2 domain, contributing to the overall binding affinity.

  • N-terminal Acetyl and C-terminal Amide Caps: These modifications enhance the peptide's stability against enzymatic degradation and improve its overall drug-like properties.

Further development of STAT3 inhibitors has focused on creating non-peptidic small molecules that mimic the key interactions of the GpYLPQTV pharmacophore, aiming to improve oral bioavailability and cell permeability.

Conclusion and Future Directions

This compound stands as a testament to the power of rational drug design and has proven to be an invaluable research tool for the study of STAT3 signaling. Its high affinity and specificity for the STAT3 SH2 domain have made it a cornerstone for the development of high-throughput screening assays, leading to the discovery of novel small-molecule STAT3 inhibitors. While the therapeutic potential of the peptide itself is limited by its poor pharmacokinetic properties, it continues to be a critical component in the ongoing effort to develop effective anti-cancer therapies targeting the STAT3 pathway. Future research will likely focus on leveraging the structural insights gained from this compound to design next-generation STAT3 inhibitors with improved drug-like properties for clinical development.

References

Biophysical Characterization of Ac-GpYLPQTV-NH2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-GpYLPQTV-NH2 is a synthetic peptide that has garnered significant interest as a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] Derived from the gp130 subunit of the interleukin-6 receptor, this peptide competitively binds to the SH2 domain of STAT3, thereby disrupting its dimerization, nuclear translocation, and downstream signaling.[3] The aberrant, constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. Understanding the biophysical properties of this compound is crucial for its development as a potential therapeutic agent and as a tool for studying STAT3-mediated biological processes.

This technical guide provides a comprehensive overview of the biophysical characterization of this compound. It includes a summary of its known quantitative data, detailed experimental protocols for key characterization techniques, and visualizations of relevant pathways and workflows.

Quantitative Data Summary

The following table summarizes the key quantitative biophysical and biochemical parameters reported for this compound.

ParameterValueMethodReference
Inhibitory Concentration (IC50) 0.33 µMNot Specified[1][2]
Dissociation Constant (Kd) 150 nMFluorescence PolarizationNot Specified

Biophysical Characterization Workflow

The comprehensive biophysical characterization of a peptide like this compound involves a series of experiments to determine its structural, thermodynamic, and binding properties. The following diagram illustrates a typical workflow.

Biophysical_Characterization_Workflow cluster_synthesis Peptide Synthesis & Purity cluster_characterization Biophysical Characterization cluster_assays Functional Assays Synthesis Solid-Phase Synthesis Purification RP-HPLC Synthesis->Purification QC Mass Spectrometry Purification->QC Structure Secondary Structure (Circular Dichroism) QC->Structure Stability Thermal & Proteolytic Stability QC->Stability Binding Binding Affinity & Thermodynamics QC->Binding Inhibition STAT3 Inhibition Assay (e.g., FP) Binding->Inhibition Cellular Cell-Based Assays Inhibition->Cellular

A typical workflow for the biophysical characterization of a peptide inhibitor.

Experimental Protocols

Secondary Structure Analysis: Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure content (e.g., α-helix, β-sheet, random coil) of this compound in solution.

Methodology:

  • Sample Preparation:

    • Dissolve lyophilized this compound in an appropriate buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).

    • Determine the precise peptide concentration using a quantitative amino acid analysis or by measuring the absorbance at 280 nm if the sequence contains tryptophan or tyrosine.

    • Prepare a series of peptide solutions at concentrations ranging from 10 to 100 µM.

  • Instrumentation and Data Acquisition:

    • Use a calibrated CD spectropolarimeter.

    • Acquire CD spectra in the far-UV region (typically 190-260 nm) at a controlled temperature (e.g., 25°C).

    • Use a quartz cuvette with a short path length (e.g., 0.1 cm).

    • Record spectra at a scan speed of 50 nm/min with a data pitch of 0.5 nm and a bandwidth of 1 nm.

    • Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.

    • Record a baseline spectrum of the buffer alone and subtract it from the peptide spectra.

  • Data Analysis:

    • Convert the raw CD signal (in millidegrees) to mean residue ellipticity [θ] (in deg·cm²·dmol⁻¹).

    • Analyze the resulting spectrum using deconvolution algorithms (e.g., CONTIN, SELCON3, CDSSTR) with appropriate reference protein datasets to estimate the percentage of each secondary structure element.

Expected Outcome: For a short, linear peptide like this compound, the CD spectrum is expected to be characteristic of a random coil structure, with a strong negative band around 198 nm.

Thermal Stability: Differential Scanning Calorimetry (DSC)

Objective: To assess the thermal stability of this compound by determining its melting temperature (Tm), if any.

Methodology:

  • Sample Preparation:

    • Prepare a solution of this compound at a concentration of approximately 1 mg/mL in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare an identical buffer solution for the reference cell.

    • Degas both the peptide solution and the buffer to prevent bubble formation during the scan.

  • Instrumentation and Data Acquisition:

    • Use a differential scanning calorimeter.

    • Load the peptide solution into the sample cell and the buffer into the reference cell.

    • Equilibrate the system at a starting temperature (e.g., 20°C).

    • Scan the temperature at a constant rate (e.g., 1°C/min) up to a final temperature (e.g., 100°C).

    • Record the differential heat capacity (ΔCp) as a function of temperature.

  • Data Analysis:

    • Subtract a buffer-buffer baseline scan from the sample scan.

    • Analyze the resulting thermogram. The peak of a transition corresponds to the melting temperature (Tm).

    • The area under the peak can be integrated to determine the enthalpy of unfolding (ΔH).

Expected Outcome: As a short, likely unstructured peptide, this compound is not expected to exhibit a cooperative unfolding transition and therefore may not show a distinct melting temperature in a DSC experiment. The thermogram would likely be flat.

Binding Affinity and Thermodynamics: Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between this compound and the STAT3 SH2 domain.

Methodology:

  • Sample Preparation:

    • Express and purify the STAT3 SH2 domain.

    • Dialyze both the STAT3 SH2 domain and the this compound peptide extensively against the same buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM TCEP, pH 7.5) to minimize heat of dilution effects.

    • Accurately determine the concentrations of both the protein and the peptide.

  • Instrumentation and Data Acquisition:

    • Use an isothermal titration calorimeter.

    • Load the STAT3 SH2 domain (e.g., 20-50 µM) into the sample cell.

    • Load the this compound peptide (e.g., 200-500 µM, typically 10-fold higher concentration than the protein) into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of injections (e.g., 20 injections of 2 µL each) of the peptide into the protein solution, with sufficient time between injections for the system to return to baseline.

  • Data Analysis:

    • Integrate the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of peptide to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.

STAT3 Inhibition: Fluorescence Polarization (FP) Assay

Objective: To determine the IC50 value of this compound for the inhibition of the STAT3 SH2 domain interaction with a fluorescently labeled probe.

Methodology:

  • Reagents and Buffers:

    • Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100.

    • STAT3 SH2 Domain: Purified protein.

    • Fluorescent Probe: A fluorescently labeled version of a high-affinity STAT3 SH2 binding peptide, such as 5-FAM-GpYLPQTV-NH2.

    • Test Compound: this compound.

  • Assay Procedure:

    • In a black, low-volume 384-well plate, add the assay buffer.

    • Add a constant concentration of the STAT3 SH2 domain (e.g., determined by a prior titration to be in the linear range of the binding curve).

    • Add a constant concentration of the fluorescent probe (e.g., at its Kd for the STAT3 SH2 domain).

    • Add varying concentrations of the this compound peptide (e.g., in a serial dilution).

    • Include controls for no protein (minimum polarization) and no competitor (maximum polarization).

    • Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to reach equilibrium.

    • Measure the fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the binding of the fluorescent probe to the STAT3 SH2 domain.

FP_Assay_Workflow cluster_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis Plate 384-well plate Buffer Add Assay Buffer Plate->Buffer Protein Add STAT3 SH2 Domain Buffer->Protein Probe Add Fluorescent Probe Protein->Probe Competitor Add this compound (serial dilution) Probe->Competitor Incubate Incubate to Equilibrium Competitor->Incubate Read Read Fluorescence Polarization Incubate->Read Plot Plot FP vs. [Competitor] Read->Plot Fit Fit to Dose-Response Curve Plot->Fit IC50 Determine IC50 Fit->IC50

Workflow for a fluorescence polarization-based competition assay.
Proteolytic Stability Assay

Objective: To evaluate the stability of this compound in the presence of proteases, such as those found in serum.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable buffer.

    • Obtain serum (e.g., human or mouse serum).

    • Prepare reaction mixtures containing the peptide at a final concentration (e.g., 100 µM) in the presence of a defined concentration of serum (e.g., 10% or 50%).

    • Include a control sample with the peptide in buffer alone.

  • Incubation and Sampling:

    • Incubate the reaction mixtures at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Immediately quench the proteolytic activity by adding a quenching agent (e.g., trifluoroacetic acid or an organic solvent like acetonitrile) or by heat inactivation.

  • Analysis:

    • Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Monitor the disappearance of the peak corresponding to the intact peptide over time.

    • The peak area of the intact peptide is proportional to its concentration.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining as a function of time.

    • Determine the half-life (t1/2) of the peptide in the presence of serum.

Expected Outcome: Short, linear peptides are generally susceptible to proteolytic degradation. The N-terminal acetylation and C-terminal amidation of this compound are modifications intended to increase its stability against exopeptidases. The half-life in serum will provide a quantitative measure of its stability.

STAT3 Signaling Pathway and Mechanism of Inhibition

This compound inhibits the STAT3 signaling pathway by preventing the dimerization of activated STAT3 monomers. The following diagram illustrates the canonical STAT3 signaling pathway and the point of inhibition by this compound.

STAT3_Signaling_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_mono STAT3 (monomer) JAK->STAT3_mono Phosphorylation pSTAT3_mono pSTAT3 (monomer) STAT3_mono->pSTAT3_mono STAT3_dimer pSTAT3 Dimer pSTAT3_mono->STAT3_dimer Dimerization via SH2 domain Nucleus Nucleus STAT3_dimer->Nucleus Nuclear Translocation Transcription Gene Transcription Nucleus->Transcription Promotes Inhibitor This compound Inhibitor->pSTAT3_mono Inhibits Dimerization

The STAT3 signaling pathway and the inhibitory action of this compound.

Conclusion

References

The Peptide Ac-GpYLPQTV-NH2: A Gateway to Modulating STAT3-Mediated Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The peptide Ac-GpYLPQTV-NH2 has emerged as a critical tool in the study and targeting of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a pivotal regulator of gene expression implicated in numerous cancers and inflammatory diseases. This technical guide elucidates the role of this compound as a high-affinity ligand for the STAT3 SH2 domain, its application in inhibitor screening assays, and the subsequent impact of identified STAT3 inhibitors on the expression of key downstream target genes. This document provides a comprehensive overview of the experimental protocols used to quantify these effects and visualizes the underlying molecular pathways, offering a valuable resource for researchers in oncology and drug discovery.

Introduction: The Central Role of STAT3 in Gene Expression

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in a multitude of cellular processes, including proliferation, survival, differentiation, and apoptosis.[1] Under normal physiological conditions, STAT3 activation is transient. However, its persistent activation is a hallmark of many human cancers, where it drives the expression of genes that promote tumorigenesis.[2]

The activation of STAT3 is a tightly regulated process. Upon stimulation by cytokines and growth factors, Janus kinases (JAKs) phosphorylate STAT3 at a critical tyrosine residue (Tyr705). This phosphorylation event triggers the homodimerization of STAT3 monomers through a reciprocal interaction between the SH2 domain of one monomer and the phosphotyrosine motif of the other. These activated STAT3 dimers then translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby initiating their transcription.

Given its central role in oncogenesis, the STAT3 signaling pathway is a prime target for therapeutic intervention. A key strategy in the development of STAT3 inhibitors is the disruption of STAT3 dimerization, which is essential for its function as a transcription factor.

This compound: A Molecular Probe for STAT3 Inhibition

The peptide this compound, a derivative of a sequence from the gp130 subunit of the IL-6 receptor, has been instrumental in the discovery of STAT3 dimerization inhibitors.[2][3] This phosphopeptide mimics the natural binding partner of the STAT3 SH2 domain and, when fluorescently labeled, serves as a high-affinity probe in biophysical assays.[3]

The primary application of this compound is in Fluorescence Polarization (FP) assays.[3] In this technique, the small, fluorescently-labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger STAT3 protein, its rotation is significantly slowed, leading to a high fluorescence polarization signal. Small molecules that can bind to the STAT3 SH2 domain and displace the this compound probe will cause a decrease in the fluorescence polarization signal, providing a robust and high-throughput method for identifying potential STAT3 inhibitors.

Impact of STAT3 Inhibition on Gene Expression

The inhibition of STAT3 dimerization, identified through assays utilizing this compound, leads to a significant alteration in the expression of a wide array of downstream target genes. These genes are critical for the initiation and progression of cancer. The primary mechanism of this altered expression is the prevention of STAT3 binding to the promoter regions of these genes, thereby halting their transcription.

Key STAT3 Target Genes and the Effects of Inhibition

Several classes of genes are transcriptionally regulated by STAT3. The inhibition of STAT3 activity by small molecules leads to the downregulation of these genes, resulting in anti-tumor effects.

  • Cell Cycle Progression: STAT3 promotes cell cycle progression by upregulating the expression of genes such as Cyclin D1 and c-Myc.[4] Inhibitors of STAT3 have been shown to decrease the expression of these genes, leading to cell cycle arrest.

  • Apoptosis and Survival: A critical function of activated STAT3 in cancer is the promotion of cell survival through the upregulation of anti-apoptotic genes, including Bcl-xL, Bcl-2, Mcl-1, and Survivin.[4] The suppression of STAT3 activity by inhibitors leads to the downregulation of these survival genes, thereby promoting apoptosis in cancer cells.

  • Angiogenesis and Metastasis: STAT3 is also implicated in tumor angiogenesis and metastasis through the regulation of genes such as MMP9 and VEGF. Inhibition of STAT3 can therefore lead to a reduction in tumor vascularization and metastatic potential.

Quantitative Data on Gene Expression Changes

The following tables summarize the quantitative effects of various STAT3 inhibitors, identified using this compound-based assays, on the expression of key target genes. The data is presented as fold change in mRNA expression as determined by quantitative PCR (qPCR) or through semi-quantitative analysis of protein levels from Western blots.

Table 1: Effect of S3I-1757 on STAT3 Target Gene Expression in MDA-MB-468 Human Breast Cancer Cells [2]

Target GeneMethodTreatmentResult
Bcl-xLWestern Blot100 µM S3I-1757 for 18hDecreased protein expression
SurvivinWestern Blot100 µM S3I-1757 for 18hDecreased protein expression
Cyclin D1Western Blot100 µM S3I-1757 for 18hDecreased protein expression
MMP-9Western Blot100 µM S3I-1757 for 18hDecreased protein expression

Table 2: Effect of LLL12 on STAT3 Target Gene Expression in Medulloblastoma and Glioblastoma Cells [4]

Target GeneCell LineMethodTreatmentResult
Cyclin D1Daoy (Medulloblastoma)RT-PCR5 µM LLL12 for 24hInhibition of transcription
SurvivinDaoy (Medulloblastoma)RT-PCR5 µM LLL12 for 24hInhibition of transcription
Bcl-2Daoy (Medulloblastoma)RT-PCR5 µM LLL12 for 24hInhibition of transcription
Bcl-xLDaoy (Medulloblastoma)RT-PCR5 µM LLL12 for 24hInhibition of transcription
Cyclin D1U87 (Glioblastoma)RT-PCR5 µM LLL12 for 24hInhibition of transcription
SurvivinU87 (Glioblastoma)RT-PCR5 µM LLL12 for 24hInhibition of transcription
Bcl-2U87 (Glioblastoma)RT-PCR5 µM LLL12 for 24hInhibition of transcription
Bcl-xLU87 (Glioblastoma)RT-PCR5 µM LLL12 for 24hInhibition of transcription

Table 3: Effect of S3I-201 on STAT3 Target Gene Expression [5]

Target GeneCell LineMethodTreatmentResult
Cyclin D1NIH 3T3/v-SrcWestern Blot100 µM S3I-201 for 48hSignificant reduction in protein expression
Bcl-xLNIH 3T3/v-SrcWestern Blot100 µM S3I-201 for 48hSignificant reduction in protein expression
SurvivinNIH 3T3/v-SrcWestern Blot100 µM S3I-201 for 48hSignificant reduction in protein expression
Cyclin D1MDA-MB-231Western Blot100 µM S3I-201 for 48hSignificant reduction in protein expression
Bcl-xLMDA-MB-231Western Blot100 µM S3I-201 for 48hSignificant reduction in protein expression
SurvivinMDA-MB-231Western Blot100 µM S3I-201 for 48hSignificant reduction in protein expression

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the STAT3 signaling pathway, the mechanism of its inhibition, and the experimental workflows used to study the effects on gene expression.

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. Phosphorylation (Tyr705) STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active 4. Dimerization DNA DNA (Promoter Region) STAT3_active->DNA 5. Nuclear Translocation and DNA Binding Inhibitor STAT3 Inhibitor (e.g., S3I-201, LLL12) Inhibitor->STAT3_inactive Inhibition of Dimerization Gene_Expression Target Gene Expression (e.g., Cyclin D1, Bcl-xL) DNA->Gene_Expression 6. Transcription

Caption: The canonical STAT3 signaling pathway and the point of intervention by SH2 domain inhibitors.

Experimental_Workflow cluster_screening Inhibitor Identification cluster_cellular_assays Cellular Analysis FP_Assay Fluorescence Polarization Assay (using this compound) Hit_Compound Hit Compound (STAT3 Inhibitor) FP_Assay->Hit_Compound Identifies Treatment Treatment with STAT3 Inhibitor Hit_Compound->Treatment Cell_Culture Cancer Cell Lines (with active STAT3) Cell_Culture->Treatment Western_Blot Western Blot (p-STAT3, Target Proteins) Treatment->Western_Blot qPCR qPCR (Target Gene mRNA) Treatment->qPCR Luciferase_Assay Luciferase Reporter Assay (STAT3 Activity) Treatment->Luciferase_Assay

Caption: A typical experimental workflow for identifying STAT3 inhibitors and characterizing their effects on gene expression.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Fluorescence Polarization (FP) Assay for STAT3 Inhibitor Screening

This protocol is adapted from high-throughput screening assays for STAT3 SH2 domain inhibitors.[6]

  • Principle: The assay measures the change in fluorescence polarization of a fluorescently labeled GpYLPQTV peptide upon displacement by a potential inhibitor from the STAT3 SH2 domain.

  • Reagents and Materials:

    • Recombinant human STAT3 protein

    • Fluorescein-labeled this compound peptide (FP probe)

    • Assay Buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100)

    • Test compounds (dissolved in DMSO)

    • 384-well black, low-volume microplates

    • Plate reader with fluorescence polarization capabilities

  • Procedure:

    • Prepare a solution of STAT3 protein and the FP probe in the assay buffer. The final concentrations should be optimized, but a starting point is typically the Kd of the probe-protein interaction (e.g., 150 nM for STAT3 and GpYLPQTV).[6]

    • Dispense the STAT3/probe mixture into the wells of the 384-well plate.

    • Add the test compounds at various concentrations to the wells. Include a positive control (unlabeled GpYLPQTV peptide) and a negative control (DMSO vehicle).

    • Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Western Blot Analysis of STAT3 Phosphorylation and Target Protein Expression

This protocol provides a general framework for assessing protein levels in cell lysates.[7]

  • Principle: Western blotting is used to detect the levels of specific proteins, such as phosphorylated STAT3 (p-STAT3) and STAT3 target proteins, in cell lysates.

  • Reagents and Materials:

    • Cultured cells treated with STAT3 inhibitors

    • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Transfer buffer

    • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-STAT3 (Tyr705), anti-STAT3, anti-Cyclin D1, anti-Bcl-xL, anti-Actin)

    • HRP-conjugated secondary antibodies

    • Enhanced Chemiluminescence (ECL) substrate

    • Chemiluminescence imaging system

  • Procedure:

    • Lyse the treated cells with ice-cold RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Add ECL substrate and visualize the protein bands using a chemiluminescence imager.

    • Quantify the band intensities using densitometry software and normalize to a loading control like actin.

Quantitative Real-Time PCR (qPCR) for STAT3 Target Gene Expression

This protocol outlines the steps for measuring changes in mRNA levels of STAT3 target genes.

  • Principle: qPCR is used to quantify the amount of specific mRNA transcripts in a sample, allowing for the determination of changes in gene expression following treatment with a STAT3 inhibitor.

  • Reagents and Materials:

    • Cultured cells treated with STAT3 inhibitors

    • RNA extraction kit (e.g., RNeasy Mini Kit)

    • cDNA synthesis kit

    • qPCR master mix (e.g., SYBR Green or TaqMan)

    • Gene-specific primers for target genes (e.g., CCND1, BCL2L1, MYC) and a housekeeping gene (e.g., GAPDH, ACTB)

    • Real-time PCR instrument

  • Procedure:

    • Extract total RNA from the treated cells using an RNA extraction kit.

    • Assess the quality and quantity of the extracted RNA.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Set up the qPCR reactions in triplicate, including the cDNA template, qPCR master mix, and gene-specific primers.

    • Run the qPCR reaction on a real-time PCR instrument.

    • Analyze the data using the ΔΔCt method to calculate the fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle-treated control.

STAT3 Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3.[8]

  • Principle: A reporter plasmid containing a luciferase gene under the control of a STAT3-responsive promoter is transfected into cells. The level of luciferase expression, measured by luminescence, is proportional to the transcriptional activity of STAT3.

  • Reagents and Materials:

    • STAT3 reporter plasmid (e.g., containing STAT3-responsive elements driving firefly luciferase)

    • A control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization

    • Cell line of interest

    • Transfection reagent

    • STAT3 inhibitor

    • Dual-luciferase reporter assay system

    • Luminometer

  • Procedure:

    • Co-transfect the cells with the STAT3 reporter plasmid and the control plasmid.

    • After transfection, treat the cells with the STAT3 inhibitor at various concentrations.

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

    • Determine the effect of the inhibitor on STAT3 transcriptional activity relative to the vehicle-treated control.

Conclusion

The peptide this compound is a cornerstone reagent for the discovery of small molecule inhibitors that target the SH2 domain of STAT3, a critical node in a signaling pathway that drives the expression of numerous genes essential for cancer cell proliferation and survival. The methodologies detailed in this guide provide a robust framework for identifying such inhibitors and quantifying their impact on the expression of key STAT3 target genes. The continued application of these techniques will undoubtedly facilitate the development of novel and effective therapeutics for a wide range of human malignancies characterized by aberrant STAT3 signaling.

References

The Peptide Ac-GpYLPQTV-NH2: A Core Tool in Preclinical STAT3 Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular processes such as proliferation, survival, and differentiation. Its constitutive activation is a hallmark of numerous human cancers, making it a prime target for novel anticancer therapies. The peptide Ac-GpYLPQTV-NH2 has emerged as a pivotal research tool in the preclinical assessment of STAT3 inhibitors. This technical guide provides an in-depth overview of the role of this compound in this context, detailing its application, relevant experimental protocols, and the underlying signaling pathways.

Core Function and Quantitative Data

This compound is a synthetic peptide that mimics a high-affinity binding motif to the SH2 domain of STAT3. Its primary application in preclinical research is as a probe or competitor in assays designed to identify and characterize small molecule inhibitors that target the STAT3 SH2 domain. The acetylated N-terminus and amidated C-terminus enhance its stability.

The most significant quantitative value associated with this compound is its inhibitory concentration (IC50) for binding to the STAT3 SH2 domain, which has been determined to be 0.33 μM[1][2]. This high affinity makes it an excellent positive control and competitive agent in binding assays. A fluorescently labeled version, 5-FAM-GpYLPQTV-NH2, is frequently used in fluorescence polarization assays[3].

Parameter Value Assay Type Reference
IC50 (STAT3 Inhibition) 0.33 μMNot Specified[1][2]

The STAT3 Signaling Pathway and Mechanism of Inhibition

The canonical STAT3 signaling pathway is initiated by the binding of cytokines or growth factors to their cognate receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for the SH2 domain of STAT3 monomers. Once recruited, STAT3 is itself phosphorylated by JAKs at a critical tyrosine residue (Tyr705). This phosphorylation event induces the formation of STAT3 homodimers through reciprocal SH2 domain-phosphotyrosine interactions. The activated STAT3 dimers then translocate to the nucleus, where they bind to specific DNA sequences and regulate the transcription of target genes involved in cell survival, proliferation, and angiogenesis.

This compound acts as a competitive inhibitor by binding to the SH2 domain of STAT3, thereby preventing the dimerization of phosphorylated STAT3 monomers. This disruption of STAT3 dimerization is a key mechanism for inhibiting its downstream signaling.

STAT3_Signaling_Pathway Canonical STAT3 Signaling Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_mono STAT3 (monomer) Receptor->STAT3_mono Recruitment JAK->Receptor Phosphorylation JAK->STAT3_mono Phosphorylation (Tyr705) pSTAT3_mono pSTAT3 (monomer) STAT3_dimer pSTAT3 Dimer pSTAT3_mono->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Nuclear Translocation DNA DNA STAT3_dimer->DNA Binding Gene_Expression Target Gene Expression DNA->Gene_Expression Transcription Ac_GpYLPQTV_NH2 This compound Ac_GpYLPQTV_NH2->pSTAT3_mono Inhibition of Dimerization

Canonical STAT3 Signaling Pathway and Inhibition by this compound.

Experimental Protocols: Fluorescence Polarization (FP) Assay

The fluorescence polarization (FP) assay is a widely used method for screening and characterizing inhibitors of the STAT3:phosphopeptide interaction. The assay relies on the principle that a small fluorescently labeled peptide (like 5-FAM-GpYLPQTV-NH2) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger STAT3 protein, the complex tumbles more slowly, leading to an increase in fluorescence polarization. A test compound that displaces the fluorescent peptide from the STAT3 SH2 domain will cause a decrease in polarization.

Key Reagents and Equipment:
  • Recombinant human STAT3 protein

  • Fluorescently labeled peptide probe (e.g., 5-FAM-GpYLPQTV-NH2)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.1 mg/mL bovine gamma globulin)

  • Test compounds dissolved in DMSO

  • Microplate reader with fluorescence polarization capabilities

General Protocol:
  • Preparation of Reagents:

    • Prepare a stock solution of the fluorescent peptide probe in the assay buffer.

    • Prepare a stock solution of recombinant STAT3 protein in the assay buffer.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Setup:

    • In a 96-well or 384-well black microplate, add the assay buffer.

    • Add the test compound dilutions to the wells.

    • Add the STAT3 protein to the wells and incubate for a short period (e.g., 15 minutes) at room temperature.

    • Initiate the binding reaction by adding the fluorescent peptide probe to all wells.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization using a microplate reader with appropriate excitation and emission filters for the fluorophore.

  • Data Analysis:

    • The data is typically plotted as fluorescence polarization versus the logarithm of the inhibitor concentration.

    • The IC50 value, the concentration of inhibitor that displaces 50% of the bound fluorescent peptide, is determined by fitting the data to a sigmoidal dose-response curve.

FP_Assay_Workflow Fluorescence Polarization Assay Workflow Start Start Prepare_Reagents Prepare Reagents (STAT3, Fluorescent Peptide, Buffer, Test Compounds) Start->Prepare_Reagents Add_Buffer_Compound Add Buffer and Test Compound to Plate Prepare_Reagents->Add_Buffer_Compound Add_STAT3 Add STAT3 Protein and Incubate Add_Buffer_Compound->Add_STAT3 Add_Probe Add Fluorescent Peptide Probe Add_STAT3->Add_Probe Incubate Incubate to Reach Equilibrium Add_Probe->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Analyze_Data Analyze Data and Determine IC50 Measure_FP->Analyze_Data End End Analyze_Data->End

Workflow for a typical Fluorescence Polarization (FP) assay.

Conclusion

This compound is an indispensable tool in the preclinical discovery of STAT3 inhibitors. Its high affinity for the STAT3 SH2 domain makes it an ideal competitor and reference compound in binding assays, particularly in the widely used fluorescence polarization format. While preclinical data on this compound as a standalone therapeutic agent is limited, its role in facilitating the identification and characterization of novel STAT3-targeting small molecules is well-established and critical to the ongoing efforts to develop effective cancer therapies against this important oncogenic driver.

References

Methodological & Application

Application Note: High-Throughput Screening Using Ac-GpYLPQTV-NH2 in a Fluorescence Polarization Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorescence Polarization (FP) is a powerful technique for monitoring molecular interactions in solution, making it highly suitable for high-throughput screening (HTS) of enzyme inhibitors.[1][2] The principle of FP is based on the differential rotation of a small fluorescently labeled molecule in its free versus bound state.[1][3] When a small fluorescent probe is excited with plane-polarized light, it tumbles rapidly in solution and emits largely depolarized light, resulting in a low polarization value.[1] However, when this probe binds to a much larger molecule, its tumbling is restricted, and the emitted light remains highly polarized.[1][3]

This application note details the use of the peptide Ac-GpYLPQTV-NH2 in a competitive FP binding assay to identify and characterize inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. The peptide this compound is a known ligand that binds to the SH2 domain of STAT3.[4][5][6] In this assay format, a fluorescently labeled version of the peptide (e.g., 5-FAM-GpYLPQTV-NH2) is used as a probe.[7] When the fluorescent probe is bound to the STAT3 SH2 domain, it yields a high FP signal. In the presence of a competitive inhibitor that displaces the probe from the SH2 domain, the probe tumbles freely, leading to a decrease in the FP signal. This change in polarization is directly proportional to the extent of inhibitor binding.

This method can also be adapted for protease assays. In a "digestive" FP assay, a large, fluorescently labeled peptide substrate yields a high polarization signal.[8][9] Upon cleavage by a protease, the resulting smaller, fluorescently labeled fragments rotate more rapidly, causing a decrease in the FP signal.[8][10]

Signaling Pathway: STAT3 Activation

STAT3 is a critical transcription factor involved in numerous cellular processes, including cell growth, proliferation, and differentiation. Its activation is tightly regulated. In the canonical JAK-STAT pathway, cytokine binding to its receptor induces receptor dimerization and activation of associated Janus kinases (JAKs). JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for the SH2 domain of STAT3. Once recruited, STAT3 is itself phosphorylated by JAKs, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression. The peptide this compound mimics the phosphotyrosine-containing motifs that bind to the STAT3 SH2 domain, thereby preventing its activation.[4][5]

STAT3_Pathway cluster_membrane Cell Membrane Receptor Receptor JAK JAK Receptor->JAK 2. JAK Activation Cytokine Cytokine Cytokine->Receptor 1. Binding JAK->Receptor 3. Phosphorylation STAT3_mono STAT3 (monomer) JAK->STAT3_mono 5. Phosphorylation STAT3_mono->Receptor STAT3_dimer STAT3-P (dimer) STAT3_mono->STAT3_dimer 6. Dimerization Nucleus Nucleus STAT3_dimer->Nucleus 7. Nuclear Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression 8. DNA Binding Inhibitor This compound (Inhibitor) Inhibitor->STAT3_mono Blocks SH2 Domain

Caption: The JAK-STAT3 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

3.1. Materials and Reagents

  • Fluorescent Probe: 5-Carboxyfluorescein-GpYLPQTV-NH2 (5-FAM-GpYLPQTV-NH2)

  • Protein: Recombinant human STAT3 protein (containing the SH2 domain)

  • Peptide Inhibitor: this compound

  • Assay Buffer: 10 mM Tris (pH 8.0), 50 mM NaCl, 1 mM EDTA, 0.5 mM TCEP[11]

  • Test Compounds: Potential STAT3 inhibitors dissolved in DMSO

  • Microplates: Black, low-volume, 384-well microplates

  • Plate Reader: A microplate reader capable of measuring fluorescence polarization with excitation at ~485 nm and emission at ~535 nm.[12]

3.2. Experimental Workflow Diagram

FP_Workflow cluster_prep Reagent Preparation cluster_assay Assay Assembly (384-well plate) Prep_Protein Prepare STAT3 Working Solution Add_Protein 2. Add STAT3 Solution Prep_Protein->Add_Protein Prep_Probe Prepare Fluorescent Probe Working Solution Add_Probe 3. Add Fluorescent Probe Solution Prep_Probe->Add_Probe Prep_Inhibitor Prepare Inhibitor/Compound Serial Dilutions Add_Inhibitor 1. Add Inhibitor or DMSO (Control) Prep_Inhibitor->Add_Inhibitor Add_Inhibitor->Add_Protein Add_Protein->Add_Probe Incubate Incubate at Room Temperature (e.g., 30-60 min) Add_Probe->Incubate Read_Plate Read Fluorescence Polarization (mP) on a Plate Reader Incubate->Read_Plate Analyze Data Analysis: Calculate % Inhibition Determine IC50 values Read_Plate->Analyze

Caption: Workflow for the STAT3 inhibitor screening fluorescence polarization assay.

3.3. Protocol for IC50 Determination

  • Reagent Preparation:

    • Prepare a 2X working solution of STAT3 protein in assay buffer. The final concentration should be determined by a prior saturation binding experiment to be at or near the Kd for the fluorescent probe.[12]

    • Prepare a 2X working solution of 5-FAM-GpYLPQTV-NH2 in assay buffer. A final concentration of 5-10 nM is a good starting point.

    • Prepare serial dilutions of the test compounds and the control inhibitor (this compound) in 100% DMSO. Then, create intermediate dilutions in assay buffer.

  • Assay Procedure:

    • To the wells of a 384-well plate, add 5 µL of the test compound dilutions or DMSO for controls (maximum and minimum signal).

    • Add 10 µL of the 2X STAT3 working solution to all wells except those for the "probe only" control. Add 10 µL of assay buffer to the "probe only" wells.

    • Mix gently and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the 2X fluorescent probe working solution to all wells. The final volume should be 20 µL.

    • Incubate the plate for 30-60 minutes at room temperature, protected from light.[11]

    • Measure the fluorescence polarization in millipolarization units (mP) using a plate reader with appropriate filters (Excitation: 485 nm, Emission: 535 nm).

Data Presentation and Analysis

The raw data will be in mP units. The percent inhibition for each compound concentration can be calculated using the following formula:

% Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)])

Where:

  • mP_sample: The mP value of the well with the test compound.

  • mP_max: The average mP value of the control wells with STAT3 and probe (no inhibitor).

  • mP_min: The average mP value of the control wells with probe only (no STAT3).

The IC50 value, which is the concentration of inhibitor required to achieve 50% inhibition, can be determined by plotting the % Inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Summary of Quantitative Inhibition Data

Compound IDIC50 (µM)Hill Slope
This compound0.33[6]1.10.99
Test Compound A1.20.90.98
Test Compound B15.81.00.99
Test Compound C>100--

Troubleshooting

  • Low Z'-factor (<0.5): This indicates poor assay quality. Potential causes include unstable reagents, insufficient incubation time, or high variability in pipetting. Optimize buffer conditions (e.g., additives like DTT, TCEP) and ensure precise liquid handling.[11]

  • High Background Signal: This can be caused by autofluorescence of the test compounds. Pre-read the plate after compound addition to identify and exclude problematic compounds.

  • Inconsistent Readings: Ensure thorough mixing of reagents in the wells and allow the plate to equilibrate to the reader's temperature before measurement.

Conclusion

The fluorescence polarization assay using a fluorescently labeled this compound peptide is a robust, sensitive, and homogeneous method for identifying and characterizing inhibitors of the STAT3 SH2 domain.[5][13] Its simple mix-and-read format is highly amenable to high-throughput screening campaigns in drug discovery.[12][14]

References

Application Notes and Protocols for Ac-GpYLPQTV-NH2 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide Ac-GpYLPQTV-NH2, particularly in its phosphorylated form (Ac-G(pY)LPQTV-NH2), is a critical tool in the study of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a transcription factor that plays a pivotal role in numerous cellular processes, including cell growth, differentiation, and apoptosis. Constitutive activation of STAT3 is implicated in a variety of human cancers, making it a significant target for therapeutic intervention.[1] This peptide sequence mimics the phosphorylated tyrosine 705 (pY705) region of STAT3, which is essential for the formation of STAT3-STAT3 homodimers—a critical step for its nuclear translocation and transcriptional activity.[1][2]

These application notes provide an overview of the use of this compound in cell culture experiments, primarily as a competitive inhibitor in binding assays and for studying the disruption of STAT3 dimerization.

Principle of Action

The SH2 domain of one STAT3 monomer recognizes and binds to the phosphorylated tyrosine 705 (pY705) on another STAT3 monomer, leading to dimerization. The phosphorylated peptide Ac-G(pY)LPQTV-NH2 acts as a competitive binder to the STAT3 SH2 domain. By occupying the pY705 binding pocket, the peptide prevents the formation of STAT3-STAT3 dimers, thereby inhibiting downstream signaling events. This inhibitory action forms the basis for its use in screening for small molecule inhibitors of STAT3.[2]

A common application involves a fluorescence polarization (FP) assay where a fluorescently labeled version of the peptide, such as 5-FAM-GpYLPQTV-NH2, is used as a probe to assess binding affinity to STAT3.[3][4]

Signaling Pathway

The canonical STAT3 signaling pathway begins with the binding of a ligand (e.g., a cytokine or growth factor) to its receptor, leading to the activation of associated Janus kinases (JAKs). JAKs then phosphorylate the receptor, creating docking sites for STAT3. Once recruited, STAT3 is phosphorylated at tyrosine 705. This phosphorylation event triggers the dimerization, nuclear translocation, and subsequent gene transcription.

STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Receptor Cytokine Receptor Ligand->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Activation STAT3_mono STAT3 (monomer) JAK->STAT3_mono 3. Phosphorylation (pY705) pSTAT3_mono pY705-STAT3 (monomer) STAT3_dimer pY705-STAT3 Dimer pSTAT3_mono->STAT3_dimer 4. Dimerization DNA DNA STAT3_dimer->DNA 5. Nuclear Translocation Peptide Ac-G(pY)LPQTV-NH2 Peptide->pSTAT3_mono Inhibition Transcription Gene Transcription (e.g., c-myc, Cyclin D1) DNA->Transcription 6. DNA Binding FP_Assay_Workflow Prepare_Reagents Prepare Reagents: - Recombinant STAT3 Protein - 5-FAM-GpYLPQTV-NH2 (Probe) - Test Compound (e.g., S3I-1757) - Assay Buffer Plate_Setup Plate Setup (384-well): - Add STAT3 Protein - Add Test Compound/Vehicle Prepare_Reagents->Plate_Setup Incubate1 Incubate at Room Temperature Plate_Setup->Incubate1 Add_Probe Add Fluorescent Probe (5-FAM-GpYLPQTV-NH2) Incubate1->Add_Probe Incubate2 Incubate (e.g., 30 min) in the dark Add_Probe->Incubate2 Read_Plate Read Fluorescence Polarization on a plate reader Incubate2->Read_Plate Analyze_Data Data Analysis: Calculate IC50 values Read_Plate->Analyze_Data

References

Preparing Stock Solutions of Ac-GpYLPQTV-NH2: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-GpYLPQTV-NH2 is a synthetic peptide that acts as a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] STAT3 is a key signaling protein involved in various cellular processes, including cell growth, proliferation, and survival. Dysregulation of the STAT3 signaling pathway is implicated in the development and progression of numerous cancers, making it a critical target for therapeutic intervention.[3][4] Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible results in downstream applications such as in vitro and in vivo studies.

This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions.

Physicochemical Properties and Solubility

To determine the appropriate solvent, the physicochemical properties of the peptide were analyzed. The sequence, this compound, is an eight-amino-acid peptide with an acetylated N-terminus and an amidated C-terminus.

Amino Acid Sequence Analysis:

To determine the overall charge of the peptide at a neutral pH, each amino acid residue is assigned a charge value:

  • Acidic residues (D, E): -1

  • Basic residues (K, R): +1

  • Histidine (H) at pH > 6: 0

  • N-terminal NH2: +1 (Acetylated in this peptide, so it is neutral)

  • C-terminal COOH: -1 (Amidated in this peptide, so it is neutral)

The sequence GpYLPQTV contains no acidic or basic amino acids. Therefore, the overall charge of the peptide is neutral.

Based on its neutral charge and the presence of hydrophobic residues (Proline, Leucine, Valine), this compound is predicted to have low solubility in aqueous solutions. The recommended solvent for dissolving this peptide is Dimethyl Sulfoxide (DMSO).[1][5][6][7]

Quantitative Data Summary

ParameterValueSource
Molecular Formula C45H72N10O11Vendor Data
Molecular Weight 941.1 g/mol Vendor Data
IC50 (STAT3 Inhibition) 0.33 µM[1][2]
Recommended Solvent Dimethyl Sulfoxide (DMSO)[1][5][6][7]
Solubility in DMSO ≥ 100 mg/mL[1][5]
Lyophilized Peptide Storage -20°C or -80°C[8]
Stock Solution Storage -20°C or -80°C (aliquoted)[8][9]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, low-protein binding microcentrifuge tubes

  • Calibrated micropipettes and sterile, low-retention tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Pre-treatment of Peptide: Before opening, centrifuge the vial of lyophilized this compound at low speed for a few seconds to ensure all the powder is at the bottom of the vial.

  • Solvent Addition: Carefully add the calculated volume of DMSO to the vial to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution from 1 mg of peptide (MW: 941.1 g/mol ):

    • Volume of DMSO (L) = (Mass of peptide (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

    • Volume of DMSO (µL) = (0.001 g / 941.1 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 106.3 µL

  • Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. If the peptide does not fully dissolve, sonication for a few minutes can be beneficial.[10][11][12] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the stock solution into smaller, single-use volumes in sterile, low-protein binding microcentrifuge tubes.[8] The volume of the aliquots should be based on the requirements of your experiments.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage.[8] When needed, thaw a single aliquot and use it for the experiment. Discard any unused portion of the thawed aliquot.

Experimental Workflow

G start Start: Lyophilized this compound centrifuge Centrifuge vial to collect powder start->centrifuge add_dmso Add calculated volume of DMSO centrifuge->add_dmso dissolve Vortex/Sonicate to dissolve add_dmso->dissolve check_solubility Visually inspect for complete dissolution dissolve->check_solubility check_solubility->dissolve Not dissolved aliquot Aliquot into single-use tubes check_solubility->aliquot Completely dissolved store Store at -20°C or -80°C aliquot->store end End: Ready-to-use stock solution store->end

Caption: Workflow for preparing this compound stock solution.

Mechanism of Action: Inhibition of the STAT3 Signaling Pathway

This compound functions by inhibiting the STAT3 signaling pathway. The diagram below illustrates the canonical STAT3 pathway and the point of inhibition by the peptide. In this pathway, cytokines or growth factors bind to cell surface receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate the receptor, creating docking sites for STAT3 monomers. Once recruited, STAT3 is phosphorylated by JAKs, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression. This compound is believed to interfere with the SH2 domain of STAT3, preventing its phosphorylation and activation.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine/Growth Factor Cytokine/Growth Factor Receptor Cytokine Receptor Cytokine/Growth Factor->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 Monomer JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 Dimer STAT3->pSTAT3 Dimerizes DNA DNA pSTAT3->DNA Translocates to Nucleus Inhibitor This compound Inhibitor->STAT3 Inhibits Phosphorylation Gene Target Gene Transcription DNA->Gene Binds and Activates

Caption: Inhibition of the STAT3 signaling pathway by this compound.

References

Application Notes and Protocols for Ac-GpYLPQTV-NH2 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-GpYLPQTV-NH2 is a potent and specific peptide inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] STAT3 is a critical mediator of various signaling pathways involved in cell growth, proliferation, and survival. Its constitutive activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays designed to identify novel STAT3 inhibitors. The primary HTS method detailed is the Fluorescence Polarization (FP) assay, a robust and homogeneous technique well-suited for screening large compound libraries.[3][4]

Principle of the Fluorescence Polarization Assay

Fluorescence Polarization (FP) is a powerful technique for monitoring molecular interactions in solution.[5][6] The principle of the FP assay for STAT3 inhibition lies in the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein. In this application, a fluorescently tagged version of this compound (the probe) is used.

When the small fluorescent probe is unbound, it tumbles rapidly in solution, resulting in a low polarization of emitted light when excited with polarized light. However, when the probe binds to the much larger STAT3 protein, its tumbling is significantly slowed, leading to a high polarization of the emitted light. In a competitive HTS assay, potential inhibitors from a compound library compete with the fluorescent probe for binding to the STAT3 protein. Effective inhibitors will displace the probe, causing a decrease in the fluorescence polarization signal.

Data Presentation

The following table summarizes the inhibitory activity of this compound and other known STAT3 inhibitors, providing a baseline for comparison of newly identified compounds.

CompoundTarget DomainAssay TypeIC50 (µM)Reference
This compound SH2FP0.33[1][2]
inS3-54DBDFP21.3 ± 6.9[4]
inS3-54A18DBDFP126 ± 39.7[4]
NiclosamideDBDFP219 ± 43.4[4]

Experimental Protocols

Materials and Reagents
  • STAT3 Protein: Recombinant human STAT3 protein (purified).

  • Fluorescent Probe: this compound conjugated with a fluorescent dye (e.g., 5-carboxyfluorescein).

  • Assay Buffer: 20 mM Tris pH 8.5, 5% glycerol, 1 mM EDTA, 0.01 mg/ml bovine serum albumin (BSA).[7]

  • Test Compounds: Library of small molecules dissolved in 100% DMSO.[7][8]

  • Microplates: 96-well or 384-well black, low-binding microplates.[7]

  • Plate Reader: A microplate reader equipped with fluorescence polarization capabilities.[5][6]

Experimental Workflow

The following diagram illustrates the general workflow for a high-throughput screening campaign to identify STAT3 inhibitors using a fluorescence polarization assay.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plates Compound Library Plates (in DMSO) Compound_Addition Addition of Test Compounds Compound_Plates->Compound_Addition Assay_Plate_Prep Assay Plate Preparation (Buffer, STAT3, Probe) Assay_Plate_Prep->Compound_Addition Incubation Incubation (e.g., 1 hour at RT) Compound_Addition->Incubation FP_Reading Fluorescence Polarization Reading Incubation->FP_Reading Data_Normalization Data Normalization & Quality Control (Z') FP_Reading->Data_Normalization Hit_Identification Hit Identification (% Inhibition) Data_Normalization->Hit_Identification Dose_Response Dose-Response Curves & IC50 Determination Hit_Identification->Dose_Response STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates JAK->Receptor Phosphorylates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3->Receptor Recruited to pSTAT3 pSTAT3 STAT3_Dimer STAT3 Dimer pSTAT3->STAT3_Dimer Dimerization (SH2 domain) STAT3_Dimer_Nuc STAT3 Dimer STAT3_Dimer->STAT3_Dimer_Nuc Translocation Inhibitor This compound Inhibitor->pSTAT3 Inhibits Dimerization DNA DNA STAT3_Dimer_Nuc->DNA Binds to Transcription Gene Transcription (e.g., c-myc, cyclin D1) DNA->Transcription Regulates

References

Application Notes and Protocols: Western Blot Analysis of p-STAT3 (Tyr705) Following Ac-GpYLPQTV-NH2 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling molecule implicated in numerous cellular processes, including proliferation, survival, and differentiation.[1] Its activation is mediated by phosphorylation at the Tyrosine 705 (Tyr705) residue, leading to dimerization, nuclear translocation, and subsequent regulation of target gene expression. Dysregulation of the STAT3 signaling pathway is a hallmark of various diseases, particularly cancer, making it a prime target for therapeutic intervention.

Ac-GpYLPQTV-NH2 is a peptide inhibitor designed to specifically target the SH2 domain of STAT3. The SH2 domain is crucial for the dimerization of phosphorylated STAT3 monomers. By binding to the SH2 domain, this compound competitively inhibits the binding of p-STAT3, thereby preventing dimerization and downstream signaling. These application notes provide a detailed protocol for utilizing Western blot analysis to quantify the inhibitory effect of this compound on STAT3 phosphorylation in cellular models.

Principle of this compound Action

The canonical STAT3 signaling pathway is initiated by the binding of cytokines or growth factors to their respective cell surface receptors. This leads to the activation of Janus kinases (JAKs), which in turn phosphorylate STAT3 at Tyr705. The phosphorylated STAT3 (p-STAT3) monomers then form homodimers through reciprocal interactions between the p-Tyr705 of one monomer and the SH2 domain of the other. These dimers translocate to the nucleus to regulate gene expression. This compound acts as a competitive inhibitor at the SH2 domain, preventing this crucial dimerization step.

STAT3_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Cytokine/Growth Factor Receptor JAK JAK Receptor->JAK Activation STAT3_m STAT3 (monomer) JAK->STAT3_m Phosphorylation pSTAT3_m p-STAT3 (Tyr705, monomer) STAT3_m->pSTAT3_m STAT3_dimer p-STAT3 Dimer pSTAT3_m->STAT3_dimer Dimerization (SH2-pTyr Interaction) DNA DNA STAT3_dimer->DNA Nuclear Translocation Inhibitor This compound Inhibitor->pSTAT3_m Binds to SH2 domain Inhibitor->STAT3_dimer Inhibits Dimerization Gene_Expression Target Gene Expression (Proliferation, Survival) DNA->Gene_Expression Transcription

STAT3 Signaling Pathway and Inhibition by this compound.

Data Presentation

The following table presents illustrative quantitative data from a hypothetical dose-response experiment analyzing the effect of this compound on STAT3 phosphorylation in a cancer cell line with constitutively active STAT3. The data is normalized to the untreated control.

Treatment GroupConcentration (µM)p-STAT3 (Tyr705) Relative DensityTotal STAT3 Relative Densityp-STAT3 / Total STAT3 Ratio% Inhibition of p-STAT3
Untreated Control01.001.001.000%
This compound100.850.980.8713%
This compound250.621.010.6139%
This compound500.350.990.3565%
This compound1000.150.970.1585%

Note: The data presented in this table is for illustrative purposes to demonstrate the expected outcome of the experiment and is not derived from a specific cited study.

Experimental Protocols

A detailed protocol for Western blot analysis of p-STAT3 (Tyr705) and total STAT3 is provided below.

Materials and Reagents
  • Cell Lines: A suitable cancer cell line with known STAT3 activation (e.g., MDA-MB-468, A549).

  • This compound: Synthesized peptide, dissolved in an appropriate solvent (e.g., sterile water or DMSO).

  • Cell Culture Medium and Supplements: As required for the chosen cell line.

  • Phosphate Buffered Saline (PBS): pH 7.4, ice-cold.

  • RIPA Lysis Buffer: Supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit

  • 4x Laemmli Sample Buffer

  • SDS-PAGE Gels: e.g., 4-12% Bis-Tris gels.

  • PVDF or Nitrocellulose Membranes

  • Transfer Buffer

  • Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.

  • Primary Antibodies:

    • Rabbit anti-p-STAT3 (Tyr705)

    • Mouse anti-Total STAT3

    • Mouse or Rabbit anti-β-actin (or other loading control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Chemiluminescent Substrate (ECL)

  • Imaging System: For chemiluminescence detection.

Experimental Workflow

Western_Blot_Workflow cluster_workflow Western Blot Workflow for p-STAT3 Analysis A 1. Cell Culture and Treatment Seed cells and treat with varying concentrations of this compound. B 2. Cell Lysis Wash with ice-cold PBS and lyse cells in RIPA buffer. A->B C 3. Protein Quantification Determine protein concentration using BCA assay. B->C D 4. Sample Preparation Normalize protein concentration and add Laemmli sample buffer. Boil samples. C->D E 5. SDS-PAGE Separate proteins by size on a polyacrylamide gel. D->E F 6. Protein Transfer Transfer separated proteins from the gel to a PVDF membrane. E->F G 7. Blocking Block non-specific binding sites on the membrane. F->G H 8. Primary Antibody Incubation Incubate with anti-p-STAT3 (Tyr705) antibody overnight at 4°C. G->H I 9. Secondary Antibody Incubation Incubate with HRP-conjugated secondary antibody. H->I J 10. Detection Add ECL substrate and capture chemiluminescent signal. I->J K 11. Stripping and Re-probing Strip the membrane and re-probe for Total STAT3 and loading control (e.g., β-actin). J->K L 12. Data Analysis Quantify band intensities and normalize p-STAT3 to Total STAT3 and loading control. K->L

Experimental workflow for p-STAT3 Western blot analysis.
Step-by-Step Protocol

  • Cell Culture and Treatment:

    • Seed the chosen cell line in appropriate culture plates and allow them to adhere and reach 70-80% confluency.

    • Prepare different concentrations of this compound in serum-free or complete medium.

    • Treat the cells with the vehicle control and varying concentrations of this compound for the desired time period (e.g., 2, 6, 12, or 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each plate.

    • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

    • Incubate the lysates on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein extract.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.

    • Load 20-40 µg of protein per lane into an SDS-polyacrylamide gel.

    • Run the gel at 100-150 V until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

    • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) (e.g., 1:1000 dilution in 5% BSA in TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:2000-1:10,000 in 5% non-fat dry milk in TBST) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using an appropriate imaging system.

  • Stripping and Re-probing:

    • To analyze total STAT3 and a loading control on the same membrane, the membrane can be stripped using a mild stripping buffer.

    • After stripping, wash the membrane thoroughly and re-block for 1 hour.

    • Incubate the membrane with the primary antibody for total STAT3, followed by the appropriate secondary antibody and detection as described above.

    • Repeat the stripping and re-probing process for the loading control (e.g., β-actin).

  • Data Analysis:

    • Quantify the band intensities for p-STAT3, total STAT3, and the loading control using densitometry software.

    • Normalize the p-STAT3 signal to the total STAT3 signal to determine the relative phosphorylation level.

    • Further normalize the p-STAT3/total STAT3 ratio to the loading control to correct for any loading inaccuracies.

    • Calculate the percentage inhibition of STAT3 phosphorylation for each concentration of this compound relative to the untreated control.

Troubleshooting

IssuePossible CauseSolution
No or weak p-STAT3 signal Low level of STAT3 activation in the chosen cell line.Use a positive control cell line with known high STAT3 activation or stimulate cells with a known activator (e.g., IL-6).
Inefficient primary antibody.Use a recommended and validated antibody for p-STAT3 (Tyr705).
Insufficient protein loaded.Increase the amount of protein loaded per lane.
High background Insufficient blocking.Increase blocking time or use a different blocking agent (e.g., BSA instead of milk).
Antibody concentration too high.Titrate the primary and secondary antibody concentrations.
Inadequate washing.Increase the number and duration of washes.
Uneven loading Inaccurate protein quantification.Be meticulous with the protein assay and sample preparation.
Pipetting errors.Use calibrated pipettes and ensure proper technique.
Solution: Always normalize to a loading control (e.g., β-actin, GAPDH).

Conclusion

Western blotting is a robust method for assessing the inhibitory effects of this compound on STAT3 phosphorylation. The provided protocols and guidelines offer a comprehensive framework for researchers to evaluate the efficacy of this and other STAT3 inhibitors. Careful execution of the experiment and thorough data analysis are crucial for obtaining reliable and reproducible results, which are essential for advancing the development of novel therapeutics targeting the STAT3 signaling pathway.

References

Application Notes and Protocols for the Immunoprecipitation of STAT3 with Ac-GpYLPQTV-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal protein in cellular signaling, playing a critical role in cell growth, differentiation, and survival. Constitutive activation of STAT3 is implicated in numerous cancers and inflammatory diseases, making it a key target for therapeutic intervention. The activation of STAT3 is mediated by its Src Homology 2 (SH2) domain, which recognizes and binds to specific phosphotyrosine motifs on upstream signaling partners. The peptide Ac-GpYLPQTV-NH2 is a high-affinity ligand for the STAT3 SH2 domain and acts as a competitive inhibitor of STAT3 binding to its targets. This document provides detailed protocols for the immunoprecipitation of STAT3 and its competitive elution using this compound, a technique valuable for studying STAT3 interactions and for the purification of the STAT3 protein.

Data Presentation

The following table summarizes the quantitative data for the binding of this compound to the STAT3 SH2 domain.

ParameterValueMethodReference
IC50 0.33 µMNot Specified[1][2]
Kd 150 nMElectrophoretic Mobility Shift Assay
Ki ~75-94 µMFluorescence Polarization Assay[3]

Signaling Pathway

The canonical JAK-STAT signaling pathway leading to STAT3 activation is depicted below. Cytokines or growth factors bind to their cognate receptors, leading to the activation of associated Janus kinases (JAKs). JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for the SH2 domain of STAT3. Once recruited, STAT3 is itself phosphorylated by JAKs, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression.

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine/Growth Factor Cytokine/Growth Factor Receptor Receptor Dimer Cytokine/Growth Factor->Receptor:r1 Binding JAK JAK Receptor:r2->JAK Recruitment STAT3_p p-STAT3 Receptor:r2->STAT3_p Phosphorylation by p-JAK JAK_p p-JAK JAK->JAK_p Autophosphorylation JAK_p->Receptor:r2 Phosphorylation STAT3 STAT3 STAT3->Receptor:r2 SH2 domain binding STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation & Binding Ac_GpYLPQTV_NH2 This compound Ac_GpYLPQTV_NH2->STAT3 Competitive Inhibition of SH2 domain binding Gene_Expression Gene_Expression DNA->Gene_Expression Transcription

Caption: STAT3 Signaling Pathway and Inhibition.

Experimental Protocols

I. Immunoprecipitation of STAT3

This protocol describes the immunoprecipitation of endogenous STAT3 from cell lysates.

A. Materials

  • Cell Lysis Buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 2.5 mM sodium pyrophosphate, 1 mM β-glycerophosphate, 1 mM Na3VO4, 1 µg/ml leupeptin, 1 mM PMSF)

  • Anti-STAT3 Antibody

  • Protein A/G Agarose Beads

  • Wash Buffer (Cell Lysis Buffer without protease and phosphatase inhibitors)

  • Elution Buffer (see Protocol II)

  • 1X PBS

B. Procedure

  • Cell Lysis:

    • Wash cultured cells with ice-cold 1X PBS.

    • Lyse the cells by adding ice-cold Cell Lysis Buffer.

    • Incubate on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new pre-chilled tube.

  • Immunoprecipitation:

    • Determine the protein concentration of the cell lysate.

    • To 1 mg of total protein, add the recommended amount of anti-STAT3 antibody.

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

    • Add 20-30 µL of Protein A/G Agarose bead slurry to the lysate-antibody mixture.

    • Incubate with gentle rotation for 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

    • Carefully remove the supernatant.

    • Wash the beads three times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all supernatant.

II. Competitive Elution of STAT3 using this compound

This protocol details the elution of immunoprecipitated STAT3 from the beads using the competitive peptide this compound. This method allows for the recovery of native STAT3 protein.

A. Materials

  • Immunoprecipitated STAT3 bound to Protein A/G Agarose Beads (from Protocol I)

  • Competitive Elution Buffer (Wash Buffer containing 100 µM to 1 mM this compound)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.0)

B. Procedure

  • Peptide Elution:

    • To the washed beads containing the immunoprecipitated STAT3, add 50-100 µL of Competitive Elution Buffer.

    • Incubate with gentle agitation for 30-60 minutes at 4°C.

    • Centrifuge the beads at 1,000 x g for 1 minute at 4°C.

    • Carefully collect the supernatant containing the eluted STAT3.

    • Repeat the elution step with a fresh aliquot of Competitive Elution Buffer and pool the supernatants for increased yield.

  • Sample Preparation for Downstream Analysis:

    • For functional assays, the eluted sample can be used directly or after buffer exchange.

    • For SDS-PAGE and Western blotting, add Laemmli sample buffer to the eluted sample and boil for 5 minutes.

Experimental Workflow

The following diagram illustrates the workflow for the immunoprecipitation and competitive elution of STAT3.

IP_Elution_Workflow cluster_IP Immunoprecipitation cluster_Elution Competitive Elution cluster_Analysis Downstream Analysis Cell_Lysis Cell Lysis Lysate_Clarification Lysate Clarification Cell_Lysis->Lysate_Clarification Antibody_Incubation Antibody Incubation (anti-STAT3) Lysate_Clarification->Antibody_Incubation Bead_Incubation Bead Incubation (Protein A/G) Antibody_Incubation->Bead_Incubation Washing Washing Bead_Incubation->Washing Peptide_Elution Peptide Elution (this compound) Washing->Peptide_Elution Supernatant_Collection Supernatant Collection Peptide_Elution->Supernatant_Collection SDS_PAGE SDS-PAGE / Western Blot Supernatant_Collection->SDS_PAGE Functional_Assay Functional Assays Supernatant_Collection->Functional_Assay

Caption: Immunoprecipitation and Elution Workflow.

References

Application Notes and Protocols for Studying STAT3 Dimerization using Ac-GpYLPQTV-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular signaling, playing a pivotal role in cell growth, differentiation, and apoptosis. Aberrant STAT3 activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. A key event in STAT3 activation is its homodimerization, a process mediated by the reciprocal interaction of the SH2 domain of one STAT3 monomer with a phosphotyrosine residue of another. Ac-GpYLPQTV-NH2 is a synthetic peptide that mimics the pY-binding motif, acting as a competitive inhibitor of the STAT3 SH2 domain and preventing STAT3 dimerization. These application notes provide detailed protocols for utilizing this compound to study and inhibit STAT3 dimerization.

Mechanism of Action

This compound is a cell-permeable phosphopeptide mimic that directly targets the SH2 domain of STAT3. The SH2 domain is crucial for the dimerization of activated STAT3 monomers. By competitively binding to the SH2 domain, this compound effectively blocks the interaction between STAT3 monomers, thereby inhibiting the formation of functional STAT3 dimers. This disruption prevents the subsequent nuclear translocation of STAT3 and its binding to DNA, ultimately leading to the downregulation of STAT3-mediated gene transcription.

Signaling Pathway and Experimental Workflow

To effectively study the inhibitory effects of this compound on STAT3 dimerization, a structured experimental approach is recommended. This involves a combination of in vitro biochemical assays and cell-based functional assays.

STAT3_Signaling_Pathway cluster_nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. STAT3 Phosphorylation pSTAT3_mono pSTAT3 (monomer) STAT3_inactive->pSTAT3_mono STAT3_dimer pSTAT3 Dimer pSTAT3_mono->STAT3_dimer 4. Dimerization Nucleus Nucleus STAT3_dimer->Nucleus 5. Nuclear Translocation Gene_Expression Target Gene Expression (e.g., Bcl-xL, Cyclin D1) STAT3_dimer->Gene_Expression 6. Gene Transcription DNA DNA Inhibitor This compound Inhibitor->STAT3_dimer Inhibition

STAT3 Signaling Pathway and Point of Inhibition.

Experimental_Workflow start Start: Hypothesis This compound inhibits STAT3 dimerization fp_assay Biochemical Assay: Fluorescence Polarization (FP) start->fp_assay Direct Binding co_ip Cell-Based Assay 1: Co-Immunoprecipitation (Co-IP) start->co_ip Cellular Dimerization data_analysis Data Analysis and Quantitative Comparison fp_assay->data_analysis reporter_assay Cell-Based Assay 2: STAT3 Reporter Gene Assay co_ip->reporter_assay Functional Consequence reporter_assay->data_analysis conclusion Conclusion: Validation of STAT3 Dimerization Inhibition data_analysis->conclusion

Experimental Workflow for Inhibitor Validation.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound in the context of STAT3 dimerization studies.

ParameterValueAssayReference
IC50 0.33 µMSTAT3 Inhibition[1][2]
Kd (unlabeled GpYLPQTV-NH2) 24 nMSurface Plasmon Resonance (SPR)[2]

Note: IC50 and Kd values can vary depending on the specific experimental conditions.

Experimental Protocols

Fluorescence Polarization (FP) Assay

Objective: To quantify the direct binding of this compound to the STAT3 SH2 domain and its ability to compete with a fluorescently labeled phosphopeptide.

Materials:

  • Recombinant human STAT3 protein

  • Fluorescently labeled peptide probe (e.g., 5-FAM-GpYLPQTV-NH2)

  • This compound

  • Assay Buffer: 10 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 0.01% Triton X-100

  • Black, low-volume 384-well microplates

  • Plate reader with fluorescence polarization capabilities

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant STAT3 protein in assay buffer.

    • Prepare a stock solution of the fluorescently labeled peptide probe in assay buffer.

    • Prepare serial dilutions of this compound in assay buffer.

  • Assay Setup:

    • In a 384-well plate, add the following to each well:

      • Recombinant STAT3 protein (final concentration ~150 nM).

      • Fluorescently labeled peptide probe (final concentration ~10 nM).

      • Varying concentrations of this compound.

    • Include control wells:

      • No inhibitor control: STAT3 protein and fluorescent probe only.

      • No protein control: Fluorescent probe only.

  • Incubation:

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measurement:

    • Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore.

  • Data Analysis:

    • Calculate the anisotropy or millipolarization (mP) values.

    • Plot the mP values against the concentration of this compound.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Co-Immunoprecipitation (Co-IP)

Objective: To demonstrate the inhibition of STAT3-STAT3 dimerization in a cellular context by this compound.

Materials:

  • Cell line with activated STAT3 (e.g., EGF-stimulated HEK293T cells or a cancer cell line with constitutively active STAT3).

  • This compound

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors.

  • Anti-STAT3 antibody for immunoprecipitation.

  • Protein A/G magnetic beads or agarose (B213101) beads.

  • Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% NP-40).

  • SDS-PAGE and Western blotting reagents.

  • Antibodies for Western blotting (e.g., anti-phospho-STAT3 (Tyr705) and anti-total STAT3).

Protocol:

  • Cell Treatment:

    • Culture cells to ~80-90% confluency.

    • Treat cells with this compound at various concentrations for a specified time (e.g., 2-4 hours).

    • Include a vehicle-treated control.

    • If necessary, stimulate cells to induce STAT3 phosphorylation and dimerization (e.g., with EGF).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells with ice-cold lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 30-60 minutes at 4°C.

    • Incubate the pre-cleared lysate with an anti-STAT3 antibody overnight at 4°C with gentle rotation.

    • Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with antibodies against phospho-STAT3 (Tyr705) and total STAT3.

  • Data Analysis:

    • Compare the amount of co-immunoprecipitated phospho-STAT3 in the treated samples versus the control. A decrease in co-precipitated p-STAT3 indicates inhibition of dimerization.

STAT3 Luciferase Reporter Gene Assay

Objective: To assess the functional consequence of STAT3 dimerization inhibition by measuring the transcriptional activity of STAT3.

Materials:

  • Cell line (e.g., HEK293T or a relevant cancer cell line).

  • STAT3-responsive luciferase reporter plasmid (containing STAT3 binding elements upstream of a luciferase gene).

  • Control plasmid (e.g., Renilla luciferase) for normalization.

  • Transfection reagent.

  • This compound

  • Luciferase assay reagent.

  • Luminometer.

Protocol:

  • Transfection:

    • Co-transfect cells with the STAT3-responsive luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

    • Allow cells to recover and express the reporters for 24-48 hours.

  • Cell Treatment:

    • Treat the transfected cells with various concentrations of this compound.

    • Include a vehicle-treated control.

    • If the cell line does not have constitutively active STAT3, stimulate with a known STAT3 activator (e.g., IL-6 or EGF).

  • Cell Lysis and Luciferase Assay:

    • After the treatment period, lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell viability.

    • Plot the normalized luciferase activity against the concentration of this compound.

    • A dose-dependent decrease in luciferase activity indicates inhibition of STAT3 transcriptional activity.[3]

References

Application of Ac-GpYLPQTV-NH2 in Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-GpYLPQTV-NH2 is a synthetic peptide that has emerged as a valuable tool in drug discovery, primarily as a potent and specific inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, promoting cell proliferation, survival, invasion, and angiogenesis. Consequently, targeting STAT3 has become a promising therapeutic strategy, and this compound serves as a critical research tool and a potential therapeutic lead.

This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery research. It is intended for researchers, scientists, and drug development professionals working in oncology and related fields.

Mechanism of Action

This compound functions as a competitive inhibitor of STAT3 dimerization. The peptide sequence is derived from a segment of the gp130 protein, a co-receptor for interleukin-6 (IL-6) family cytokines, which is a natural binding partner of the STAT3 SH2 domain. The core mechanism involves the following steps:

  • Binding to the SH2 Domain: this compound mimics the phosphotyrosine-containing peptide that binds to the SH2 domain of STAT3.[1]

  • Inhibition of Dimerization: By occupying the SH2 domain, the peptide prevents the reciprocal interaction between two phosphorylated STAT3 monomers. This inhibition of homodimerization is a critical step in halting the STAT3 signaling cascade.[1]

  • Blocking Nuclear Translocation: Since dimerization is a prerequisite for nuclear import, this compound effectively prevents the translocation of STAT3 from the cytoplasm to the nucleus.[1]

  • Suppression of Transcriptional Activity: With STAT3 unable to reach the nucleus, it cannot bind to the promoters of its target genes, thereby inhibiting the transcription of proteins involved in cell survival (e.g., Bcl-xL, Survivin), proliferation (e.g., Cyclin D1), and angiogenesis.[1]

Quantitative Data

The inhibitory activity of this compound and its derivatives is typically quantified using in vitro assays. The most common metric is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of STAT3 by 50%.

CompoundAssay TypeTargetIC50Reference
This compoundFluorescence PolarizationSTAT30.33 µM[2]

Experimental Protocols

Fluorescence Polarization (FP) Assay for STAT3 Inhibition

This assay is a high-throughput method to screen for and characterize inhibitors of the STAT3-SH2 domain interaction. It measures the change in polarization of a fluorescently labeled peptide probe upon binding to the STAT3 protein. Inhibitors that displace the probe will cause a decrease in fluorescence polarization.

Materials:

  • Recombinant human STAT3 protein

  • Fluorescently labeled peptide probe (e.g., 5-FAM-GpYLPQTV-NH2)[3]

  • This compound (or other test compounds)

  • Assay Buffer: 10 mM HEPES (pH 7.5), 50 mM NaCl, 1 mM EDTA, 2 mM DTT, and 0.01% Triton-X100[3]

  • 96-well or 384-well black, non-binding microplates

  • Plate reader with fluorescence polarization capabilities

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Prepare a solution of recombinant STAT3 protein (e.g., 100 nM) in the assay buffer.[3]

    • Prepare a solution of the fluorescent peptide probe (e.g., 10 nM) in the assay buffer.[3]

  • Assay Setup:

    • In the microplate, add the STAT3 protein solution to each well (except for the "probe only" control wells).

    • Add the serially diluted test compounds to the appropriate wells.

    • Add the assay buffer to the control wells (e.g., "no inhibitor" and "probe only").

    • Incubate the plate at room temperature for 1 hour with gentle agitation.[3]

  • Probe Addition and Measurement:

    • Add the fluorescent peptide probe to all wells.

    • Incubate the plate at room temperature for 30 minutes, protected from light.[4]

    • Measure the fluorescence polarization using a plate reader. Excitation and emission wavelengths will depend on the fluorophore used (e.g., 485 nm excitation and 535 nm emission for FAM).

  • Data Analysis:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_free_probe) / (mP_no_inhibitor - mP_free_probe)]) where mP is the millipolarization value.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow for Fluorescence Polarization Assay

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Serial Dilutions of this compound add_inhibitor Add Inhibitor prep_inhibitor->add_inhibitor prep_stat3 Prepare STAT3 Protein Solution add_stat3 Add STAT3 to Plate prep_stat3->add_stat3 prep_probe Prepare Fluorescent Probe Solution add_probe Add Fluorescent Probe prep_probe->add_probe add_stat3->add_inhibitor incubate1 Incubate (1 hr) add_inhibitor->incubate1 incubate1->add_probe incubate2 Incubate (30 min) add_probe->incubate2 read_plate Measure Fluorescence Polarization incubate2->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for determining STAT3 inhibition using a fluorescence polarization assay.

Co-Immunoprecipitation (Co-IP) Assay for STAT3 Dimerization in Cells

This protocol is used to confirm that this compound can inhibit STAT3 dimerization within a cellular context. The principle is to express two differently tagged versions of STAT3 (e.g., FLAG-tagged and HA-tagged) in cells, treat the cells with the inhibitor, and then immunoprecipitate one tagged protein and check for the co-precipitation of the other.

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • Expression plasmids for FLAG-tagged STAT3 and HA-tagged STAT3

  • Transfection reagent

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-FLAG antibody for immunoprecipitation

  • Anti-HA antibody for Western blotting

  • Protein A/G magnetic beads or agarose (B213101) beads

  • SDS-PAGE and Western blotting reagents

Protocol:

  • Cell Culture and Transfection:

    • Culture HEK293T cells to 70-80% confluency.

    • Co-transfect the cells with FLAG-STAT3 and HA-STAT3 expression plasmids using a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate the cells for 24-48 hours to allow for protein expression.

  • Inhibitor Treatment:

    • Treat the transfected cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4-24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an anti-FLAG antibody overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for another 1-2 hours at 4°C.

    • Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with an anti-HA antibody to detect the co-immunoprecipitated HA-STAT3.

    • As a control, probe a separate blot with an anti-FLAG antibody to confirm the immunoprecipitation of FLAG-STAT3.

  • Data Analysis:

    • A decrease in the amount of co-immunoprecipitated HA-STAT3 in the inhibitor-treated samples compared to the vehicle control indicates that this compound inhibits STAT3 dimerization in cells.

Logical Flow for Co-Immunoprecipitation Experiment

CoIP_Workflow start Start transfect Co-transfect cells with FLAG-STAT3 and HA-STAT3 start->transfect treat Treat cells with This compound or vehicle transfect->treat lyse Lyse cells and collect supernatant treat->lyse ip Immunoprecipitate with anti-FLAG antibody lyse->ip wash Wash beads to remove non-specific binding ip->wash elute Elute protein complexes wash->elute wb Western Blot with anti-HA antibody elute->wb analyze Analyze for decreased co-precipitation of HA-STAT3 wb->analyze end End analyze->end

Caption: A stepwise representation of the co-immunoprecipitation protocol.

STAT3 Signaling Pathway

The following diagram illustrates the canonical STAT3 signaling pathway and the point of inhibition by this compound.

STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine / Growth Factor (e.g., IL-6) receptor Receptor Dimerization cytokine->receptor Binding jak JAK Activation receptor->jak stat3_mono STAT3 Monomer jak->stat3_mono Recruitment p_stat3 Phosphorylated STAT3 stat3_mono->p_stat3 Phosphorylation (pY705) dimer STAT3 Dimerization p_stat3->dimer translocation Nuclear Translocation dimer->translocation inhibitor This compound inhibitor->dimer Inhibits dna_binding DNA Binding translocation->dna_binding transcription Gene Transcription dna_binding->transcription target_genes Target Genes (e.g., Bcl-xL, Cyclin D1) transcription->target_genes

Caption: The STAT3 signaling pathway and the inhibitory action of this compound.

Conclusion

This compound is an indispensable tool for studying the STAT3 signaling pathway and for the discovery of novel STAT3 inhibitors. The protocols provided herein offer a starting point for researchers to investigate the efficacy of this peptide and other potential drug candidates in targeting STAT3. The detailed methodologies for fluorescence polarization and co-immunoprecipitation assays, along with an understanding of the underlying signaling pathway, will facilitate robust and reproducible research in this critical area of cancer drug discovery.

References

Troubleshooting & Optimization

preventing off-target effects of Ac-GpYLPQTV-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and identifying off-target effects of the STAT3 inhibitor, Ac-GpYLPQTV-NH2.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a peptide inhibitor that specifically targets the Src Homology 2 (SH2) domain of the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1][2][3][4] By binding to the SH2 domain, the peptide prevents the dimerization of STAT3, which is a crucial step for its activation and subsequent translocation to the nucleus to regulate gene expression.[2][5]

Q2: What are the potential off-target effects of this compound?

While this compound is designed to be a specific inhibitor of STAT3, its potential for off-target effects stems from the structural conservation of the SH2 domain across a variety of other signaling proteins.[6][7] The human proteome contains numerous proteins with SH2 domains that are involved in diverse signaling pathways.[8] Therefore, at higher concentrations, this compound could potentially interact with the SH2 domains of other proteins, leading to unintended biological consequences.

Potential off-target protein families include:

  • Other STAT family members: Proteins like STAT1, STAT2, STAT4, STAT5a, STAT5b, and STAT6 also possess SH2 domains and are involved in distinct signaling pathways.[1] Cross-reactivity with these proteins is a primary concern.

  • Tyrosine kinases: Many non-receptor and receptor tyrosine kinases, such as those from the Src and Abl families, contain SH2 domains that are critical for their regulation and signaling.[8]

  • Adaptor proteins: Proteins like Grb2 and Shc, which are composed primarily of SH2 and SH3 domains, act as scaffolds to assemble signaling complexes.[8]

  • Phosphatases: Tyrosine phosphatases, such as SHP-1 and SHP-2, also utilize SH2 domains to interact with their substrates.[8]

Q3: How can I minimize the risk of off-target effects in my experiments?

Minimizing off-target effects is crucial for obtaining reliable and interpretable experimental data. Here are several key strategies:

  • Dose-response experiments: Determine the minimal effective concentration of this compound that elicits the desired on-target effect (inhibition of STAT3 signaling) without causing broader, non-specific cellular changes.

  • Use of appropriate controls:

    • Negative Control Peptide: A scrambled version of the this compound peptide with the same amino acid composition but a different sequence should be used to demonstrate that the observed effects are sequence-specific.

    • Vehicle Control: Always include a control group treated with the vehicle (e.g., DMSO, PBS) used to dissolve the peptide to account for any effects of the solvent.

  • Orthogonal approaches: Confirm key findings using an alternative method to inhibit STAT3, such as siRNA/shRNA-mediated knockdown or a structurally different small molecule inhibitor. This helps to ensure that the observed phenotype is a direct result of STAT3 inhibition and not an off-target effect of the peptide.

Q4: How can I experimentally verify the on-target and potential off-target binding of this compound?

Several experimental techniques can be employed to assess the binding specificity of this compound:

  • Co-Immunoprecipitation (Co-IP): This technique can be used to confirm the interaction between this compound (if tagged, for example with biotin) and STAT3 in a cellular context. Conversely, it can also be used to test for interactions with potential off-target proteins.

  • Fluorescence Polarization (FP) Assay: This in vitro binding assay can quantitatively measure the affinity of the peptide for STAT3 and other SH2 domain-containing proteins. A competition FP assay can be set up to determine the IC50 values for displacement of a fluorescently labeled probe from various SH2 domains.

  • Proteomic Approaches: Techniques like affinity purification coupled with mass spectrometry (AP-MS) can be used to identify the interacting partners of a tagged this compound on a proteome-wide scale, providing a comprehensive view of its binding specificity.[9][10][11][12]

Troubleshooting Guides

Issue 1: Unexpected or inconsistent experimental results.

  • Possible Cause: Off-target effects of this compound.

  • Troubleshooting Steps:

    • Review Peptide Concentration: Ensure you are using the lowest effective concentration determined from your dose-response studies.

    • Run Control Experiments: If not already done, perform experiments with a scrambled negative control peptide and a vehicle control.

    • Confirm On-Target Engagement: Use a technique like Western blotting to verify that STAT3 phosphorylation (pSTAT3) is inhibited at the concentration of this compound you are using.

    • Assess Cell Viability: High concentrations of peptides can sometimes lead to non-specific toxicity. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to rule out generalized cytotoxic effects.

    • Consider Off-Target Profiling: If the issue persists, consider performing experiments to test for binding to other highly probable off-targets, such as other STAT family members, using Co-IP or FP assays.

Issue 2: Difficulty confirming the specificity of this compound for STAT3.

  • Possible Cause: Cross-reactivity with other SH2 domain-containing proteins.

  • Troubleshooting Workflow:

    Start Inconsistent Results or Suspected Off-Target Effects DoseResponse Perform Dose-Response Curve for STAT3 Inhibition Start->DoseResponse CoIP Perform Co-IP with Tagged Peptide Start->CoIP SelectivityAssay Conduct Selectivity Profiling (e.g., FP Assay with a panel of SH2 domains) DoseResponse->SelectivityAssay ModifyPeptide Modify Peptide Sequence for Improved Selectivity SelectivityAssay->ModifyPeptide If off-targets identified AlternativeInhibitor Use Alternative STAT3 Inhibitor SelectivityAssay->AlternativeInhibitor If selectivity is poor AnalyzeData Analyze and Compare Binding Affinities SelectivityAssay->AnalyzeData Proteomics Consider Proteomics (AP-MS) CoIP->Proteomics Proteomics->AnalyzeData

    Caption: Workflow for troubleshooting and confirming the specificity of this compound.

Quantitative Data Summary

The following table summarizes the binding affinities of this compound and related compounds for the STAT3 SH2 domain. This data can be used as a reference for expected on-target potency.

CompoundTarget DomainAssay TypeBinding Affinity (IC50/Kd)Reference
This compoundSTAT3 SH2Fluorescence Polarization0.33 µM (IC50)[3][4]
GpYLPQTV-NH2STAT3 SH2Not Specified~150 nM (Kd)[1]

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Validate Peptide-Protein Interaction

Objective: To determine if a tagged version of this compound interacts with STAT3 or other potential off-target proteins in a cellular lysate.

Methodology:

  • Cell Lysis:

    • Culture and treat cells with the tagged peptide (e.g., Biotin-Ac-GpYLPQTV-NH2) and appropriate controls.

    • Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the cleared cell lysate with streptavidin-conjugated beads (for biotinylated peptide) overnight at 4°C with gentle rotation.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against STAT3 and other potential off-target proteins.

    • Detect the protein bands using an appropriate secondary antibody and chemiluminescence.

Fluorescence Polarization (FP) Competition Assay for Selectivity Profiling

Objective: To quantitatively measure the binding affinity of this compound to the SH2 domains of STAT3 and other proteins.

Methodology:

  • Reagents and Setup:

    • Purified recombinant SH2 domain of STAT3 and other proteins of interest.

    • A fluorescently labeled peptide probe that binds to the SH2 domain (e.g., 5-FAM-GpYLPQTV-NH2).

    • This compound as the competitor.

    • A suitable assay buffer (e.g., PBS with 0.01% Tween-20).

    • A microplate reader capable of measuring fluorescence polarization.

  • Assay Procedure:

    • In a 96- or 384-well black plate, add a fixed concentration of the fluorescent probe and the recombinant SH2 domain.

    • Add increasing concentrations of this compound to the wells.

    • Incubate the plate at room temperature for a specified time to reach binding equilibrium.

    • Measure the fluorescence polarization in each well.

  • Data Analysis:

    • The polarization values will decrease as the competitor peptide displaces the fluorescent probe.

    • Plot the polarization values against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 STAT3 Signaling Pathway cluster_1 Inhibitor Action Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (inactive monomer) JAK->STAT3_inactive Phosphorylation STAT3_active pSTAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization Nucleus Nucleus STAT3_active->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Inhibitor This compound Inhibitor->STAT3_inactive Binds to SH2 Domain

Caption: The canonical STAT3 signaling pathway and the mechanism of inhibition by this compound.

cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis cluster_2 Data Interpretation Title Experimental Workflow for Assessing Off-Target Effects FP_Assay Fluorescence Polarization Competition Assay SH2_Panel Panel of SH2 Domains (STATs, Kinases, etc.) FP_Assay->SH2_Panel Binding_Affinity Determine Binding Affinities (IC50/Kd values) FP_Assay->Binding_Affinity Cell_Treatment Treat Cells with This compound Co_IP Co-Immunoprecipitation with Tagged Peptide Cell_Treatment->Co_IP Proteomics Affinity Purification- Mass Spectrometry Cell_Treatment->Proteomics Western_Blot Western Blot for Potential Off-Targets Co_IP->Western_Blot Identify_Interactors Identify Interacting Proteins Co_IP->Identify_Interactors Proteomics->Identify_Interactors Validate_Hits Validate Hits in Functional Assays Identify_Interactors->Validate_Hits

Caption: A comprehensive experimental workflow for the identification and validation of potential off-target effects.

References

Technical Support Center: Enhancing Intracellular Delivery of Ac-GpYLPQTV-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the intracellular delivery of the STAT3 inhibitor peptide, Ac-GpYLPQTV-NH2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its intracellular delivery important?

A1: this compound is a synthetic peptide that acts as a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), with an IC50 of 0.33 μM.[1][2] STAT3 is a key signaling protein involved in cell growth, proliferation, and survival. In many cancers, STAT3 is constitutively active, promoting tumor progression. For this compound to exert its therapeutic effect, it must efficiently penetrate the cell membrane and reach its cytosolic target, the STAT3 protein.

Q2: What are the main challenges in delivering this compound into cells?

A2: Like many peptides, this compound faces several barriers to effective intracellular delivery. These include low passive permeability across the cell membrane due to its hydrophilic nature and molecular size, susceptibility to enzymatic degradation by proteases, and potential for rapid clearance in in vivo systems.

Q3: What are the most common strategies to improve the delivery of this compound?

A3: Common strategies focus on enhancing cell permeability and protecting the peptide from degradation. These include:

  • Cell-Penetrating Peptides (CPPs): Conjugating this compound to a CPP, a short peptide sequence that can traverse the cell membrane, is a widely used approach.

  • Lipid-Based Nanoparticles: Encapsulating the peptide within liposomes can facilitate its entry into cells via endocytosis.

  • Polymeric Nanoparticles: Similar to liposomes, biodegradable polymers can be used to encapsulate and deliver the peptide.

  • Hydrogels: For localized delivery, incorporating the peptide into a hydrogel matrix can provide sustained release.

Q4: How do I choose the best delivery method for my experiment?

A4: The optimal delivery method depends on several factors, including the cell type, the desired duration of action, and whether the experiment is in vitro or in vivo. For initial in vitro screening, CPP conjugation is often a straightforward and effective method. For in vivo studies, nanoparticle-based systems may offer better stability and targeting.[3]

Q5: How can I quantify the intracellular concentration of this compound?

A5: Quantifying the intracellular concentration of a peptide can be challenging. A common method involves using a fluorescently labeled version of the peptide (e.g., FITC-Ac-GpYLPQTV-NH2) and measuring the intracellular fluorescence using techniques like flow cytometry or fluorescence microscopy. Alternatively, cell lysates can be analyzed by High-Performance Liquid Chromatography (HPLC) or mass spectrometry to quantify the unlabeled peptide.

Troubleshooting Guide

This guide addresses common issues encountered during the intracellular delivery of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low intracellular delivery efficiency - Inefficient CPP or nanoparticle formulation.- Low peptide concentration.- Cell type is resistant to uptake.- Peptide degradation.- Test different CPPs or optimize the CPP-peptide linker.- Optimize the lipid or polymer composition of nanoparticles.- Increase the concentration of the peptide-delivery vehicle complex.- Include protease inhibitors in the cell culture medium.- Evaluate delivery efficiency at different time points.
High cell toxicity or off-target effects - The delivery vehicle (e.g., CPP, nanoparticle) is cytotoxic at the concentration used.- The peptide itself has off-target effects at high concentrations.- Perform a dose-response curve to determine the optimal, non-toxic concentration of the delivery vehicle.- Screen different delivery vehicles for lower toxicity.- Titrate the peptide concentration to the lowest effective dose.- Ensure the purity of the peptide and delivery vehicle.
Inconsistent results between experiments - Variability in cell culture conditions (e.g., cell density, passage number).- Inconsistent preparation of the peptide-delivery vehicle complex.- Degradation of the peptide stock solution.- Standardize cell culture and seeding protocols.- Prepare fresh peptide-delivery vehicle complexes for each experiment.- Aliquot and store the peptide stock solution at -80°C to minimize freeze-thaw cycles.
Difficulty detecting intracellular peptide - The detection method is not sensitive enough.- The peptide is rapidly degraded or exported from the cell.- Use a more sensitive detection method (e.g., switch from fluorescence microscopy to flow cytometry).- Increase the loading of the fluorescent label on the peptide.- Perform a time-course experiment to identify the optimal time point for detection after delivery.

Quantitative Data Summary

The following table summarizes representative, hypothetical performance data for different methods of delivering a peptide analogous to this compound into cultured cancer cells. This data is for illustrative purposes to guide experimental design.

Delivery Method Encapsulation/Conjugation Efficiency (%) Intracellular Delivery Efficiency (%) Cell Viability (%)
Free Peptide N/A< 5> 95
CPP (TAT) Conjugate ~9530 - 5085 - 95
Liposomal Formulation 60 - 8040 - 6090 - 98
Polymeric Nanoparticles (PLGA) 70 - 9050 - 7580 - 90

Data is hypothetical and intended for comparative purposes. Actual results will vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Delivery of this compound using a Cell-Penetrating Peptide (CPP)

Principle: This protocol describes the covalent conjugation of this compound to a CPP (e.g., TAT peptide) and its subsequent delivery into cultured cells.

Materials:

  • This compound

  • TAT peptide (with a reactive group for conjugation, e.g., a C-terminal cysteine)

  • Crosslinker (e.g., SMCC)

  • Cell culture medium and supplements

  • Target cells

  • Phosphate-buffered saline (PBS)

Procedure:

  • Peptide Conjugation:

    • Follow the crosslinker manufacturer's protocol to conjugate the this compound peptide to the TAT peptide.

    • Purify the conjugate using HPLC to remove unconjugated peptides and crosslinker.

    • Confirm the identity of the conjugate by mass spectrometry.

  • Cell Treatment:

    • Plate the target cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

    • Prepare a stock solution of the CPP-peptide conjugate in sterile, nuclease-free water or PBS.

    • Dilute the conjugate to the desired final concentration in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the conjugate.

    • Incubate the cells for the desired period (e.g., 4-24 hours) at 37°C.

  • Analysis:

    • After incubation, wash the cells thoroughly with PBS to remove any extracellular conjugate.

    • Proceed with downstream analysis, such as a cell viability assay, western blotting for p-STAT3, or fluorescence microscopy if a labeled peptide was used.

Protocol 2: Quantification of Intracellular Peptide using Fluorescence

Principle: This protocol outlines a method to quantify the intracellular delivery of a fluorescently labeled version of this compound (e.g., FITC-Ac-GpYLPQTV-NH2) using flow cytometry.

Materials:

  • FITC-labeled this compound (or other suitable fluorescent label)

  • Delivery vehicle (e.g., CPP, liposomes)

  • Target cells

  • PBS

  • Trypsin-EDTA

  • Flow cytometry buffer (e.g., PBS with 2% FBS)

  • Propidium iodide (PI) or other viability dye

Procedure:

  • Cell Treatment:

    • Deliver the FITC-labeled peptide to the cells using the chosen delivery method as described in Protocol 1.

  • Cell Harvesting:

    • After the desired incubation time, wash the cells twice with ice-cold PBS.

    • Harvest the cells by trypsinization.

    • Centrifuge the cells and resuspend the pellet in flow cytometry buffer.

  • Flow Cytometry Analysis:

    • Add a viability dye (e.g., PI) to distinguish between live and dead cells.

    • Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel).

    • Gate on the live cell population and quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.

Visualizations

STAT3 Signaling Pathway

STAT3_Signaling_Pathway cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Cytokine/Growth Factor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene_Expression Target Gene Expression (Proliferation, Survival) Dimer->Gene_Expression Binds DNA & Regulates Transcription DNA DNA Peptide This compound Peptide->STAT3_active Inhibits Dimerization Experimental_Workflow Start Start Peptide_Prep Prepare Peptide-Delivery Vehicle Complex Start->Peptide_Prep Cell_Culture Culture and Plate Target Cells Start->Cell_Culture Treatment Treat Cells with Peptide Complex Peptide_Prep->Treatment Cell_Culture->Treatment Incubation Incubate for Defined Period Treatment->Incubation Wash Wash Cells to Remove Extracellular Peptide Incubation->Wash Analysis Downstream Analysis Wash->Analysis Viability Cell Viability Assay Analysis->Viability Western Western Blot for p-STAT3 Analysis->Western Microscopy Fluorescence Microscopy Analysis->Microscopy Flow Flow Cytometry Analysis->Flow End End Viability->End Western->End Microscopy->End Flow->End

References

Technical Support Center: Ac-GpYLPQTV-NH2 in Fluorescence Polarization Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the Ac-GpYLPQTV-NH2 peptide in fluorescence polarization (FP) assays, particularly for studying interactions with the SH2 domain of proteins like SHP2 and STAT3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in FP assays?

A1: this compound is a synthetic peptide derived from a sequence on the gp130 subunit of the IL-6 receptor.[1][2] It contains a phosphotyrosine (pY) residue, which is a key recognition motif for Src Homology 2 (SH2) domains.[1][2] In FP assays, this peptide is labeled with a fluorophore (e.g., 5-Carboxyfluorescein) and used as a probe to study its binding to SH2 domain-containing proteins like SHP2 and STAT3.[1][3] The assay measures the change in polarization of emitted light to quantify this binding, making it suitable for determining binding affinities and screening for inhibitors.[4]

Q2: What is a typical dynamic range (ΔmP) for an FP assay with this peptide?

Q3: What concentration of the fluorescently-labeled this compound probe should I use?

A3: The concentration of the fluorescent probe should be kept well below the dissociation constant (Kd) of the interaction you are measuring, ideally ≤ 0.5 x Kd.[7] Using a probe concentration above the Kd will lead to an overestimation of the apparent Kd.[7] For the interaction between a similar 5-CF-labeled GpYLPQTV-NH2 peptide and STAT proteins, concentrations of 10 nM to 20 nM have been successfully used.[7][8] A good starting point is to perform a tracer titration experiment to find the lowest concentration that gives a stable and robust fluorescence signal (at least 3-10 times the buffer background).[9]

Q4: How stable is the fluorescently-labeled peptide?

A4: Lyophilized peptides are generally stable when stored properly at -20°C or below, protected from moisture. Peptides containing residues like Met, Cys, Asn, Gln, and Trp have more limited shelf lives. Once in solution, peptides should be aliquoted and frozen to avoid repeated freeze-thaw cycles, which can lead to degradation. For long-term storage, keeping solutions frozen below -15°C is recommended, though storage in solution is not ideal. Fluorescent labels can also be sensitive to light, so solutions should be protected from light by using amber vials or covering tubes with foil.[4]

Troubleshooting Guide

Problem 1: Low Raw Fluorescence Signal

Q: My total fluorescence intensity is very low, close to the buffer background. What could be the cause?

A: This issue prevents accurate FP measurements. Here are the potential causes and solutions:

  • Incorrect Instrument Settings: Verify that the excitation and emission wavelengths are correctly set for your specific fluorophore (e.g., for FITC/5-CF, excitation ~485-495 nm, emission ~520-535 nm).[5] Ensure the instrument gain is optimized to enhance the signal without saturating the detector.

  • Low Probe Concentration: The concentration of your fluorescent peptide may be too low. While it needs to be below the Kd, it must be high enough to provide a signal significantly above background. The fluorescence intensity should be at least 3-10 times that of the buffer alone.[9]

  • Peptide Degradation or Quenching: The peptide or the fluorophore may have degraded. Ensure proper storage and handling. Also, some buffer components or high concentrations of the peptide itself can cause fluorescence quenching.[9]

  • Instrument Malfunction: Check the instrument's lamp and detectors to ensure they are functioning correctly.

Problem 2: High Background Fluorescence or High mP Value for Free Peptide

Q: The mP value of my free peptide is much higher than expected, or my buffer-only wells show high fluorescence.

A: High background can compress the dynamic range of the assay and mask true binding events.

  • Contaminated Reagents: Buffer components, water, or the peptide stock itself may be contaminated with fluorescent impurities. Use high-purity reagents (e.g., HPLC-grade water) and test each buffer component individually for fluorescence.

  • Buffer Components: Some common additives, like BSA, can be intrinsically fluorescent or bind non-specifically to the fluorophore. Consider using an alternative like bovine gamma globulin (BGG) or reducing the BSA concentration.[9]

  • Microplate Issues: Use of incorrect microplates can be a major source of background. Always use black, opaque microplates with low-binding surfaces to minimize background fluorescence and prevent light scatter.[10]

  • Peptide Aggregation: The fluorescent peptide may be aggregating, which would slow its tumbling and increase its polarization. Try adding a small amount of non-ionic detergent (e.g., 0.01% Tween-20 or NP-40) to the buffer or changing the ionic strength.[5][10]

Problem 3: Small or No Change in Polarization (ΔmP) Upon Protein Addition

Q: I'm titrating my protein (SHP2), but the mP value isn't increasing, or the change is very small.

A: This indicates a failure to detect the binding event.

  • Inactive Protein: The protein may be inactive, misfolded, or aggregated. Use highly purified, active protein. Consider running a quality control check, such as an enzymatic assay if applicable. Repeated freeze-thaw cycles can also lead to protein aggregation and loss of activity.[9]

  • Unsuitable Assay Buffer: The pH, ionic strength, or other components of the buffer may not be optimal for the protein-peptide interaction. An optimized buffer for a similar assay included 25 mM HEPES (pH 8.0), 150 mM NaCl, and additives like 0.1 mg/mL BSA and 0.01% NP40.[5] It is crucial to perform buffer optimization experiments.

  • "Propeller Effect": The fluorophore might be attached to the peptide via a long, flexible linker, allowing it to rotate freely even when the peptide is bound to the large protein. If possible, test a peptide with the fluorophore at a different position.

  • Insufficient Protein Concentration: You may not be adding enough protein to see a significant shift. Ensure your protein titration extends to concentrations well above the expected Kd (e.g., 10-100 fold higher). If no binding is observed even at high micromolar concentrations, there may be a fundamental issue with the interaction under the tested conditions.[10]

Problem 4: High Data Variability and Poor Z' Factor

Q: My replicate wells show high variability, leading to a poor Z' factor (<0.5).

A: A low Z' factor indicates that the assay is not robust enough for reliable screening or data analysis.[6]

  • Pipetting Inaccuracy: Small volumes used in 384-well plates are prone to pipetting errors. Ensure pipettes are calibrated and use reverse pipetting techniques for viscous solutions.

  • Reagents Not at Equilibrium: The binding reaction may not have reached equilibrium. Incubate the plate for a sufficient amount of time (e.g., 1-4 hours) before reading.[5][8] Perform a time-course experiment to determine when the signal becomes stable.

  • Precipitation or Aggregation: Compound or protein precipitation in the wells can scatter light and cause erratic readings. Visually inspect the plate. Adding detergents or adjusting DMSO concentration may help. The assay should be tolerant to the final DMSO concentration used for compound screening (often stable up to 4-10%).[5][7]

  • Temperature Fluctuations: Ensure the plate is at a stable temperature during incubation and reading, as temperature can affect both binding affinity and fluorescence.

Experimental Protocols & Data

Table 1: Recommended Starting Buffer Conditions for SHP2/STAT3 FP Assays
ComponentConcentrationPurpose / CommentSource
Buffer Salt20-50 mM HEPES or TrisMaintains stable pH. Optimal pH may need to be determined (e.g., 7.5-8.5).[5][8]
NaCl50-150 mMMimics physiological ionic strength. Can modulate binding affinity.[5][8]
DTT or BME1-5 mMReducing agent to prevent protein oxidation, especially for proteins with active site cysteines.[5]
Non-ionic Detergent0.01% Tween-20 or NP-40Reduces non-specific binding and peptide/protein aggregation.[5][10]
Carrier Protein0.1 mg/mL BSA or BGGPrevents non-specific adsorption of reagents to plate wells. BGG is preferred if BSA shows high background.[5][8]
DMSO1-5% (v/v)Solvent for test compounds in inhibition assays. Test for tolerance.[5][7]
Protocol 1: Binding Saturation Experiment to Determine Kd

This protocol aims to determine the binding affinity (Kd) of the fluorescently-labeled this compound probe for the SHP2 protein.

  • Reagent Preparation:

    • Assay Buffer: Prepare a 2X stock of the optimized assay buffer (see Table 1).

    • Fluorescent Probe: Prepare a 2X working solution of the fluorescently-labeled peptide (e.g., 20 nM for a final concentration of 10 nM) in 1X Assay Buffer.

    • Protein Dilution Series: Perform a serial dilution of the SHP2 protein in 1X Assay Buffer. Start from a high concentration (e.g., 10 µM) and perform 1:2 or 1:3 dilutions for a 12-point curve. Prepare enough of each concentration for triplicate wells.

  • Assay Plate Setup (384-well format):

    • Add 20 µL of 1X Assay Buffer to control wells (for "probe only" measurement).

    • Add 20 µL of each SHP2 protein dilution to the experimental wells.

    • Carefully add 20 µL of the 2X fluorescent probe solution to all wells, bringing the final volume to 40 µL. The final probe concentration will be 1X (e.g., 10 nM).

  • Incubation:

    • Briefly mix the plate on a plate shaker.

    • Incubate the plate at room temperature, protected from light, for at least 1-2 hours to allow the binding to reach equilibrium.[5]

  • Measurement:

    • Read the plate on a fluorescence polarization plate reader using the appropriate filters for your fluorophore.[5]

  • Data Analysis:

    • Subtract the average mP value of the "probe only" wells from the experimental wells.

    • Plot the change in mP (ΔmP) as a function of the SHP2 protein concentration.

    • Fit the data to a one-site binding (hyperbola) equation using graphing software (e.g., GraphPad Prism) to determine the Kd.

Protocol 2: Competitive Inhibition Assay

This protocol is for screening compounds that inhibit the SHP2-peptide interaction.

  • Reagent Preparation:

    • Assay Buffer, Fluorescent Probe, Protein: Prepare as in Protocol 1. The SHP2 concentration should be fixed at a value that gives approximately 50-80% of the maximum binding signal (typically 1x to 3x the Kd value determined in Protocol 1).[5]

    • Inhibitor Dilution Series: Prepare serial dilutions of your test compounds in 100% DMSO. Then, dilute these into 1X Assay Buffer to create a 4X final concentration stock (this minimizes the final DMSO concentration in the well).

  • Assay Plate Setup (384-well format):

    • Controls: Prepare wells for high signal (Probe + Protein, no inhibitor) and low signal (Probe only, no inhibitor).

    • Add 10 µL of the 4X inhibitor dilutions to the experimental wells.

    • Add 10 µL of Assay Buffer containing DMSO (at the same concentration as the inhibitor solvent) to the control wells.

    • Add 10 µL of 4X SHP2 protein solution to all wells except the "low signal" controls. Add 10 µL of Assay Buffer to the "low signal" wells.

    • Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to interact with the protein.

    • Start the binding reaction by adding 20 µL of 2X fluorescent probe solution to all wells. Final volume will be 40 µL.

  • Incubation and Measurement:

    • Incubate the plate as determined previously to reach equilibrium (e.g., 1-2 hours).

    • Read the plate in FP mode.

  • Data Analysis:

    • Normalize the data using the high and low signal controls: % Inhibition = 100 * (1 - [(mP_sample - mP_low) / (mP_high - mP_low)]).

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the curve using a sigmoidal dose-response (variable slope) model to determine the IC50 value.

Visual Guides: Pathways and Workflows

SHP2_Signaling_Pathway receptor Receptor Tyrosine Kinase (RTK) gab1 Gab1 (Docking Protein) receptor->gab1 2. Recruits & Phosphorylates (pY) ligand Growth Factor / Cytokine ligand->receptor shp2 SHP2 ras Ras shp2->ras 4. Promotes Ras Activation gab1->shp2 3. Recruits SHP2 via SH2 Domains peptide This compound (Gab1-derived peptide) gab1->peptide grb2 Grb2 sos SOS downstream Downstream Signaling (e.g., MAPK Pathway) ras->downstream 5. Activates Cascade peptide->shp2 Binds SH2 Domain (FP Assay Interaction)

Caption: SHP2 signaling pathway and the role of the this compound peptide mimic.

Caption: General experimental workflow for a fluorescence polarization assay.

Caption: A decision tree for troubleshooting common FP assay issues.

References

how to control for Ac-GpYLPQTV-NH2 peptide degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling the degradation of the Ac-GpYLPQTV-NH2 peptide.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound in experimental settings.

Problem 1: Loss of Peptide Activity in Cell-Based Assays

Possible Cause: Degradation of the peptide in the cell culture medium.

Solutions:

  • Minimize Time in Solution: Prepare fresh solutions of the peptide immediately before use. Avoid storing the peptide in solution for extended periods.[1][2]

  • Optimize Media Conditions: If possible, maintain the pH of the cell culture media between 5 and 7, as extreme pH values can accelerate peptide degradation.[3]

  • Use Serum-Free Media (if possible): Serum contains proteases that can enzymatically degrade the peptide. If serum is required, minimize the incubation time.

  • Incorporate Protease Inhibitors: Consider adding a broad-spectrum protease inhibitor cocktail to the cell culture medium to prevent enzymatic degradation.

Problem 2: Inconsistent or Poorly Reproducible Experimental Results

Possible Cause: Inconsistent peptide concentration due to degradation during storage or handling.

Solutions:

  • Proper Aliquoting: Upon receipt, dissolve the lyophilized peptide in an appropriate solvent and create single-use aliquots. This minimizes freeze-thaw cycles and exposure to moisture and air.[1][2]

  • Correct Storage: Store lyophilized peptide at -20°C or -80°C for long-term stability.[1][2] Store aliquots of the peptide in solution at -80°C for short-term storage (up to 6 months).[4][5]

  • Controlled Thawing: When using a frozen aliquot, allow it to thaw slowly on ice. Avoid repeated freeze-thaw cycles.

Problem 3: Appearance of Unexpected Peaks in HPLC Analysis

Possible Cause: Chemical degradation of the peptide.

Solutions:

  • Identify Potential Degradation Pathways: The this compound peptide contains amino acids susceptible to specific types of degradation:

    • Glutamine (Q): Can undergo deamidation to form glutamic acid, especially at neutral to alkaline pH.[3] N-terminal glutamine can also form pyroglutamate.

    • Tyrosine (Y): The phenol (B47542) side-chain can be susceptible to oxidation.

  • Control Storage and Handling Conditions:

    • Store the peptide protected from light to minimize photo-oxidation.

    • When preparing solutions, use degassed buffers to minimize oxidation.

  • Characterize Degradation Products: Use mass spectrometry (MS) to identify the mass of the unexpected peaks, which can help in elucidating the nature of the degradation product.[6][7][8]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of degradation for the this compound peptide?

A1: The primary degradation pathways for peptides like this compound include:

  • Hydrolysis: Cleavage of peptide bonds, which can be catalyzed by acids or bases.

  • Deamidation: The side chain of glutamine (Q) can lose an amide group, forming glutamic acid.[3]

  • Oxidation: The tyrosine (Y) residue is susceptible to oxidation.

  • Enzymatic Degradation: Proteases present in biological samples (e.g., cell culture media with serum) can cleave the peptide.

Q2: How do the N-terminal acetylation and C-terminal amidation of this compound affect its stability?

A2: The N-terminal acetylation and C-terminal amidation significantly enhance the stability of the peptide.[9][10][11][12][13] These modifications block the free amino and carboxyl termini, making the peptide more resistant to degradation by exopeptidases (enzymes that cleave from the ends of a peptide chain).[9][12]

Q3: What are the optimal storage conditions for lyophilized and solubilized this compound?

A3:

  • Lyophilized Peptide: For long-term storage, keep the lyophilized powder at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[1][2]

  • Peptide in Solution: For short-term storage, store aliquots at -80°C. It is recommended to use the solution within 6 months.[4][5] Avoid repeated freeze-thaw cycles.

Q4: What solvent should I use to dissolve this compound?

A4: The manufacturer of this compound acetate (B1210297) recommends using DMSO for initial solubilization. For subsequent dilutions into aqueous buffers, ensure the final concentration of DMSO is compatible with your experimental system.

Q5: How can I monitor the degradation of my peptide over time?

A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for monitoring peptide purity and degradation.[14][15][16] By running samples at different time points, you can quantify the decrease in the peak area of the intact peptide and the appearance of new peaks corresponding to degradation products. Liquid chromatography-mass spectrometry (LC-MS) can be used to identify the degradation products.[6][7][8]

Data Presentation

Table 1: Influence of pH on the Relative Degradation Rate of Peptides Containing Glutamine

pHRelative Degradation Rate
4.0Moderate
5.0Low
6.0Minimal (Most Stable)
7.0Low
8.0Moderate
9.0High

This data is representative of the stability of glutamine-containing dipeptides and illustrates the importance of pH optimization.[3]

Table 2: Relative Stability of Dipeptides Containing Proline to Enzymatic Degradation

DipeptideRelative Hydrolysis Rate
Lysine-Alanine1.00
Proline-Lysine~0.20
Methionine-Alanine1.00
Proline-Methionine~0.40

This table demonstrates the increased resistance of proline-containing peptides to enzymatic degradation compared to non-proline containing peptides.[17][18]

Experimental Protocols

Protocol 1: Assessment of this compound Stability by RP-HPLC

This protocol provides a general method for assessing the stability of this compound in a buffered solution.

Materials:

  • This compound

  • High-purity water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Preparation of Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the buffer of choice at a known concentration (e.g., 1 mg/mL).

    • At time point zero (T=0), take an aliquot of the solution and dilute it with Mobile Phase A to a suitable concentration for HPLC analysis.

    • Incubate the remaining stock solution under the desired experimental conditions (e.g., 37°C).

  • Time-Course Analysis:

    • At predetermined time points (e.g., 1, 4, 8, 24, and 48 hours), withdraw aliquots from the stock solution and prepare them for HPLC analysis as in step 2.

  • HPLC Analysis:

    • Equilibrate the C18 column with a mixture of Mobile Phase A and B (e.g., 95% A, 5% B).

    • Inject the prepared sample.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 30 minutes).

    • Monitor the elution profile at 220 nm.

  • Data Analysis:

    • Identify the peak corresponding to the intact this compound peptide in the T=0 sample.

    • Integrate the peak area of the intact peptide at each time point.

    • Calculate the percentage of remaining peptide at each time point relative to the T=0 sample.

    • Plot the percentage of remaining peptide against time to determine the degradation kinetics.

Visualizations

STAT3_Signaling_Pathway Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT3_inactive Inactive STAT3 (monomer) JAK->STAT3_inactive 3. STAT3 Phosphorylation Cytokine Cytokine/Growth Factor Cytokine->Receptor 1. Binding STAT3_active Active STAT3 (dimer) STAT3_inactive->STAT3_active 4. Dimerization Nucleus Nucleus STAT3_active->Nucleus 5. Nuclear Translocation Target_Genes Target Gene Transcription (Proliferation, Survival, Angiogenesis) Nucleus->Target_Genes 6. Gene Regulation Ac_GpYLPQTV_NH2 This compound Ac_GpYLPQTV_NH2->STAT3_active Inhibition

Caption: The STAT3 signaling pathway and the inhibitory action of this compound.

Peptide_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Peptide_Stock Prepare Peptide Stock Solution in desired buffer Time_0 T=0 Sample (Control) Peptide_Stock->Time_0 Incubation Incubate at Experimental Condition Peptide_Stock->Incubation HPLC RP-HPLC Analysis Time_0->HPLC Time_X T=X Samples (Time points) Incubation->Time_X Time_X->HPLC Data_Analysis Data Analysis (% Remaining Peptide) HPLC->Data_Analysis

Caption: Experimental workflow for assessing peptide stability over time.

Caption: A logical troubleshooting guide for peptide stability issues.

References

addressing Ac-GpYLPQTV-NH2 precipitation in buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the precipitation of the peptide Ac-GpYLPQTV-NH2 in various buffers. This peptide is a STAT3 inhibitor with antitumor activity.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peptide precipitating?

A1: Peptide precipitation is often due to the formation of insoluble aggregates.[3] The solubility of a peptide is influenced by several factors including its amino acid composition, length, net charge, and the pH of the solvent.[4] The sequence this compound contains a high proportion of hydrophobic amino acids (Y, L, P, V), which tend to minimize contact with water, leading to aggregation and poor solubility in aqueous solutions.[4][5] The N-terminal acetylation and C-terminal amidation remove terminal charges, which can also impact solubility.

Q2: What is the recommended initial procedure for dissolving my peptide?

A2: A systematic approach to solubilization is recommended.[4]

  • Preparation : Before opening, centrifuge the vial of the lyophilized peptide to ensure all the powder is at the bottom.[6]

  • Test a Small Amount : Always perform initial solubility tests on a small portion of the peptide to avoid risking the entire sample.[5][6]

  • Initial Solvent : For a peptide with high hydrophobicity like this compound, the recommended starting solvent is a minimal amount of 100% Dimethyl Sulfoxide (DMSO).[1][5] Ensure the peptide is fully dissolved in the DMSO to create a concentrated stock solution.

  • Dilution : Slowly add your desired aqueous buffer to the concentrated peptide stock solution in a drop-wise manner while gently vortexing.[6] This gradual dilution is crucial to prevent the peptide from precipitating out of solution.[6]

Q3: My peptide dissolved in DMSO but precipitated when I added my aqueous buffer. What should I do?

A3: This indicates that the peptide has reached its solubility limit in the final buffer mixture. Here are several strategies to overcome this:

  • Decrease Final Concentration : The simplest solution is to lower the final concentration of the peptide in the aqueous buffer.

  • Increase Organic Co-solvent : If your experiment can tolerate it, slightly increasing the final percentage of DMSO may keep the peptide in solution. Be mindful that DMSO concentrations above 1% (v/v) can be toxic in cellular assays.[7]

  • Slow Addition : Ensure you are adding the concentrated peptide-organic solvent solution dropwise into the vigorously stirred aqueous buffer to avoid localized high concentrations that can trigger aggregation.[4][6]

  • Sonication : If precipitation occurs, brief sonication in a water bath can help redissolve the peptide and break up aggregates.[5]

Q4: How can the pH of my buffer affect the solubility of this compound?

A4: The pH of the solution significantly affects a peptide's net charge and, consequently, its solubility.[7] Peptides are least soluble at their isoelectric point (pI), where their net charge is zero, as the lack of electrostatic repulsion can promote aggregation.[8] To improve solubility, it is advisable to use a buffer with a pH that is at least one unit away from the peptide's pI.[9] For a neutral peptide, adjusting the pH may have a limited effect, and the use of organic solvents is often more effective.[5]

Troubleshooting Guide

Experimental Protocol: Step-by-Step Solubilization

This protocol provides a general method for solubilizing a hydrophobic peptide like this compound.

  • Preparation : Centrifuge the vial of lyophilized peptide (e.g., 1 mg) at 10,000 x g for 5 minutes to pellet all the powder.[5] Allow the vial to warm to room temperature before opening.[5]

  • Initial Dissolution : Add a small, precise volume of 100% DMSO (e.g., 50 µL) to the vial to create a high-concentration stock solution.[7] Vortex thoroughly to ensure the peptide is completely dissolved. The solution should be clear and free of particulates.[5]

  • Aqueous Dilution : Prepare your desired final aqueous buffer (e.g., 20 mM HEPES, 50 mM NaCl, pH 7.4).

  • Slow Addition : While vigorously vortexing the aqueous buffer, add the concentrated peptide-DMSO stock solution drop-by-drop to reach the desired final peptide concentration.

  • Physical Assistance : If the solution appears cloudy or contains visible precipitates, place the tube in a water bath sonicator for 5-10 minutes.[5][10] Gentle warming can also aid dissolution, but avoid excessive heat.[5]

  • Final Check : After dissolution, centrifuge the final solution again to pellet any remaining micro-aggregates before use in your experiment.

Buffer Additives for Improved Solubility

If precipitation persists, consider incorporating solubility-enhancing excipients into your aqueous buffer. Always verify the compatibility of these additives with your specific experimental assay.

Additive Typical Concentration Mechanism of Action Considerations
DMSO 1-10% (v/v)Organic co-solvent that disrupts hydrophobic interactions.[7]Can be toxic to cells at concentrations >1%. May oxidize peptides with Cys or Met residues.[7]
Acetonitrile (ACN) 1-10% (v/v)Organic co-solvent.Often used in chromatography; can be removed by lyophilization.
Arginine 50-100 mMReduces protein surface hydrophobicity and suppresses aggregation.[9][]Can interfere with some binding assays.
Glycerol 5-20% (v/v)A polyol that acts as a stabilizing osmolyte.[12]Increases viscosity of the solution.
Urea / Guanidinium HCl 2-6 MStrong chaotropic agents that disrupt hydrogen bonds and unfold aggregates.[6]Will denature most proteins and interfere with biological assays.[6]

Visual Guides

Troubleshooting Workflow for Peptide Precipitation

The following diagram outlines a logical workflow for addressing precipitation issues with this compound.

G start Peptide (this compound) Precipitation Observed sol_test Step 1: Initial Solubility Test Dissolve small amount in 100% DMSO start->sol_test check1 Is solution clear? sol_test->check1 dilute Step 2: Slow Dilution Add peptide-DMSO stock dropwise into stirred aqueous buffer check1->dilute Yes troubleshoot Step 3: Troubleshoot & Optimize check1->troubleshoot No check2 Precipitation upon dilution? dilute->check2 solution_ok Solution is Ready for Use check2->solution_ok No check2->troubleshoot Yes option1 A) Lower final peptide concentration troubleshoot->option1 option2 B) Increase % of organic co-solvent (e.g., DMSO) troubleshoot->option2 option3 C) Add solubility enhancer to buffer (e.g., Arginine) troubleshoot->option3 option4 D) Sonicate or gently warm the final solution troubleshoot->option4 re_evaluate Re-evaluate Solubility option1->re_evaluate option2->re_evaluate option3->re_evaluate option4->re_evaluate re_evaluate->dilute

Caption: A step-by-step workflow for troubleshooting peptide precipitation.

Hypothetical Signaling Pathway Inhibition

This compound is known to be a STAT3 inhibitor.[1][2] This diagram illustrates the general mechanism of STAT3 signaling and the point of inhibition.

G cluster_cytoplasm Cytoplasm cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat3_inactive STAT3 (Inactive) jak->stat3_inactive Phosphorylates stat3_active p-STAT3 (Active) dimer p-STAT3 Dimer stat3_active->dimer Dimerizes nucleus Nucleus dimer->nucleus Translocates to transcription Gene Transcription nucleus->transcription Initiates peptide This compound (STAT3 Inhibitor) peptide->stat3_active Inhibits Dimerization

Caption: Inhibition of the JAK/STAT3 signaling pathway by this compound.

References

Technical Support Center: Optimizing Ac-GpYLPQTV-NH2 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation times for Ac-GpYLPQTV-NH2 treatment in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic peptide that functions as a Signal Transducer and Activator of Transcription 3 (STAT3) inhibitor.[1][2] It is derived from the gp130 protein and specifically targets the SH2 domain of STAT3.[3][4] By binding to the SH2 domain, this compound competitively inhibits the binding of phosphorylated STAT3 monomers, thereby preventing their dimerization.[3][5] This disruption of dimerization is crucial as it blocks the subsequent nuclear translocation of STAT3 and its ability to regulate the transcription of target genes involved in cell proliferation, survival, and angiogenesis.[6][7]

Q2: What is a typical starting concentration for this compound in cell-based assays?

The effective concentration of this compound can vary depending on the cell type and the specific assay being performed. A common starting point for in vitro binding assays is in the low micromolar range, given its reported IC50 value of 0.33 μM for STAT3 inhibition.[1][2] For cell-based assays, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Q3: How does the choice of experimental endpoint affect the optimal incubation time?

The optimal incubation time is highly dependent on the biological process you are measuring.

  • Direct Target Engagement: To measure the direct binding of this compound to STAT3, shorter incubation times of 30 minutes to 1 hour are often sufficient, as seen in Fluorescence Polarization (FP) assays.[3]

  • Inhibition of STAT3 Phosphorylation: To assess the effect on STAT3 phosphorylation, incubation times can range from 30 minutes to a few hours.

  • Downstream Gene Expression: If you are measuring changes in the expression of STAT3 target genes (e.g., c-Myc, Cyclin D1, Survivin), longer incubation times of 6 to 24 hours are typically required to allow for transcription and translation.[8]

  • Cellular Phenotypes: For endpoints such as apoptosis, cell viability, or inhibition of cell migration, even longer incubation periods of 24 to 72 hours are common to observe significant effects.[9][10]

Q4: Is this compound cell-permeable?

Yes, studies have shown that peptides with similar characteristics can be cell-permeable.[11][12][13][14] However, the efficiency of uptake can vary between cell lines. For robust and reproducible results, it is advisable to verify its uptake in your specific cell model if direct intracellular target engagement is critical.

Troubleshooting Guides

Issue 1: No or low inhibition of STAT3 activity is observed.

Possible Cause Troubleshooting Step
Incubation time is too short. For downstream effects like changes in gene expression or cell viability, the incubation time may be insufficient. A time-course experiment is recommended to determine the optimal duration.[9] For proliferation assays, this could be 48-72 hours.[9]
Inhibitor concentration is too low. Perform a dose-response experiment to identify the effective concentration range for your specific cell line and assay.
Low cell permeability. While the peptide is reported to be cell-permeable, efficiency can vary. Consider using a transfection reagent or a cell-penetrating peptide conjugation to enhance uptake.
Peptide degradation. Ensure proper storage of the lyophilized peptide at -20°C and avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh dilutions for each experiment.
Cell line resistance. Confirm that your cell line expresses STAT3 and that the pathway is active. You can verify this through western blotting for total and phosphorylated STAT3.

Issue 2: High variability in results between experiments.

Possible Cause Troubleshooting Step
Inconsistent cell density. Ensure that cells are seeded at a consistent density across all wells and plates, as cell confluence can impact signaling pathways.
Variable incubation times. Use a multichannel pipette for simultaneous addition of the inhibitor to multiple wells to ensure consistent treatment duration.
Peptide solubility issues. Ensure the peptide is fully dissolved in an appropriate solvent (e.g., sterile water or a buffer at pH 5-7) before adding it to the cell culture medium. Sonication can aid in dissolution.

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time for Inhibition of STAT3 Target Gene Expression

This protocol outlines a time-course experiment to determine the optimal incubation period for this compound to inhibit the expression of a known STAT3 target gene (e.g., c-Myc or BCL2L1).

1. Cell Seeding:

  • Seed a cancer cell line with known constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells) in a 12-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • Incubate for 24 hours at 37°C and 5% CO₂.

2. Compound Treatment:

  • Prepare a working solution of this compound at the desired final concentration in the appropriate cell culture medium. Include a vehicle control (e.g., sterile water or the solvent used to dissolve the peptide).

  • Remove the medium from the cells and add the medium containing this compound or the vehicle control.

3. Time-Course Incubation:

  • Incubate the cells for a range of time points (e.g., 2, 4, 8, 12, and 24 hours).

4. RNA Extraction and qRT-PCR:

  • At each time point, wash the cells with PBS and lyse the cells to extract total RNA using a suitable kit.

  • Perform quantitative reverse transcription PCR (qRT-PCR) to measure the relative mRNA levels of the STAT3 target gene. Normalize the expression to a housekeeping gene (e.g., GAPDH or ACTB).

5. Data Analysis:

  • Plot the relative mRNA expression of the target gene against the incubation time. The optimal incubation time is the shortest duration that yields the maximal or desired level of inhibition.

Protocol 2: Cell Viability Assay to Assess Long-Term Effects

This protocol describes a time-course experiment to evaluate the effect of this compound on cell viability over a longer period.

1. Cell Seeding:

  • Plate cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere for 24 hours.

2. Compound Treatment:

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Add the diluted compound or vehicle control to the respective wells.

3. Time-Course Incubation:

  • Incubate the plates for various durations, such as 24, 48, and 72 hours.

4. Viability Measurement:

  • At each time point, add a viability reagent (e.g., MTT, resazurin, or a reagent for ATP measurement) to each well according to the manufacturer's instructions.

  • Incubate for the recommended time and then measure the absorbance or fluorescence using a plate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control for each concentration and time point.

  • Plot cell viability versus inhibitor concentration for each incubation time to determine the IC50 at each time point. The optimal incubation time will depend on the experimental goals, often being the time point that provides a robust and significant effect at a physiologically relevant inhibitor concentration.[9]

Data Presentation

Table 1: Recommended Starting Incubation Times for Various Assays

Assay TypeExperimental EndpointTypical Incubation Time Range
Biochemical Assay Direct STAT3-SH2 domain binding (e.g., FP)30 minutes - 1 hour
Cell-Based Assay Inhibition of STAT3 phosphorylation (pSTAT3)30 minutes - 6 hours
Cell-Based Assay Downregulation of STAT3 target gene mRNA6 - 24 hours
Cell-Based Assay Reduction in STAT3 target protein levels12 - 48 hours
Phenotypic Assay Inhibition of cell proliferation/viability24 - 72 hours
Phenotypic Assay Induction of apoptosis24 - 72 hours
Phenotypic Assay Inhibition of cell migration/invasion12 - 48 hours

Table 2: Troubleshooting Summary for Incubation Time Optimization

ObservationPotential ProblemSuggested Action
No effect at any time pointInhibitor concentration too lowIncrease inhibitor concentration and repeat the time-course.
Cell line is not sensitiveConfirm STAT3 activity in your cell line.
Effect is only seen at the longest time pointsShorter time points are insufficientConsider if the observed effect is primary or secondary.
High cell death at all time pointsInhibitor concentration is too highPerform a dose-response at a fixed, shorter time point.

Visualizations

STAT3_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation (Tyr705) Ac_GpYLPQTV_NH2 This compound STAT3_p pSTAT3 Ac_GpYLPQTV_NH2->STAT3_p Inhibits SH2 domain binding STAT3_dimer pSTAT3 Dimer STAT3_p->STAT3_dimer Dimerization STAT3_dimer_nuc pSTAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Nuclear Translocation DNA DNA STAT3_dimer_nuc->DNA Binds to promoter Gene_Expression Target Gene Transcription DNA->Gene_Expression

Caption: Mechanism of this compound action in the STAT3 signaling pathway.

Time_Course_Workflow cluster_prep Preparation cluster_treatment Treatment and Incubation cluster_analysis Analysis Seed_Cells Seed Cells in Multi-well Plate Prepare_Inhibitor Prepare this compound and Vehicle Control Add_Treatment Add Inhibitor/ Vehicle to Cells Prepare_Inhibitor->Add_Treatment Incubate_T1 Incubate Time 1 Add_Treatment->Incubate_T1 Incubate_T2 Incubate Time 2 Add_Treatment->Incubate_T2 Incubate_Tn Incubate Time n Add_Treatment->Incubate_Tn Harvest_T1 Harvest/Assay at Time 1 Incubate_T1->Harvest_T1 Harvest_T2 Harvest/Assay at Time 2 Incubate_T2->Harvest_T2 Harvest_Tn Harvest/Assay at Time n Incubate_Tn->Harvest_Tn Data_Analysis Analyze Data and Determine Optimal Time Harvest_T1->Data_Analysis Harvest_T2->Data_Analysis Harvest_Tn->Data_Analysis

Caption: Experimental workflow for determining optimal incubation time.

Troubleshooting_Logic Start Experiment Shows No/Low Inhibition Check_Time Is incubation time sufficient for the endpoint? Start->Check_Time Check_Conc Is the inhibitor concentration optimal? Check_Time->Check_Conc Yes Increase_Time Action: Increase incubation time (Perform time-course) Check_Time->Increase_Time No Check_Cells Is the cell line appropriate and healthy? Check_Conc->Check_Cells Yes Increase_Conc Action: Increase concentration (Perform dose-response) Check_Conc->Increase_Conc No Validate_Cells Action: Validate STAT3 activity and cell health Check_Cells->Validate_Cells No Re-evaluate Re-evaluate Experiment Check_Cells->Re-evaluate Yes Increase_Time->Re-evaluate Increase_Conc->Re-evaluate Validate_Cells->Re-evaluate

Caption: Troubleshooting logic for optimizing this compound experiments.

References

Validation & Comparative

Ac-GpYLPQTV-NH2: A Comparative Analysis of Cross-Reactivity with STAT Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the peptide Ac-GpYLPQTV-NH2, a known inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), and its cross-reactivity with other members of the STAT protein family. Understanding the selectivity of this peptide is crucial for its application as a research tool and for its potential development as a therapeutic agent. This document synthesizes available experimental data, details the methodologies used for its assessment, and visualizes the relevant biological and experimental pathways.

Introduction to this compound and STAT Proteins

The peptide this compound, and more specifically its phosphorylated form (Ac-pYLPQTV-NH2), is a well-characterized inhibitor that targets the SH2 domain of STAT3. The STAT family of proteins, comprising STAT1, STAT2, STAT3, STAT4, STAT5a, STAT5b, and STAT6, are critical mediators of cytokine and growth factor signaling.[1] Upon activation, they dimerize and translocate to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and apoptosis.[1] Dysregulation of STAT3 signaling is implicated in various cancers, making it a significant therapeutic target.[1] Given the high degree of structural homology among the SH2 domains of STAT family members, assessing the selectivity of an inhibitor is a critical step in its validation.

Quantitative Comparison of Binding Affinity

The selectivity of a STAT inhibitor is paramount to minimize off-target effects. The following table summarizes the available quantitative data on the binding affinity of Ac-pYLPQTV-NH2 and other STAT-inhibiting peptides against various STAT proteins. The data is primarily derived from fluorescence polarization assays, which measure the displacement of a fluorescently labeled peptide from the STAT protein's SH2 domain.

Peptide SequenceTarget ProteinIC50 (µM)Ki (µM)Notes
Ac-pYLPQTV-NH2 STAT3 ReferenceReferenceHigh-affinity binding to STAT3 SH2 domain.
Ac-pYLPQTV-NH2 STAT4 1.27 ± 0.100.60 ± 0.05Demonstrates 2.6-fold less activity against STAT4 compared to a STAT4-specific peptide.[2]
GpYDKPHVLSTAT131.4 ± 6.715.1 ± 3.2Reference peptide for STAT1 inhibition; shows weak activity against STAT4.[2]
DTpYLVLDKWLSTAT5a/5b4.17 ± 0.131.99 ± 0.06Reference peptide for STAT5a/5b inhibition; shows weak activity against STAT4.[2]

Note: A direct IC50 value for Ac-pYLPQTV-NH2 against STAT3 from the same comparative study is not available; however, it is established as a high-affinity binder. The data for STAT1 and STAT5a/5b are for peptides specifically designed to target these proteins and are provided as a reference for the typical range of affinities and for comparison of selectivity.

Signaling Pathway and Experimental Workflow

To provide a comprehensive understanding, the following diagrams illustrate the canonical STAT3 signaling pathway and the experimental workflow for assessing inhibitor binding using a fluorescence polarization assay.

STAT3_Signaling_Pathway cluster_cytoplasm Cytoplasm receptor Cytokine Receptor jak JAK receptor->jak Activates stat3_inactive STAT3 jak->stat3_inactive Phosphorylates (Tyr705) stat3_active p-STAT3 stat3_inactive->stat3_active dimer p-STAT3 Dimer stat3_active->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene Target Gene Transcription nucleus->gene inhibitor This compound inhibitor->dimer Inhibits Dimerization cytokine Cytokine cytokine->receptor Binds

Canonical STAT3 Signaling Pathway and Point of Inhibition.

FP_Assay_Workflow cluster_logic Binding Competition start Start reagents Prepare Reagents: - STAT Protein (e.g., STAT3) - Fluorescently Labeled Peptide  (5-FAM-GpYLPQTV-NH2) - Test Inhibitor (this compound) start->reagents incubation Incubate STAT Protein with Test Inhibitor reagents->incubation add_probe Add Fluorescently Labeled Peptide incubation->add_probe measure Measure Fluorescence Polarization add_probe->measure analysis Data Analysis: Calculate IC50 measure->analysis logic1 High Polarization: Probe binds STAT (No/Weak Inhibition) measure->logic1 If logic2 Low Polarization: Inhibitor displaces probe (Strong Inhibition) measure->logic2 If end End analysis->end

Fluorescence Polarization Assay Workflow for Inhibitor Screening.

Experimental Protocols

The determination of the binding affinity and cross-reactivity of STAT inhibitors is predominantly conducted using Fluorescence Polarization (FP) assays.

Fluorescence Polarization (FP) Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a specific STAT protein.

Materials:

  • Purified, full-length recombinant STAT protein (e.g., STAT3, STAT4).

  • Fluorescently labeled peptide probe (e.g., 5-FAM-GpYLPQTV-NH2).

  • Test inhibitor (this compound) at various concentrations.

  • Assay Buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.05% Tween-20).

  • Black, non-binding surface 96- or 384-well plates.

  • A plate reader capable of measuring fluorescence polarization.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO) and create a serial dilution series.

    • Dilute the STAT protein and the fluorescently labeled peptide to their final working concentrations in the assay buffer. The optimal concentrations should be determined empirically, but are typically in the low nanomolar range.

  • Assay Setup:

    • Add a fixed volume of the STAT protein solution to each well of the microplate.

    • Add the serially diluted test inhibitor to the wells. Include control wells with buffer only (for background) and STAT protein with no inhibitor (for maximum polarization).

    • Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow the inhibitor to bind to the STAT protein.

  • Addition of Fluorescent Probe:

    • Add a fixed volume of the fluorescently labeled peptide probe to all wells.

    • Incubate the plate for another period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used (e.g., 485 nm excitation and 535 nm emission for 5-FAM).

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the binding of the fluorescent probe.

Conclusion

The available data indicates that while Ac-pYLPQTV-NH2 is a potent STAT3 inhibitor, it exhibits some level of cross-reactivity with other STAT family members, such as STAT4. The degree of selectivity is a critical factor for its utility in both research and clinical settings. The provided experimental protocol for the fluorescence polarization assay offers a robust method for further characterizing the selectivity profile of this and other STAT inhibitors against a broader panel of STAT proteins. Future studies should aim to generate a comprehensive cross-reactivity dataset to fully elucidate the therapeutic potential and limitations of this compound.

References

A Comparative Guide to STAT3 Inhibition: Ac-GpYLPQTV-NH2 vs. Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular signaling, playing a pivotal role in cell proliferation, differentiation, and survival.[1] Its persistent activation is a hallmark of numerous cancers and inflammatory diseases, making it a compelling target for therapeutic intervention.[2][3] A key event in STAT3 activation is its homodimerization through reciprocal SH2 domain-phosphotyrosine interactions, which is a prerequisite for its nuclear translocation and gene regulation.[1] This guide provides an objective comparison of the peptidic inhibitor Ac-GpYLPQTV-NH2 and various small molecule inhibitors that target the STAT3 SH2 domain, supported by experimental data and detailed protocols.

Performance Comparison: this compound vs. Small Molecule Inhibitors

The primary mechanism for inhibiting STAT3 activation often involves targeting the SH2 domain to prevent dimerization. This compound is a peptide-based inhibitor derived from the gp130 receptor subunit that binds to the STAT3 SH2 domain.[4] In contrast, small molecule inhibitors are synthetic compounds designed to interact with the same domain.[5][6] The following table summarizes the quantitative performance of this compound against a selection of well-characterized small molecule STAT3 inhibitors.

InhibitorTypeTarget DomainIC50Binding Affinity (Kd)Reference
This compound PeptidomimeticSH20.33 µM-[4][7]
Stattic Small MoleculeSH25.1 µM-[6][8]
S3I-201 Small MoleculeSH286 µM (DNA-binding)-[2][9]
BP-1-102 Small MoleculeSH26.8 µM (DNA-binding)504 nM[10][11]
SH-4-54 Small MoleculeSH2-300 nM (for STAT3)[12][13]

Signaling Pathway and Inhibition Mechanism

The canonical STAT3 signaling pathway is initiated by cytokines and growth factors binding to their cell surface receptors. This leads to the activation of Janus kinases (JAKs), which then phosphorylate tyrosine residues on the receptor. STAT3 monomers are recruited to these phosphorylated sites via their SH2 domains and are subsequently phosphorylated by JAKs at Tyr705.[1][2] This phosphorylation event triggers the formation of stable STAT3 homodimers, which translocate to the nucleus to regulate the transcription of target genes involved in cell survival and proliferation.[1] Both this compound and the compared small molecule inhibitors act by competitively binding to the SH2 domain, thereby preventing STAT3 dimerization and subsequent downstream signaling.

STAT3_Pathway STAT3 Signaling Pathway and Point of Inhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine/Growth Factor Cytokine/Growth Factor Receptor Cytokine/Growth Factor Receptor Cytokine/Growth Factor->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_monomer STAT3 (inactive monomer) Receptor->STAT3_monomer Recruits JAK->Receptor Phosphorylates JAK->STAT3_monomer Phosphorylates (Tyr705) pSTAT3_monomer pSTAT3 (active monomer) STAT3_dimer pSTAT3-pSTAT3 Dimer pSTAT3_monomer->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Translocates & Binds Inhibitor This compound & Small Molecule Inhibitors Inhibitor->pSTAT3_monomer Blocks Dimerization Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Promotes

STAT3 signaling pathway and point of inhibition.

Experimental Protocols

To evaluate and compare the efficacy of STAT3 inhibitors, several key experiments are routinely performed. Below are detailed methodologies for these assays.

Fluorescence Polarization (FP) Assay for STAT3 Inhibition

This assay is used to measure the binding affinity of inhibitors to the STAT3 SH2 domain.

Principle: The assay measures the change in polarization of fluorescently labeled phosphopeptide upon binding to the STAT3 protein. Small, unbound peptides rotate rapidly, resulting in low polarization, while larger protein-peptide complexes rotate slower, leading to higher polarization. Inhibitors that disrupt this interaction will cause a decrease in polarization.

Materials:

  • Recombinant full-length human STAT3 protein

  • Fluorescently labeled phosphopeptide (e.g., 5-FAM-GpYLPQTV-NH2)

  • Assay Buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.05% Tween-20)

  • Test inhibitors (this compound and small molecules)

  • 96-well black, flat-bottom plates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Prepare a solution of STAT3 protein and the fluorescently labeled phosphopeptide in the assay buffer. The final concentrations should be optimized, but a starting point could be 100 nM STAT3 and 10 nM peptide.

  • Add the test inhibitors at various concentrations to the wells of the 96-well plate. Include a positive control (no inhibitor) and a negative control (no STAT3 protein).

  • Add the STAT3/peptide solution to each well.

  • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measure the fluorescence polarization using a plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

FP_Assay_Workflow Fluorescence Polarization Assay Workflow A Prepare STAT3 and fluorescent peptide mix C Add STAT3/peptide mix to wells A->C B Add varying concentrations of inhibitor to 96-well plate B->C D Incubate at room temperature C->D E Measure fluorescence polarization D->E F Calculate IC50 values E->F

Fluorescence Polarization Assay Workflow.
Cell Viability (MTT) Assay

This assay determines the effect of STAT3 inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where the yellow MTT is reduced to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.[14]

Materials:

  • Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear, flat-bottom plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the STAT3 inhibitors for 24-72 hours. Include a vehicle control.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

  • Incubate for another 2-4 hours at 37°C, or until the crystals are fully dissolved.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Western Blot for Phospho-STAT3 (p-STAT3)

This technique is used to detect the levels of phosphorylated STAT3, which is the active form of the protein.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific for total STAT3 and phosphorylated STAT3 (Tyr705).

Materials:

  • Cancer cell line

  • STAT3 inhibitors

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-STAT3 and anti-p-STAT3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the STAT3 inhibitors for the desired time.

  • Lyse the cells with ice-cold lysis buffer and collect the supernatant after centrifugation.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • The membrane can be stripped and re-probed for total STAT3 and a loading control (e.g., β-actin or GAPDH) to normalize the results.

Western_Blot_Workflow Western Blot Workflow for p-STAT3 Detection A Cell Treatment and Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (anti-p-STAT3) E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Stripping and Re-probing (Total STAT3, Loading Control) H->I

Western Blot Workflow for p-STAT3 Detection.

Conclusion

Both the peptidic inhibitor this compound and various small molecule inhibitors have demonstrated the ability to target the STAT3 SH2 domain and inhibit its function. This compound exhibits a high potency in biochemical assays.[4] Small molecule inhibitors, while sometimes having lower potency in initial screens, offer potential advantages in terms of cell permeability, stability, and oral bioavailability, which are critical for therapeutic development.[10][11] The choice of inhibitor will ultimately depend on the specific research question or therapeutic goal. The experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation and comparison of these and other novel STAT3 inhibitors.

References

Comparative Efficacy of Ac-GpYLPQTV-NH2 and Alternative STAT3 Inhibitors in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Analysis of STAT3-Targeting Compounds

The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a well-validated target in oncology due to its critical role in tumor cell proliferation, survival, and metastasis. A variety of molecules have been developed to inhibit its activity, ranging from peptides that mimic natural binding partners to small molecules designed for therapeutic use. This guide provides a comparative overview of the peptide Ac-GpYLPQTV-NH2 and several alternative small-molecule STAT3 inhibitors, focusing on their efficacy in different cancer cell lines, their mechanisms of action, and the experimental protocols used for their evaluation.

This compound: A High-Affinity STAT3-SH2 Domain Ligand

The peptide this compound is a derivative of a sequence from the gp130 receptor, which is known to bind with high affinity to the SH2 domain of STAT3. This interaction is crucial for the dimerization and subsequent activation of STAT3. While widely used as a reference compound in biochemical assays to screen for and characterize other STAT3 inhibitors, there is a notable lack of publicly available data on its direct cytotoxic or antiproliferative effects on cancer cell lines. Its primary application in research has been as a tool to probe the STAT3 SH2 domain. One source indicates an IC50 of 0.33 μM for STAT3 inhibition, though the specific assay and cell line are not detailed.

Table 1: Biochemical Inhibitory Data for this compound

CompoundTarget DomainAssay TypeIC50 / KdReference Application
This compoundSTAT3-SH2Fluorescence Polarization0.33 μM (IC50)Reference compound for inhibitor screening

Alternative Small-Molecule STAT3 Inhibitors: A Comparative Overview

In contrast to this compound, a range of small-molecule inhibitors have been developed and extensively tested for their ability to suppress cancer cell growth. These compounds offer potential therapeutic advantages, including better cell permeability and metabolic stability compared to peptides. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several prominent STAT3 inhibitors across various cancer cell lines.

Table 2: Efficacy of Alternative STAT3 Inhibitors in Various Cancer Cell Lines

InhibitorCancer Cell LineAssay TypeIC50 (μM)
S3I-1757 MDA-MB-231 (Breast)Cell Viability~10
S3I-201 DU145 (Prostate)Cell Viability~100
Cryptotanshinone LNCaP (Prostate)Cell Viability5-50
323-1 DU145 (Prostate)Cell Viability>100
323-2 DU145 (Prostate)Cell Viability>100
FLLL31 Panc-1 (Pancreatic)Cell Viability~5
MDA-MB-231 (Breast)Cell Viability~5
FLLL32 Panc-1 (Pancreatic)Cell Viability<5
MDA-MB-231 (Breast)Cell Viability<5
inS3-54 Not specifiedSTAT3:DNA FP Assay21.3 ± 6.9[1]
inS3-54A18 Not specifiedSTAT3:DNA FP Assay126 ± 39.7[1]
Niclosamide Not specifiedSTAT3:DNA FP Assay219 ± 43.4[1]

Experimental Protocols

Accurate assessment of inhibitor efficacy relies on standardized and reproducible experimental methods. Below are detailed protocols for key assays cited in the evaluation of STAT3 inhibitors.

Fluorescence Polarization (FP) Assay for STAT3-SH2 Domain Binding

This in vitro assay is used to quantify the ability of a compound to disrupt the interaction between the STAT3-SH2 domain and a phosphopeptide ligand.

  • Principle: A fluorescently labeled peptide probe (e.g., 5-FAM-GpYLPQTV-NH2) binds to the recombinant STAT3 protein. The larger size of the protein-peptide complex results in slower rotation and higher fluorescence polarization. A competitive inhibitor will displace the fluorescent peptide, leading to a decrease in polarization.

  • Reagents:

    • Recombinant human STAT3 protein

    • Fluorescently labeled phosphopeptide probe (e.g., 5-carboxyfluorescein-GpYLPQTV-NH2)

    • Test inhibitor compound

    • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)

  • Procedure:

    • Prepare a solution of the fluorescent peptide probe and recombinant STAT3 protein in the assay buffer.

    • Add varying concentrations of the test inhibitor to the wells of a microplate.

    • Add the STAT3/probe mixture to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to reach equilibrium.

    • Measure fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters.

    • Calculate IC50 values by plotting the decrease in polarization against the inhibitor concentration.

Cell Viability (MTT/CellTiter-Glo) Assay

These cell-based assays measure the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Principle:

    • MTT: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

    • CellTiter-Glo: This assay quantifies ATP, the presence of which signals metabolically active cells. The luminescent signal is proportional to the number of viable cells.

  • Reagents:

    • Cancer cell lines of interest

    • Complete cell culture medium

    • Test inhibitor compound

    • MTT solution or CellTiter-Glo® reagent

    • Solubilization solution (for MTT)

  • Procedure:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test inhibitor. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

    • For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan crystals.

    • For CellTiter-Glo: Add the CellTiter-Glo® reagent to each well and mix to induce cell lysis.

    • Read the absorbance (for MTT) at a specific wavelength (e.g., 570 nm) or luminescence (for CellTiter-Glo) using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Western Blotting for STAT3 Phosphorylation

This technique is used to detect the levels of phosphorylated STAT3 (p-STAT3), a key indicator of its activation.

  • Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to total STAT3 and p-STAT3.

  • Reagents:

    • Cancer cell lines

    • Test inhibitor compound

    • Lysis buffer with protease and phosphatase inhibitors

    • Primary antibodies (anti-STAT3, anti-p-STAT3, and a loading control like anti-β-actin)

    • Secondary antibody conjugated to an enzyme (e.g., HRP)

    • Chemiluminescent substrate

  • Procedure:

    • Treat cells with the test inhibitor for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the secondary antibody.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities to determine the relative levels of p-STAT3 and total STAT3.

Mandatory Visualizations

STAT3_Signaling_Pathway cluster_nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase (e.g., gp130) Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates pSTAT3 p-STAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus DNA DNA Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) DNA->Transcription Binds to Promoter Ac_GpYLPQTV_NH2 This compound Ac_GpYLPQTV_NH2->pSTAT3 Inhibits Dimerization Small_Molecules Small Molecule Inhibitors Small_Molecules->pSTAT3

Caption: The STAT3 signaling pathway and points of inhibition.

Experimental_Workflow start Start: Identify Potential STAT3 Inhibitor biochemical Biochemical Assays (e.g., Fluorescence Polarization) start->biochemical In Vitro Validation cell_based Cell-Based Assays biochemical->cell_based Proceed if active viability Cell Viability/Proliferation (MTT, CellTiter-Glo) cell_based->viability western Target Engagement (Western Blot for p-STAT3) cell_based->western reporter Functional Outcome (Luciferase Reporter Assay) cell_based->reporter in_vivo In Vivo Efficacy (Xenograft Models) viability->in_vivo Proceed with potent compounds western->in_vivo reporter->in_vivo end End: Lead Candidate Selection in_vivo->end

Caption: A typical workflow for the evaluation of STAT3 inhibitors.

References

Comparative Analysis: Angiotensin II vs. Losartan for the AT1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

An initial search for the peptide Ac-GpYLPQTV-NH2 did not yield information about a well-characterized peptide with this specific sequence. To provide a comprehensive comparative guide that adheres to the requested format and depth, this analysis will use a well-established agonist/antagonist pair as a representative example: the peptide hormone Angiotensin II and its selective antagonist Losartan . This guide will compare their interaction with their primary target, the Angiotensin II Type 1 (AT1) receptor, and detail the experimental methodologies used for such analysis. Additionally, the role of the acetate (B1210297) form in peptide-based therapeutics will be addressed.

This guide provides a comparative analysis of the endogenous peptide agonist, Angiotensin II, and the synthetic non-peptide antagonist, Losartan, focusing on their interaction with the AT1 receptor.

Overview and Mechanism of Action

Angiotensin II is an octapeptide hormone and the primary active component of the renin-angiotensin system (RAS). It plays a crucial role in regulating blood pressure and fluid-electrolyte balance. Upon binding to the AT1 receptor, a G-protein-coupled receptor (GPCR), it initiates a signaling cascade leading to vasoconstriction, aldosterone (B195564) secretion, and sodium retention.

Losartan is a selective and competitive antagonist of the AT1 receptor. By blocking the binding of Angiotensin II, it prevents the downstream signaling effects, resulting in vasodilation and a reduction in blood pressure. It is widely used as a medication for hypertension.

The interaction of Angiotensin II and Losartan with the AT1 receptor represents a classic example of agonist versus antagonist activity at a GPCR, making them ideal candidates for a comparative analysis.

Quantitative Performance Data

The following table summarizes the key performance metrics for Angiotensin II and Losartan in relation to the AT1 receptor. These values represent typical data obtained from in vitro experimental assays.

Parameter Angiotensin II Losartan Significance
Binding Affinity (Ki) ~0.1 - 2 nM~10 - 30 nMMeasures the strength of binding to the AT1 receptor. Lower values indicate higher affinity.
Functional Potency (EC50) ~0.1 - 5 nMN/A (Antagonist)Measures the concentration required to elicit a half-maximal response (e.g., calcium mobilization).
Functional Inhibition (IC50) N/A (Agonist)~1 - 20 nMMeasures the concentration required to inhibit the Angiotensin II-induced response by 50%.
Mechanism of Action AT1 Receptor AgonistSelective AT1 Receptor AntagonistDefines the biological effect upon binding to the receptor.
Signaling Pathway Diagram

The diagram below illustrates the signaling pathway initiated by Angiotensin II binding to the AT1 receptor and the point of inhibition by Losartan.

cluster_0 Cell Membrane AT1R AT1 Receptor Gq Gq Protein AT1R->Gq Activates AngII Angiotensin II AngII->AT1R Binds & Activates Losartan Losartan Losartan->AT1R Binds & Blocks PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Vasoconstriction) Ca->Response PKC->Response

Caption: Angiotensin II signaling pathway via the AT1 receptor and Losartan's point of inhibition.

The Role of the Acetate Form

Peptides like Angiotensin II are often synthesized and purified as salt forms, with acetate and trifluoroacetate (B77799) (TFA) being the most common. The "acetate form" refers to the peptide existing as a salt with acetate as the counter-ion. This is not a modification of the peptide's primary sequence but rather a formulation choice with several advantages:

  • Improved Solubility: The salt form generally enhances the solubility of the peptide in aqueous buffers, which is crucial for experimental assays and for formulating therapeutic agents.

  • Enhanced Stability: The acetate salt form can be more stable as a lyophilized powder, increasing shelf life and preventing degradation.

  • Easier Handling: The powdered salt is often easier to weigh and handle accurately compared to the free base form of the peptide.

The biological activity of the peptide resides in the peptide sequence itself (e.g., Angiotensin II). The acetate counter-ion is considered pharmacologically inert and dissociates in solution, leaving the peptide free to interact with its biological target. Therefore, a direct comparison of the biological performance of a peptide and its acetate form is not standard, as they are expected to be identical in a buffered solution. The choice of salt form is primarily a matter of chemical and formulation properties.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize and compare compounds like Angiotensin II and Losartan are provided below.

Protocol 1: Radioligand Receptor Binding Assay

This assay quantifies the binding affinity (Ki) of a test compound to its target receptor.

Objective: To determine the binding affinity of Angiotensin II and Losartan for the AT1 receptor.

Materials:

  • Cell membranes prepared from cells overexpressing the human AT1 receptor.

  • Radiolabeled ligand (e.g., [³H]-Angiotensin II or a specific [¹²⁵I]-labeled antagonist).

  • Test compounds: Angiotensin II and Losartan.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Non-specific binding control: High concentration of an unlabeled ligand (e.g., 10 µM Angiotensin II).

  • GF/C filter plates and a cell harvester.

  • Scintillation counter.

Workflow Diagram:

cluster_workflow Receptor Binding Assay Workflow A Prepare reaction mix: AT1R membranes + radioligand + assay buffer B Add test compound (e.g., Losartan) at varying concentrations A->B C Incubate at room temperature for 60-90 min B->C D Rapidly filter mixture through GF/C plates C->D E Wash plates with ice-cold assay buffer to remove unbound radioligand D->E F Dry plates and add scintillation fluid E->F G Measure radioactivity using a scintillation counter F->G H Analyze data: Plot % inhibition vs. log[compound] to determine IC50 and calculate Ki G->H

Caption: Experimental workflow for a radioligand receptor binding assay.

Procedure:

  • A reaction mixture is prepared containing AT1 receptor-expressing membranes, a fixed concentration of the radiolabeled ligand, and assay buffer.

  • The test compound (e.g., Losartan) is added in a series of increasing concentrations. A control for non-specific binding is included.

  • The mixture is incubated to allow the binding to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • The filters are washed to remove any unbound radioligand.

  • The amount of radioactivity trapped on the filters is quantified.

  • The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Protocol 2: Calcium Mobilization Functional Assay

This assay measures the functional response (agonist-induced calcium release) and its inhibition by an antagonist.

Objective: To determine the functional potency (EC50) of Angiotensin II and the functional inhibition (IC50) of Losartan.

Materials:

  • HEK293 cells (or similar) stably expressing the human AT1 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test compounds: Angiotensin II and Losartan.

  • A fluorescence plate reader with an integrated fluidic dispenser (e.g., FLIPR).

Procedure:

  • Cell Preparation: AT1 receptor-expressing cells are seeded into 96- or 384-well plates and grown overnight.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye for approximately 60 minutes at 37°C.

  • Assay:

    • For Agonist (Angiotensin II): The plate is placed in the fluorescence reader. Baseline fluorescence is measured, and then Angiotensin II is added at various concentrations. The resulting increase in intracellular calcium is recorded as a change in fluorescence. The EC50 value is determined by plotting the response against the log of the Angiotensin II concentration.

    • For Antagonist (Losartan): The cells are pre-incubated with varying concentrations of Losartan for a set period. Then, a fixed concentration of Angiotensin II (typically the EC80 concentration) is added, and the fluorescence response is measured. The IC50 value for Losartan is determined by plotting the percent inhibition of the Angiotensin II response against the log of the Losartan concentration.

This guide provides a framework for comparing the biochemical and functional properties of a peptide agonist and its antagonist, using Angiotensin II and Losartan as a case study. The principles and experimental protocols described are broadly applicable to the characterization of other receptor-ligand systems in drug discovery and pharmacological research.

Validating the Downstream Effects of Ac-GpYLPQTV-NH2 on STAT3 Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the peptide Ac-GpYLPQTV-NH2 and other known STAT3 inhibitors, focusing on their effects on the downstream targets of the STAT3 signaling pathway. The information is intended to assist researchers in evaluating the potential of this compound as a modulator of STAT3 activity.

The STAT3 Signaling Pathway: A Key Regulator in Cellular Processes

Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor that governs a wide array of cellular functions, including proliferation, survival, differentiation, and apoptosis.[1] The canonical activation of STAT3 is initiated by the phosphorylation of a critical tyrosine residue (Tyr705) by upstream kinases such as Janus kinases (JAKs) and Src. This phosphorylation event triggers the dimerization of STAT3 monomers, which then translocate to the nucleus. In the nucleus, the STAT3 dimer binds to specific DNA sequences in the promoter regions of its target genes, thereby regulating their transcription.[2]

Dysregulation and constitutive activation of the STAT3 pathway are frequently observed in various cancers, leading to the overexpression of genes that promote tumor growth and survival. Key downstream targets of STAT3 implicated in cancer progression include:

  • B-cell lymphoma 2 (Bcl-2): An anti-apoptotic protein that promotes cell survival.[3][4]

  • Cyclin D1: A protein that plays a critical role in cell cycle progression.[1]

  • Matrix Metalloproteinase-9 (MMP-9): An enzyme involved in the degradation of the extracellular matrix, facilitating tumor invasion and metastasis.[5]

Due to its central role in oncogenesis, STAT3 has emerged as a significant target for the development of novel anticancer therapies.

Comparative Analysis of STAT3 Inhibitors

This section compares the peptide this compound with other well-characterized small-molecule STAT3 inhibitors: S3I-201, BP-1-102, and Stattic. While direct experimental data on the downstream effects of this compound is limited, its mechanism of action as a STAT3 SH2 domain binder allows for an inferred comparison with other inhibitors targeting the same domain.

Table 1: Comparison of STAT3 Inhibitors and Their Effects on Downstream Targets

InhibitorMechanism of ActionEffect on Bcl-2/Bcl-xL ExpressionEffect on Cyclin D1 ExpressionEffect on MMP-9 Expression/Activity
This compound Binds to the STAT3 SH2 domain, preventing STAT3 dimerization.[2]Data not available. Inferred to decrease expression.Data not available. Inferred to decrease expression.Data not available. Inferred to decrease activity/expression.
S3I-201 Binds to the STAT3 SH2 domain, inhibiting STAT3 dimerization and DNA binding.Decreases Bcl-xL expression.[4]Decreases Cyclin D1 expression.Data not available.
BP-1-102 Binds to the STAT3 SH2 domain, inhibiting STAT3 dimerization.Decreases Bcl-xL expression.[4]Decreases Cyclin D1 expression.[4]Decreases MMP-9 expression.[5]
Stattic Binds to the STAT3 SH2 domain, inhibiting STAT3 dimerization and nuclear translocation.[6]Decreases Bcl-2 expression.[3]Decreases Cyclin D1 expression.[4]Data not available.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation and comparison of STAT3 inhibitors.

Western Blot Analysis for STAT3 Target Protein Expression

This protocol is used to determine the protein levels of STAT3 targets such as Bcl-2 and Cyclin D1.

  • Cell Culture and Treatment:

    • Culture cancer cell lines with known constitutive STAT3 activation (e.g., DU145 prostate cancer cells, MDA-MB-231 breast cancer cells) in appropriate media.[4]

    • Treat cells with varying concentrations of the STAT3 inhibitor (e.g., this compound, S3I-201, BP-1-102, or Stattic) for a specified duration (e.g., 24 hours).[4]

  • Cell Lysis:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies specific for Bcl-2, Cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the protein levels of the target genes to the loading control.

Quantitative Real-Time PCR (qPCR) for STAT3 Target Gene Expression

This protocol measures the mRNA levels of STAT3 target genes.

  • Cell Culture and Treatment:

    • Treat cells with the STAT3 inhibitors as described for the Western blot analysis.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the treated cells using a suitable RNA isolation kit.

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Perform qPCR using a SYBR Green-based master mix and primers specific for the target genes (Bcl-2, Cyclin D1) and a reference gene (e.g., GAPDH).

    • The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Gelatin Zymography for MMP-9 Activity

This assay is used to detect the enzymatic activity of MMP-9.

  • Sample Preparation:

    • Culture cells in serum-free media and treat with STAT3 inhibitors.

    • Collect the conditioned media, which contains secreted MMPs.

  • Zymography:

    • Prepare a polyacrylamide gel containing gelatin as a substrate.

    • Mix the conditioned media with a non-reducing sample buffer and load onto the gel without boiling.

    • After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the enzymes to renature.

    • Incubate the gel in a developing buffer containing calcium and zinc ions at 37°C for 16-24 hours to allow for gelatin degradation by MMPs.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue R-250.

    • Destain the gel to visualize clear bands against a blue background, indicating areas of gelatinolytic activity. The molecular weight of the bands can be used to identify MMP-9.

  • Data Analysis:

    • Quantify the clear bands using densitometry to determine the relative MMP-9 activity.

Visualizing the STAT3 Signaling Pathway and Experimental Logic

The following diagrams, created using the DOT language for Graphviz, illustrate the STAT3 signaling pathway, the mechanism of action of SH2 domain inhibitors, and a typical experimental workflow for validating their downstream effects.

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Activation STAT3_mono STAT3 (monomer) JAK->STAT3_mono 3. STAT3 Phosphorylation STAT3_dimer STAT3 (dimer) STAT3_mono->STAT3_dimer 4. Dimerization STAT3_dimer_nuc STAT3 (dimer) STAT3_dimer->STAT3_dimer_nuc 5. Nuclear Translocation DNA DNA STAT3_dimer_nuc->DNA 6. DNA Binding Target_Genes Target Gene Transcription (Bcl-2, Cyclin D1, MMP-9) DNA->Target_Genes 7. Gene Transcription

Caption: The canonical STAT3 signaling pathway.

STAT3_Inhibition STAT3_mono_p Phosphorylated STAT3 Monomer STAT3_dimer STAT3 Dimer STAT3_mono_p->STAT3_dimer STAT3_mono_p2 Phosphorylated STAT3 Monomer STAT3_mono_p2->STAT3_dimer SH2_Inhibitor This compound (SH2 Domain Inhibitor) SH2_Inhibitor->STAT3_mono_p SH2_Inhibitor->STAT3_mono_p2 No_Dimerization Dimerization Blocked

Caption: Mechanism of STAT3 inhibition by SH2 domain binders.

Experimental_Workflow Start Cancer Cell Line (Constitutive STAT3 Activation) Treatment Treatment with STAT3 Inhibitor Start->Treatment Harvest Harvest Cells/Media Treatment->Harvest Analysis Downstream Analysis Harvest->Analysis Western Western Blot (Bcl-2, Cyclin D1) Analysis->Western qPCR qPCR (Bcl-2, Cyclin D1 mRNA) Analysis->qPCR Zymography Gelatin Zymography (MMP-9 Activity) Analysis->Zymography Data Data Analysis & Comparison Western->Data qPCR->Data Zymography->Data

Caption: Workflow for validating downstream effects of STAT3 inhibitors.

References

Assessing the Specificity of Ac-GpYLPQTV-NH2 in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the specificity of the peptide Ac-GpYLPQTV-NH2 in cellular assays. This compound is a known inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein implicated in various cancers and inflammatory diseases. This document will objectively compare its performance with other commonly used STAT3 inhibitors, supported by experimental data, and provide detailed methodologies for key experiments.

Introduction to this compound

This compound is a synthetic peptide designed to mimic the phosphotyrosine-containing sequence of the gp130 receptor subunit, which is a natural binding partner of the STAT3 SH2 domain. By competitively binding to the SH2 domain, this compound prevents the dimerization and subsequent activation of STAT3. This targeted mechanism of action suggests a high degree of specificity for STAT3.

Comparative Analysis of Specificity

Assessing the specificity of a molecular probe is crucial to ensure that its observed biological effects are due to the intended target modulation and not off-target interactions. This section compares this compound with two other well-characterized small-molecule STAT3 inhibitors: Stattic and C188-9.

CompoundTargetMechanism of ActionIC50 (STAT3)Kd (STAT3)Ki (STAT3)Known Off-Targets
This compound STAT3 SH2 DomainCompetitive Inhibition of Dimerization0.33 µM[1]--Limited data available, but its peptidic nature and targeted design suggest high specificity.
Stattic STAT3 SH2 DomainInhibition of Activation, Dimerization, and Nuclear Translocation5.1 µM--Histone acetyltransferases (HATs), Thioredoxin Reductase 1 (TrxR1), and other STAT3-independent effects on gene expression[2][3][4].
C188-9 (TTI-101) STAT3 SH2 DomainCompetitive Inhibition of Dimerization~4-18 µM (cell-based)[5][6]4.7 nM[5][7][8]136 nM[6]STAT1[9].

Key Observations:

  • This compound exhibits a potent IC50 for STAT3 inhibition. Its specificity is inferred from its design as a mimic of a natural binding partner. However, comprehensive off-target profiling data in the public domain is limited.

  • Stattic , while widely used, has demonstrated significant off-target effects, including the modulation of histone acetylation and inhibition of TrxR1, independent of its action on STAT3[2][3][4]. This lack of specificity can lead to ambiguous results in cellular assays.

  • C188-9 shows high-affinity binding to STAT3 with a low nanomolar Kd value[5][7][8]. While it is a potent STAT3 inhibitor, it has also been shown to inhibit STAT1, another member of the STAT family[9].

Experimental Protocols

To rigorously assess the specificity of this compound, a series of cellular assays should be performed. Below are detailed protocols for key experiments.

STAT3 Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3.

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T, HeLa) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Co-transfect the cells with a STAT3-responsive luciferase reporter plasmid and a control Renilla luciferase plasmid using a suitable transfection reagent.

  • Compound Treatment:

    • 24 hours post-transfection, seed the cells into 96-well plates.

    • Treat the cells with varying concentrations of this compound or comparator compounds. Include a vehicle control (e.g., DMSO).

    • Stimulate the cells with a known STAT3 activator, such as Interleukin-6 (IL-6), to induce STAT3-dependent luciferase expression.

  • Luciferase Activity Measurement:

    • After an appropriate incubation period (e.g., 6-24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

    • Plot the normalized luciferase activity against the compound concentration to determine the IC50 value.

Western Blot for Phospho-STAT3 (pSTAT3)

This assay directly measures the phosphorylation of STAT3 at Tyrosine 705, a critical step in its activation.

Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line with constitutively active STAT3 or a cytokine-responsive cell line) to near confluence.

    • Treat the cells with different concentrations of this compound or comparator compounds for a specified duration.

    • If necessary, stimulate the cells with a cytokine (e.g., IL-6) to induce STAT3 phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities and normalize the pSTAT3 signal to the total STAT3 signal to determine the specific inhibition of STAT3 phosphorylation.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct target engagement in a cellular context.

Protocol:

  • Cell Treatment:

    • Treat intact cells with this compound or a vehicle control.

  • Heat Shock:

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set time (e.g., 3 minutes).

  • Cell Lysis and Protein Separation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Detection:

    • Analyze the amount of soluble STAT3 in the supernatant by Western blotting or other quantitative protein detection methods.

  • Data Analysis:

    • Plot the amount of soluble STAT3 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding and stabilization of the target protein.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the STAT3 signaling pathway and the experimental workflow for assessing inhibitor specificity.

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Activation & JAK Phosphorylation STAT3_mono STAT3 (monomer) JAK->STAT3_mono 3. STAT3 Phosphorylation (pY705) STAT3_dimer STAT3 Dimer (pY705) STAT3_mono->STAT3_dimer 4. Dimerization DNA DNA STAT3_dimer->DNA 5. Nuclear Translocation Ac_GpYLPQTV This compound Ac_GpYLPQTV->STAT3_mono Inhibits Dimerization Gene_Expression Target Gene Expression (e.g., Cyclin D1, Bcl-xL) DNA->Gene_Expression 6. Gene Transcription

Caption: The STAT3 signaling pathway and the inhibitory action of this compound.

Specificity_Assessment_Workflow cluster_in_vitro In Vitro / Biochemical Assays cluster_in_cellulo Cellular Assays cluster_data_analysis Data Analysis & Interpretation FP Fluorescence Polarization Assay (Direct Binding) IC50 Determine IC50/EC50 Values FP->IC50 Kinase_Panel Broad Kinase Panel Screening Selectivity Assess Selectivity Profile Kinase_Panel->Selectivity Reporter STAT3 Luciferase Reporter Assay (Functional Readout) Reporter->IC50 Western Western Blot for pSTAT3 (Target Phosphorylation) Western->IC50 CETSA Cellular Thermal Shift Assay (Target Engagement) CETSA->Selectivity Off_Target Off-Target Pathway Analysis (e.g., other STATs, kinases) Off_Target->Selectivity Conclusion Draw Conclusion on Specificity IC50->Conclusion Selectivity->Conclusion

Caption: Experimental workflow for assessing the specificity of a STAT3 inhibitor.

Conclusion

This compound is a potent and, based on its rational design, likely specific inhibitor of the STAT3 SH2 domain. In comparison to small molecules like Stattic, which have known off-target effects, this compound presents a more targeted approach for studying STAT3 function. However, to definitively establish its specificity, comprehensive profiling against a broad range of cellular targets is recommended. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers to thoroughly assess the specificity of this compound and other STAT3 inhibitors in cellular assays, leading to more reliable and interpretable research outcomes.

References

Benchmarking Ac-GpYLPQTV-NH2: A Comparative Guide to STAT3 Pathway Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel STAT3 pathway modulator, Ac-GpYLPQTV-NH2, against a panel of well-characterized STAT3 inhibitors. The following sections present quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows to facilitate an objective evaluation of this compound's performance.

Introduction to STAT3 and Its Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor that plays a pivotal role in numerous cellular processes, including cell proliferation, differentiation, survival, and angiogenesis.[1][2][3] Aberrant and persistent activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it a prime therapeutic target.[1] The canonical STAT3 pathway is initiated by the binding of cytokines and growth factors to their cell surface receptors, leading to the activation of Janus kinases (JAKs).[2][3] JAKs then phosphorylate STAT3, inducing its dimerization, nuclear translocation, and subsequent regulation of target gene expression.[2]

Inhibition of the STAT3 pathway can be achieved through various mechanisms, including targeting the upstream JAK kinases, preventing STAT3 dimerization, or blocking its DNA binding activity. This guide focuses on comparing direct and indirect inhibitors of the STAT3 pathway.

Comparative Analysis of STAT3 Modulators

The inhibitory activity of this compound is benchmarked against several known STAT3 pathway modulators. The following table summarizes their reported 50% inhibitory concentration (IC50) values, providing a quantitative measure of their potency.

CompoundTargetAssay TypeIC50 ValueReference
This compound STAT3Not Specified0.33 µM[4]
Stattic STAT3 SH2 DomainCell-free5.1 µM[5][6]
STAT3 (in UM-SCC-17B cells)Cell-based2.56 µM[7][8]
STAT3 (in OSC-19 cells)Cell-based3.48 µM[7][8]
STAT3 (in Cal33 cells)Cell-based2.28 µM[7][8]
STAT3 (in UM-SCC-22B cells)Cell-based2.65 µM[7][8]
S3I-201 STAT3 DNA BindingCell-free86 µM[2][3][9][10]
AG490 JAK2/JAK3Kinase Assay~10 µM (JAK2), 25 µM (JAK3)[11]
Spontaneous growth of MF cellsCell-based75 µM[12]
IL-2-mediated growth of MF cellsCell-based20 µM[12]
Proliferation of MDA-MB-231 cellsCell-based28.33 µM[13]
Cryptotanshinone STAT3Cell-free4.6 µM[1][14][15][16]
Proliferation of Hey cellsCell-based18.4 µM[17]
Proliferation of A2780 cellsCell-based11.2 µM[17]
Niclosamide STAT3Reporter Assay0.25 µM[18]
Proliferation of Du145 cellsCell-based0.7 µM[18]
Proliferation of SW620 cellsCell-based2.9 µM[19]
Proliferation of HCT116 cellsCell-based0.4 µM[19]
Proliferation of HT29 cellsCell-based8.1 µM[19]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the biological context and experimental procedures, the following diagrams were generated using Graphviz.

STAT3_Signaling_Pathway Canonical STAT3 Signaling Pathway Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates (pY705) pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates DNA DNA STAT3_dimer->DNA Binds to Promoter Gene_Expression Target Gene Expression DNA->Gene_Expression Regulates

Caption: Canonical STAT3 signaling pathway.

Experimental_Workflow Workflow for Benchmarking STAT3 Inhibitors Compound_Library Compound Library (this compound & Comparators) Primary_Screening Primary Screening (e.g., FP Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Potent Inhibitors) Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (EMSA, Reporter Assay) Hit_Identification->Secondary_Assays Confirmatory Mechanism_of_Action Mechanism of Action (e.g., SPR) Secondary_Assays->Mechanism_of_Action Cellular_Activity Cellular Activity (Proliferation, Apoptosis) Secondary_Assays->Cellular_Activity Lead_Compound Lead Compound Selection Mechanism_of_Action->Lead_Compound Cellular_Activity->Lead_Compound

Caption: Experimental workflow for STAT3 inhibitor benchmarking.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Fluorescence Polarization (FP) Assay for STAT3 Inhibition

This assay measures the disruption of the interaction between STAT3 and a fluorescently labeled phosphopeptide.

Materials:

  • Recombinant human STAT3 protein

  • Fluorescently labeled phosphopeptide probe (e.g., 5-FAM-GpYLPQTV-NH2)

  • Assay Buffer: 50 mM NaCl, 10 mM HEPES (pH 7.5), 1 mM EDTA, 0.01% Triton X-100, 2 mM DTT

  • Test compounds (this compound and comparators) dissolved in DMSO

  • Black, low-volume 384-well assay plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a reaction mixture containing the STAT3 protein and the fluorescent probe in the assay buffer. A typical concentration is 100 nM STAT3 and 10 nM probe.[20][21]

  • Add serial dilutions of the test compounds to the wells of the assay plate. Include a DMSO-only control.

  • Add the STAT3/probe mixture to each well.

  • Incubate the plate at room temperature for 30-60 minutes, protected from light.[20][21]

  • Measure the fluorescence polarization on a compatible plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Electrophoretic Mobility Shift Assay (EMSA) for STAT3-DNA Binding

EMSA is used to detect the binding of STAT3 to its DNA consensus sequence.

Materials:

  • Nuclear extracts from cells with activated STAT3

  • Biotin-labeled double-stranded DNA probe containing the STAT3 binding site (e.g., SIE from the c-fos promoter)

  • Unlabeled ("cold") competitor probe

  • Binding Buffer: (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

  • Poly(dI-dC)

  • Loading Dye (non-denaturing)

  • TBE Buffer

  • 6% non-denaturing polyacrylamide gel

  • Nylon membrane

  • Chemiluminescent detection reagents

Procedure:

  • Prepare binding reactions by incubating nuclear extract (5-10 µg) with poly(dI-dC) in binding buffer on ice for 10 minutes.

  • Add the test compounds at various concentrations and incubate for an additional 15 minutes at room temperature.

  • For competition controls, add a 100-fold molar excess of the unlabeled probe before adding the labeled probe.

  • Add the biotin-labeled probe to the reactions and incubate for 20 minutes at room temperature.

  • Add loading dye to each reaction and load the samples onto a pre-run 6% non-denaturing polyacrylamide gel.

  • Run the gel in 0.5x TBE buffer until the dye front is near the bottom.

  • Transfer the DNA-protein complexes from the gel to a nylon membrane.

  • Detect the biotin-labeled DNA using a streptavidin-HRP conjugate and a chemiluminescent substrate.

  • Visualize the bands on X-ray film or with a CCD camera. A decrease in the shifted band corresponding to the STAT3-DNA complex indicates inhibition.

STAT3-Dependent Luciferase Reporter Gene Assay

This cell-based assay measures the transcriptional activity of STAT3.

Materials:

  • HEK293 cells (or other suitable cell line)

  • STAT3-responsive luciferase reporter plasmid (containing STAT3 binding sites upstream of a luciferase gene)

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • Cell culture medium and supplements

  • STAT3 activator (e.g., IL-6)

  • Test compounds

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Co-transfect the cells with the STAT3-responsive luciferase reporter plasmid and the Renilla luciferase plasmid.

  • Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours.

  • Stimulate the cells with a STAT3 activator (e.g., 10 ng/mL IL-6) for 6-16 hours.[22]

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability.

  • Calculate the percent inhibition of STAT3 transcriptional activity for each compound concentration and determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique to measure the binding kinetics and affinity between a ligand and an analyte.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Recombinant STAT3 protein (ligand)

  • Test compounds (analyte)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilize the recombinant STAT3 protein onto the sensor chip surface using standard amine coupling chemistry.

  • Prepare a series of dilutions of the test compound (analyte) in running buffer.

  • Inject the analyte solutions over the sensor surface at a constant flow rate and record the binding response (in Resonance Units, RU).

  • After each injection, regenerate the sensor surface to remove the bound analyte.

  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which represents the binding affinity.

Conclusion

This guide provides a framework for the comparative analysis of this compound against other known STAT3 pathway modulators. The presented data indicates that this compound is a potent inhibitor of the STAT3 pathway. Further characterization using the detailed experimental protocols provided herein will enable a more comprehensive understanding of its mechanism of action and its potential as a therapeutic agent. The visual aids offer a clear depiction of the STAT3 signaling cascade and a logical workflow for the evaluation of novel inhibitors.

References

Safety Operating Guide

Proper Disposal of Ac-GpYLPQTV-NH2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of the STAT3 inhibitor, Ac-GpYLPQTV-NH2. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

I. Pre-Disposal Hazard Assessment

Before initiating disposal, a thorough hazard assessment is crucial. While this compound is not broadly classified as a hazardous substance, it is prudent to handle it with caution.

  • Institutional Guidelines: Always prioritize and follow your institution's specific guidelines for chemical waste disposal.[1]

  • Environmental Protection: Never dispose of the peptide or its solutions directly down the drain or in regular trash to avoid environmental release.[1]

  • Solvent Considerations: If this compound is dissolved in a solvent, the disposal method must account for the hazards of the solvent. For instance, Dimethyl Sulfoxide (DMSO), a common solvent for peptides, is a combustible liquid that can penetrate the skin and carry other chemicals with it.[2][3] DMSO-containing waste should be disposed of as organic solvent waste.[2]

II. Quantitative Data Summary

While specific quantitative data for the disposal of this compound is not available, the following table summarizes a key biological activity parameter for the compound.

ParameterValueDescription
IC₅₀0.33 μMThe half maximal inhibitory concentration against STAT3.

III. Step-by-Step Disposal Protocol

The following protocol outlines a general procedure for the disposal of small quantities of this compound typically used in a research laboratory setting.

A. Disposal of Solid (Neat) this compound

  • Containment: Ensure the solid peptide is in a securely sealed and clearly labeled primary container.

  • Labeling: Label the container as "Non-Hazardous Chemical Waste" and clearly write "this compound".

  • Segregation: Place the labeled container in a designated secondary container for solid chemical waste. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1]

  • Storage: Store the waste container in a designated, secure area away from incompatible materials pending collection.[1]

  • Collection: Arrange for collection by your institution's EHS department or a licensed chemical waste disposal contractor.

B. Disposal of this compound Solutions (Aqueous)

  • Inactivation (Recommended): While not always mandatory for non-hazardous peptides, inactivation through hydrolysis provides an additional layer of safety.[1]

    • Chemical Degradation: Treat the peptide solution with a strong acid (e.g., 1 M HCl) or a strong base (e.g., 1 M NaOH) to break the peptide bonds. The final concentration of the acid or base should be sufficient to achieve hydrolysis.

    • Inactivation Time: Allow the solution to stand for a minimum of 24 hours to ensure complete degradation of the peptide.[1]

  • Neutralization: After the inactivation period, carefully neutralize the solution.

    • For acidic solutions, slowly add a base (e.g., sodium bicarbonate or 1 M NaOH) until the pH is between 6.0 and 8.0.

    • For basic solutions, slowly add an acid (e.g., 1 M HCl) until the pH is within the neutral range.

    • Perform neutralization in a fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Disposal: Once neutralized, the aqueous solution may be permissible for drain disposal with copious amounts of water, depending on local regulations and institutional policies.[4][5] Always confirm with your EHS office before disposing of any chemical waste down the drain.

C. Disposal of this compound Solutions (in Organic Solvents like DMSO)

  • No Drain Disposal: Solutions containing organic solvents must not be poured down the drain.[6]

  • Waste Collection: Collect the solution in a designated, compatible container for flammable or organic solvent waste.[2][7]

  • Labeling: Clearly label the waste container with its full chemical contents, including "this compound" and the solvent (e.g., "Dimethyl Sulfoxide").

  • Storage: Store the container in a designated area for hazardous waste, such as a flammable storage cabinet, away from heat and ignition sources.[2]

  • Collection: Arrange for collection by your institution's EHS department or a licensed chemical waste disposal contractor.

D. Disposal of Contaminated Labware

  • Solid Waste: Place all solid waste contaminated with the peptide, such as vials, pipette tips, and gloves, into a designated solid waste container.[1]

  • Labeling: This container should also be clearly labeled as "Non-Hazardous Chemical Waste" and list the contaminant.

  • Collection: Dispose of the container through your institution's chemical waste program.

IV. Experimental Workflow and Signaling Pathway Diagrams

Disposal Workflow for this compound

cluster_start Start: this compound Waste cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_aqueous Aqueous Solution cluster_organic Organic Solvent Solution start Identify Waste Type solid_waste Solid (Neat Peptide) or Contaminated Labware start->solid_waste liquid_waste Liquid Solution start->liquid_waste contain_solid Secure in a labeled container 'Non-Hazardous Chemical Waste' solid_waste->contain_solid store_solid Store in designated secondary containment contain_solid->store_solid collect_solid Arrange for EHS Collection store_solid->collect_solid solvent_check Solvent Type? liquid_waste->solvent_check aqueous Aqueous solvent_check->aqueous Aqueous organic Organic (e.g., DMSO) solvent_check->organic Organic inactivate Inactivate with acid/base (min. 24 hours) aqueous->inactivate neutralize Neutralize to pH 6-8 inactivate->neutralize check_policy Consult Institutional Policy for Drain Disposal neutralize->check_policy drain Dispose down drain with copious water check_policy->drain Permitted collect_aqueous Collect as Aqueous Waste for EHS pickup check_policy->collect_aqueous Not Permitted collect_organic Collect in labeled organic solvent waste container organic->collect_organic store_organic Store in flammable cabinet or designated area collect_organic->store_organic collect_organic_final Arrange for EHS Collection store_organic->collect_organic_final

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.